molecular formula C33H52N4O14 B12385386 TCO-GK-PEG4-NHS ester

TCO-GK-PEG4-NHS ester

Cat. No.: B12385386
M. Wt: 728.8 g/mol
InChI Key: KPHXUINZEVPEKP-MJIISZSESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-GK-PEG4-NHS ester is a useful research compound. Its molecular formula is C33H52N4O14 and its molecular weight is 728.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H52N4O14

Molecular Weight

728.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]acetyl]amino]-6-[3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid

InChI

InChI=1S/C33H52N4O14/c38-27(13-16-46-18-20-48-22-23-49-21-19-47-17-14-31(42)51-37-29(40)11-12-30(37)41)34-15-7-6-10-26(32(43)44)36-28(39)24-35-33(45)50-25-8-4-2-1-3-5-9-25/h1-2,25-26H,3-24H2,(H,34,38)(H,35,45)(H,36,39)(H,43,44)/b2-1-/t25?,26-/m0/s1

InChI Key

KPHXUINZEVPEKP-MJIISZSESA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to TCO-GK-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of TCO-GK-PEG4-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs) and targeted therapeutics.

Chemical Structure and Properties

This compound is a sophisticated chemical entity designed for bioorthogonal chemistry. Its structure incorporates three key functional components: a trans-cyclooctene (B1233481) (TCO) group, a glycine-lysine (GK) cleavable linker, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester.

The TCO moiety facilitates a highly efficient and rapid inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes. The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. The PEG4 spacer enhances aqueous solubility and provides a flexible linker arm to minimize steric hindrance during conjugation. A distinguishing feature of this linker is the glycine-lysine dipeptide, which is susceptible to cleavage by renal brush border enzymes, a property that can be exploited to enhance the clearance of conjugated molecules from the kidneys.[1]

The chemical structure can be represented by the following SMILES string:

O(C(CCOCCOCCOCCOCCC(NCCCC--INVALID-LINK--=O)=O)C(O)=O)=O)=O)N2C(=O)CCC2=O

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C33H52N4O14[2]
Molecular Weight 728.78 g/mol [3]
CAS Number 2307311-19-7[2]
Appearance Colorless to slightly yellow oil[4]
Solubility DMSO, DMF, THF, Acetonitrile, Dichloromethane[4]
Storage Conditions -20°C, desiccated[4]

Experimental Protocols

The primary application of this compound is the conjugation of the TCO moiety to proteins, typically antibodies or antibody fragments, for subsequent bioorthogonal labeling. The following protocol is a detailed methodology adapted from the work of Zhou et al. (2018) for the conjugation of this compound to a single-domain antibody (sdAb), 2Rs15d, targeting the HER2 receptor.[1]

Materials
  • Single-domain antibody (sdAb) 2Rs15d

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.4)

  • PD-10 desalting columns (or equivalent size-exclusion chromatography system)

  • Phosphate-buffered saline (PBS)

  • MALDI-TOF mass spectrometer

Protocol for Conjugation of this compound to 2Rs15d sdAb
  • Antibody Preparation:

    • Prepare a solution of the 2Rs15d sdAb in 0.1 M sodium bicarbonate buffer (pH 8.4) at a concentration of 2 mg/mL. The slightly basic pH is crucial for maintaining the deprotonated state of the primary amines on lysine residues, making them reactive towards the NHS ester.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. It is critical to use anhydrous DMSO as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 1.3-fold molar excess of the this compound stock solution to the sdAb solution.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and byproducts by size-exclusion chromatography. A PD-10 desalting column is suitable for this purpose.

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and elute with PBS.

    • Collect the fractions containing the purified sdAb-TCO conjugate. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry. The mass spectrum of the conjugate will show an increase in molecular weight corresponding to the number of TCO-GK-PEG4 moieties attached to the sdAb. In the study by Zhou et al., this method resulted in approximately 85% of the sdAb being modified, with the majority having one prosthetic group.[1]

Signaling Pathways and Experimental Workflows

HER2 Signaling Pathway

The 2Rs15d sdAb targets the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that plays a critical role in cell growth and proliferation. Overexpression of HER2 is a hallmark of certain aggressive types of cancer, particularly breast cancer. Upon dimerization with other ErbB family receptors, HER2 initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 ErbB_dimer ErbB Dimer HER2->ErbB_dimer Dimerization PI3K PI3K ErbB_dimer->PI3K Ras Ras ErbB_dimer->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Caption: HER2 signaling cascade activation.

Pre-targeted Radioimmunotherapy Experimental Workflow

This compound is a key component in pre-targeted radioimmunotherapy strategies. This approach involves a two-step process: first, the administration of a TCO-modified antibody that targets the tumor, followed by the administration of a radiolabeled tetrazine that rapidly binds to the antibody at the tumor site. This method enhances the therapeutic window by minimizing the systemic exposure to radiation.

Pretargeted_RIT_Workflow cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Radiotracer Administration cluster_outcome Outcome A Inject TCO-modified sdAb (e.g., 2Rs15d-TCO) B sdAb accumulates at tumor site A->B C Unbound sdAb clears from circulation B->C D Inject radiolabeled Tetrazine (e.g., [18F]Tz) E Tetrazine rapidly binds to TCO on sdAb at tumor site (iEDDA Reaction) D->E F Unbound Tetrazine rapidly clears from circulation D->F G High tumor-to-background radioactivity ratio E->G

Caption: Pre-targeted radioimmunotherapy workflow.

This compound Conjugation Workflow

The following diagram illustrates the key steps in the conjugation of this compound to a protein.

Conjugation_Workflow start Start protein_prep Prepare Protein Solution (e.g., sdAb in pH 8.4 buffer) start->protein_prep linker_prep Prepare TCO-GK-PEG4-NHS Ester Stock Solution (in DMSO) start->linker_prep reaction Incubate Protein and Linker (1 hr, room temperature) protein_prep->reaction linker_prep->reaction purification Purify Conjugate (Size-Exclusion Chromatography) reaction->purification characterization Characterize Conjugate (MALDI-TOF MS) purification->characterization end End characterization->end

Caption: this compound conjugation workflow.

References

The Pivotal Role of the PEG4 Spacer in TCO-GK-PEG4-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, the TCO-GK-PEG4-NHS ester has emerged as a powerful tool, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide delves into the critical role of the discrete PEG4 spacer within this heterobifunctional molecule, providing a comprehensive overview of its functions, supported by quantitative data and detailed experimental protocols.

Core Functionality of the this compound Components

The this compound is a sophisticated molecule designed for a two-step conjugation strategy. Each component plays a distinct and crucial role:

  • TCO (trans-cyclooctene): This strained alkene is the bioorthogonal reactive handle. It participates in an exceptionally fast and selective inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[1] This "click chemistry" reaction is highly efficient under physiological conditions and allows for the precise coupling of molecules in complex biological environments.[2]

  • GK (Glycine-Lysine): This dipeptide sequence can act as a cleavable linker in specific biological contexts, for instance, by certain proteases. While not the primary focus of this guide, its presence allows for payload release mechanisms in some applications.[3]

  • NHS ester (N-hydroxysuccinimidyl ester): This is an amine-reactive group. It readily reacts with primary amines, such as the lysine (B10760008) residues on the surface of antibodies and other proteins, to form stable amide bonds.[4]

  • PEG4 Spacer: This tetraethylene glycol linker is the central focus of this guide. It provides a flexible and hydrophilic bridge between the antibody (or other biomolecule) and the TCO group.[5]

The Multifaceted Role of the PEG4 Spacer

The inclusion of a PEG4 spacer, a chain of four ethylene (B1197577) glycol units, is a deliberate design choice that confers several significant advantages to the bioconjugate.[5]

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads used in ADCs are hydrophobic.[1] This poor water solubility can lead to aggregation of the conjugate, which can diminish efficacy and increase the risk of an immunogenic response.[1] The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[5][6]

Reduced Immunogenicity and Enhanced Stability

The PEG component can create a protective hydration shell around the bioconjugate.[5] This "shielding" effect can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an immune response.[5][6] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[5]

Improved Pharmacokinetics

By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1][5] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[5] Studies have demonstrated a direct relationship between PEG spacer length and an ADC's pharmacokinetic profile, with longer PEG chains leading to slower clearance and increased exposure.[7]

Optimal Spacing and Reduced Steric Hindrance

The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This spacing is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1] It also ensures that the TCO group is readily accessible for reaction with its tetrazine partner, which can be hindered if it is too close to the bulky antibody.[8] The flexibility of the PEG chain further facilitates an efficient ligation reaction.[9]

Quantitative Impact of PEGylation

While specific quantitative data for the this compound is often embedded in broader experimental results, the general effects of PEGylation on bioconjugates are well-documented. The following tables summarize the expected impact of incorporating a PEG spacer.

Table 1: Impact of PEGylation on Physicochemical and Pharmacokinetic Properties

PropertyEffect of PEG SpacerRationaleReferences
Solubility IncreasedThe hydrophilic ethylene glycol units increase the overall water solubility of the conjugate, especially important for hydrophobic payloads.[5][6][10]
Aggregation DecreasedImproved solubility prevents the formation of aggregates, which can negatively impact efficacy and immunogenicity.[1][2]
Immunogenicity ReducedThe PEG chain can mask immunogenic epitopes, creating a "stealth" effect that reduces recognition by the immune system.[5][6]
Enzymatic Degradation DecreasedThe hydration shell formed by the PEG spacer can protect the conjugate from proteolytic enzymes.[5]
Circulation Half-Life IncreasedThe increased hydrodynamic size of the PEGylated molecule reduces renal clearance, leading to longer circulation time.[5][7]
Plasma Clearance DecreasedSlower clearance from the bloodstream results in more sustained plasma concentrations of the drug.[7][11]
Overall Exposure (AUC) IncreasedThe prolonged circulation time leads to a greater area under the curve (AUC), meaning the target tissue is exposed to the therapeutic agent for a longer duration.[7]

Table 2: Impact of PEG Spacer on Reaction Kinetics

ParameterEffect of PEG SpacerRationaleReferences
TCO-Tetrazine Ligation Rate IncreasedThe PEG spacer extends the TCO moiety away from the surface of the biomolecule, reducing steric hindrance and improving accessibility for the tetrazine binding partner. Research suggests that a PEG spacer can lead to a more than four-fold increase in the reactivity of TCO-conjugated antibodies.[8][10]

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound: antibody modification and subsequent TCO-tetrazine ligation.

Protocol 1: Antibody Modification with this compound

This protocol outlines the conjugation of the this compound to the primary amines (e.g., lysine residues) of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) columns (e.g., PD-10 desalting columns)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4-8.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours on ice, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified TCO-modified antibody.

  • Characterization:

    • Determine the concentration of the modified antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry.[3]

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol describes the bioorthogonal conjugation of the TCO-modified antibody with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug payload).

Materials:

  • Purified TCO-modified antibody

  • Tetrazine-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a known concentration.

  • Ligation Reaction:

    • In a reaction vessel, combine the TCO-modified antibody with the tetrazine-functionalized molecule. It is common to use a slight molar excess (1.5 to 3-fold) of the tetrazine-containing molecule.[5]

    • The reaction is typically performed at room temperature and is often complete within 30-60 minutes due to the fast kinetics of the iEDDA reaction.[9]

  • Purification:

    • If necessary, purify the final conjugate from any unreacted tetrazine-functionalized molecule using size-exclusion chromatography.

  • Characterization:

    • Analyze the final conjugate using appropriate techniques such as SDS-PAGE, size-exclusion chromatography (SEC-HPLC), and mass spectrometry to confirm successful conjugation and assess purity.

Visualizing Experimental Workflows and Logical Relationships

Diagram 1: Workflow for Antibody Modification with this compound

Antibody_Modification_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) buffer_exchange Buffer Exchange to Amine-Free Buffer (pH 7.4-8.5) mAb->buffer_exchange conjugation Add TCO-GK-PEG4-NHS to mAb (5-20x molar excess) Incubate 1-2h at RT buffer_exchange->conjugation tco_nhs Dissolve TCO-GK-PEG4-NHS in DMSO tco_nhs->conjugation quench Quench with Tris-HCl conjugation->quench purify Purify via Size-Exclusion Chromatography (SEC) quench->purify analyze Characterize: - Concentration (A280) - Degree of Labeling (MS) purify->analyze

Caption: Workflow for labeling an antibody with this compound.

Diagram 2: TCO-Tetrazine Bioorthogonal Ligation Workflow

TCO_Tetrazine_Ligation cluster_inputs Reactants cluster_ligation Ligation cluster_output Purification & Final Product tco_mab TCO-Modified Antibody ligation Mix Reactants (1.5-3x excess Tetrazine) Incubate 30-60 min at RT tco_mab->ligation tz_payload Tetrazine-Labeled Payload tz_payload->ligation purify_adc Purify via SEC (optional) ligation->purify_adc final_adc Final Bioconjugate (e.g., ADC) purify_adc->final_adc

Caption: Workflow for the bioorthogonal TCO-tetrazine ligation reaction.

Diagram 3: Logical Relationship of PEG4 Spacer Functions

PEG4_Functions cluster_properties Physicochemical Properties cluster_outcomes Bioconjugate Outcomes peg4 PEG4 Spacer hydrophilicity Increased Hydrophilicity peg4->hydrophilicity flexibility Flexibility & Spacing peg4->flexibility hydration Hydration Shell peg4->hydration solubility Improved Solubility (Reduced Aggregation) hydrophilicity->solubility kinetics Faster Ligation Kinetics (Reduced Steric Hindrance) flexibility->kinetics pk Improved Pharmacokinetics (Longer Half-Life) hydration->pk stability Enhanced Stability hydration->stability immunogenicity Reduced Immunogenicity hydration->immunogenicity solubility->pk

Caption: Functional advantages conferred by the PEG4 spacer in bioconjugates.

References

TCO-GK-PEG4-NHS Ester: An In-depth Technical Guide to a Key Player in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-GK-PEG4-NHS ester, a heterobifunctional linker at the forefront of bioorthogonal chemistry. This reagent is instrumental in the precise and stable conjugation of biomolecules, a critical process in the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. This document details its chemical properties, experimental protocols for its use, and quantitative data to inform experimental design.

Core Concepts and Chemical Properties

This compound is a versatile tool for covalently linking molecules. It incorporates three key functional elements:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly and selectively within complex biological systems without interfering with native biochemical processes.

  • Glycine-Lysine (GK) Linker: A dipeptide spacer that can be susceptible to enzymatic cleavage, offering a mechanism for payload release in specific biological environments.

  • PEG4 Spacer: A tetraethylene glycol linker that enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance during conjugation, improving reaction efficiency.

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies.

The combination of these features makes this compound an ideal reagent for the two-step labeling of biomolecules. First, the NHS ester is used to attach the TCO group to a protein of interest. Subsequently, the TCO-modified protein can be rapidly and specifically conjugated to a tetrazine-bearing molecule, such as a fluorescent probe, a cytotoxic drug, or an imaging agent.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C33H52N4O14
Molecular Weight 728.78 g/mol
CAS Number 2307311-19-7
Purity Typically >95%
Solubility Soluble in DMSO, DMF
Storage Store at -20°C, desiccated and protected from light.

The TCO-Tetrazine Click Reaction: A Quantitative Perspective

The reaction between TCO and tetrazine is the cornerstone of this technology's utility. It is characterized by exceptionally fast reaction kinetics, enabling efficient conjugation at low concentrations.

Table 2: Quantitative Data on TCO-Tetrazine Ligation

ParameterValueReference
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹[General TCO-tetrazine literature]
Conjugation Efficiency (sdAb labeling) >75% of single-domain antibody molecules conjugated[1]
Reaction Time Minutes to a few hours at room temperature[General protocols]
Monitoring Disappearance of tetrazine's visible absorbance (around 520 nm)[General TCO-tetrazine literature]

Experimental Protocols

This section provides detailed methodologies for the use of this compound in the labeling of a single-domain antibody (sdAb), based on the work of Zhou Z, et al. (2018), and a general protocol for the subsequent TCO-tetrazine click reaction.[1]

Labeling of a Single-Domain Antibody (sdAb) with this compound

This protocol describes the derivatization of a HER2-specific sdAb with this compound.

Materials:

  • Single-domain antibody (sdAb)

  • This compound

  • 0.1 M Borate (B1201080) buffer, pH 8.5

  • Size-Exclusion Chromatography (SEC) column (e.g., Agilent PL Multisolvent)

  • Water (for SEC elution)

Procedure:

  • Prepare the sdAb solution: Dissolve the sdAb in 0.1 M borate buffer (pH 8.5) to a final concentration of 3 mg/mL.

  • Prepare the this compound solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO.

  • Conjugation reaction: Add a 2-fold molar excess of the this compound solution to the sdAb solution. For example, for 93 nmol of sdAb (1.2 mg), use 186 nmol of the this compound (135 µg).

  • Incubation: Stir the reaction mixture at 30°C for 2 hours.

  • Purification: Isolate the TCO-derivatized sdAb from unreacted ester and other small molecules using a size-exclusion HPLC column. Elute with water at a flow rate of 0.35 mL/min.

  • Analysis: Characterize the conjugate by LC-MS to determine the degree of labeling. In the cited study, this protocol resulted in >75% of the sdAb molecules being conjugated, with a roughly 2:1 ratio of mono- to bi-substituted derivatives.[1]

General Protocol for TCO-Tetrazine Click Reaction

This protocol describes the subsequent reaction of the TCO-labeled biomolecule with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled biomolecule (from section 3.1)

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PD-10 desalting column (or similar)

Procedure:

  • Prepare the TCO-labeled biomolecule: Prepare a solution of the TCO-derivatized sdAb in PBS (pH 7.4) at a concentration of 2 mg/mL.

  • Prepare the tetrazine solution: Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Click Reaction: Add the tetrazine-containing solution to the TCO-labeled biomolecule. A slight molar excess of the tetrazine is often used.

  • Incubation: Incubate the reaction mixture at room temperature for 10-30 minutes. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Isolate the final conjugate by size-exclusion chromatography (e.g., a PD-10 column) eluted with PBS.

Visualizing Workflows and Biological Context

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the biological context of this technology.

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Ligation Antibody Antibody Reaction1 NHS Ester Reaction (pH 8.5, 30°C, 2h) Antibody->Reaction1 TCO_Ester This compound TCO_Ester->Reaction1 Purification1 Size-Exclusion Chromatography Reaction1->Purification1 TCO_Antibody TCO-Antibody Conjugate Purification1->TCO_Antibody Reaction2 iEDDA Click Reaction (RT, 10-30 min) TCO_Antibody->Reaction2 Tetrazine_Molecule Tetrazine-Payload (e.g., Drug, Fluorophore) Tetrazine_Molecule->Reaction2 Purification2 Desalting Column Reaction2->Purification2 Final_Conjugate Final Antibody-Payload Conjugate Purification2->Final_Conjugate

Experimental workflow for antibody conjugation.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization RAS RAS HER2->RAS PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Anti-HER2 Antibody- Drug Conjugate ADC->HER2 Binding & Internalization

References

The Inverse Electron Demand Diels-Alder Reaction: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in chemical biology, drug development, and materials science.[1][2] Characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, the IEDDA reaction enables the precise and efficient conjugation of molecules in complex biological environments.[3][4] This technical guide provides a comprehensive overview of the core principles of the IEDDA reaction, detailed experimental protocols for its application, and a summary of key quantitative data to support researchers, scientists, and drug development professionals in leveraging this transformative bioorthogonal chemistry.

Core Principles of the Inverse Electron Demand Diels-Alder Reaction

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne.[5][6] Unlike the classical Diels-Alder reaction, the IEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][7]

Reaction Mechanism

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂), an irreversible step that drives the reaction to completion. The final product is a stable dihydropyridazine, which can subsequently be oxidized to a pyridazine.[6][7]

Key Factors Influencing Reactivity

Several factors influence the rate of the IEDDA reaction:

  • Electronics: The reactivity of the tetrazine is enhanced by the presence of electron-withdrawing groups (EWGs) on the tetrazine ring, which lower the LUMO energy. Conversely, electron-donating groups (EDGs) on the dienophile raise the HOMO energy, further accelerating the reaction.[3][8]

  • Sterics: Steric hindrance on either the tetrazine or the dienophile can decrease the reaction rate. For instance, monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts.[3]

  • Dienophile Strain: Ring strain in the dienophile plays a crucial role in increasing the reaction rate by raising the energy of the HOMO. This is why strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, are highly reactive partners for tetrazines.[3][9]

Quantitative Data for IEDDA Reactions

The selection of the appropriate tetrazine and dienophile is critical for the success of an experiment. The following tables summarize key quantitative data to facilitate this choice.

Table 1: Second-Order Rate Constants (k₂) for Common IEDDA Reactions

Diene (Tetrazine Derivative)DienophileRate Constant (k₂) [M⁻¹s⁻¹]Solvent/ConditionsReference(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~20009:1 MeOH:H₂O[10]
3-methyl-6-phenyl-1,2,4,5-tetrazineTCO~1000PBS, 37°C[11]
3,6-diphenyl-s-tetrazineTCO~3.2MeOH[12]
3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)118MeOH[12]
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBCN125MeOH[12]
Hydrogen-substituted tetrazinesTCOup to 30,000Not specified[10]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineNorbornene1.9Not specified[4]
Various tetrazinesNorbornene0.0047 - 0.000437°C[13]

Table 2: Stability of Tetrazine Derivatives in Aqueous Media

Tetrazine DerivativeConditionsStability (Remaining after 12h)Reference(s)
Dipyridyl-s-tetrazines1:9 DMSO/PBS, 37°C15-40%
Pyrimidyl-substituted tetrazines1:9 DMSO/PBS, 37°C15-40%
Pyridyl tetrazines (more electron-rich)1:9 DMSO/PBS, 37°C>75%
Phenyl tetrazines1:9 DMSO/PBS, 37°C>75%
Hydrogen substituted tetrazinesPBS, 37°C (10h)~70%[11]

Experimental Protocols

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol is a representative procedure for the synthesis of a commonly used tetrazine in bioorthogonal applications.[8]

Materials:

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol). The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by TLC.

  • Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically change color to a vibrant pink or red, indicating the formation of the tetrazine.

  • Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica gel. The final product is typically a colored solid.

Protocol 2: Antibody Labeling with a Trans-Cyclooctene (TCO) Derivative and Tetrazine Ligation

This protocol outlines the labeling of an antibody with a TCO derivative, followed by ligation with a tetrazine-functionalized molecule.[10][14]

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Spin desalting column

  • Tetrazine-fluorophore conjugate

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in the reaction buffer. If the buffer contains primary amines, perform a buffer exchange into PBS.

  • TCO-NHS Ester Labeling:

    • Dissolve the TCO-NHS ester in anhydrous DMSO or DMF immediately before use to create a 10 mM stock solution.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.

  • Tetrazine Ligation:

    • Add the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody solution. A 1.1 to 2.0 molar excess of the tetrazine is recommended.

    • Incubate the reaction at room temperature for 10-60 minutes, protected from light if using a fluorophore.

  • Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column. The antibody-fluorophore conjugate is now ready for downstream applications.

Protocol 3: Live-Cell Imaging using IEDDA

This protocol provides a general guideline for pre-targeted live-cell imaging.[14]

Materials:

  • Cells expressing the target of interest

  • TCO-labeled antibody (prepared as in Protocol 2)

  • Live-cell imaging medium

  • Cy5-PEG8-Tetrazine or other fluorescent tetrazine probe

  • Fluorescence microscope

Procedure:

  • Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.

  • Ligation and Imaging:

    • Prepare the fluorescent tetrazine staining solution in imaging medium at a final concentration of 1-5 µM.

    • Add the staining solution to the cells.

    • Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore. The signal should develop rapidly as the ligation occurs.

Visualizations of Workflows and Mechanisms

IEDDA_Mechanism Diene Electron-deficient Diene (e.g., Tetrazine) TransitionState [4+2] Cycloaddition (Concerted) Diene->TransitionState Dienophile Electron-rich Dienophile (e.g., TCO) Dienophile->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate RetroDA Retro-Diels-Alder Intermediate->RetroDA N2 N₂ Gas RetroDA->N2 Release Product Stable Dihydropyridazine Product RetroDA->Product

Core mechanism of the IEDDA reaction.

Antibody_Drug_Conjugate_Workflow cluster_Pretargeting Pre-targeting Strategy for Drug Delivery Antibody 1. TCO-Modified Antibody Administration Accumulation 2. Antibody Accumulates at Tumor Site Antibody->Accumulation Clearance 3. Unbound Antibody Clears from Circulation Accumulation->Clearance IEDDA_in_vivo 5. In Vivo IEDDA Reaction at Tumor Site Accumulation->IEDDA_in_vivo TetrazineDrug 4. Tetrazine-Drug Conjugate Administration Clearance->TetrazineDrug Time Delay TetrazineDrug->IEDDA_in_vivo Excretion 7. Excess Tetrazine-Drug Rapidly Excreted TetrazineDrug->Excretion DrugRelease 6. Targeted Drug Release and Action IEDDA_in_vivo->DrugRelease

Workflow for pre-targeted drug delivery using IEDDA.

Live_Cell_Imaging_Workflow cluster_Imaging Live-Cell Imaging Experimental Workflow Start Start: Cells expressing target protein Add_TCO_Ab 1. Add TCO-labeled Antibody Start->Add_TCO_Ab Incubate1 2. Incubate (30-60 min, 37°C) Antibody binds to target Add_TCO_Ab->Incubate1 Wash 3. Wash to remove unbound antibody Incubate1->Wash Add_Tz_Probe 4. Add fluorescent Tetrazine probe Wash->Add_Tz_Probe Image 5. Immediate live-cell imaging (Fluorescence detection) Add_Tz_Probe->Image End End: Visualize target protein localization Image->End

Experimental workflow for live-cell imaging.

References

TCO-GK-PEG4-NHS Ester: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of TCO-GK-PEG4-NHS ester, a widely used reagent in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize click chemistry for the modification of proteins, antibodies, and other biomolecules.

Introduction to this compound

This compound is a heterobifunctional crosslinker that plays a critical role in the field of bioorthogonal chemistry. It features a trans-cyclooctene (B1233481) (TCO) group for rapid and specific reaction with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The N-hydroxysuccinimide (NHS) ester moiety allows for the covalent attachment to primary amines present on biomolecules such as proteins and antibodies. A key feature of this reagent is the hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, which enhances its solubility in aqueous media and reduces steric hindrance during conjugation.[1][2][3][4][5]

Solubility Data

The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions, which are often performed in aqueous buffers.

Qualitative Solubility: Product data sheets consistently report that this compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile, and dichloromethane.[6] The presence of the PEG4 spacer is highlighted as a feature that significantly enhances its solubility in aqueous buffers.[1][2][3][4][7]

Quantitative Solubility: While precise quantitative data for the aqueous solubility of this compound is not readily available in the public domain, data from a structurally similar PEGylated NHS ester, Mal-(PEG)n-NHS Ester, suggests an approximate aqueous solubility of up to 10 mM .[8] It is important to note that this solubility can be influenced by the salt concentration of the buffer.[8] For practical applications, it is recommended to first dissolve the this compound in a water-miscible organic solvent like DMSO or DMF before its addition to the aqueous reaction mixture.[9]

Summary of Solubility Data:

SolventSolubilityNotes
Organic Solvents
DMSOSolubleRecommended for preparing stock solutions.
DMFSolubleRecommended for preparing stock solutions.
THFSoluble-
AcetonitrileSoluble-
DichloromethaneSoluble-
Aqueous Buffers
Water, PBS, etc.Estimated up to 10 mMThe PEG4 spacer enhances solubility.[1][2][3][4][7] It is advisable to first dissolve in a minimal amount of organic solvent.[9] Solubility may decrease with high salt concentrations.[8]

Stability Data

The stability of this compound is governed by two primary factors: the hydrolysis of the NHS ester and the isomerization of the TCO group.

NHS Ester Stability

The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, a reaction that is highly dependent on the pH of the medium. The rate of hydrolysis increases significantly with a rise in pH.

pH-Dependent Hydrolysis: Quantitative data on the hydrolysis of NHS esters reveals a strong correlation with pH. At a lower pH, the NHS ester is more stable, while at a higher, more alkaline pH, its half-life is drastically reduced. This is a critical consideration for reaction setup and efficiency.

Summary of NHS Ester Stability:

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

This data is for a generic NHS ester and serves as a crucial reference for handling this compound.

Due to this pH-dependent instability, it is imperative to prepare solutions of this compound immediately before use and to work within a pH range of 7-9 for efficient conjugation to primary amines.[10]

TCO Group Stability

The trans-cyclooctene (TCO) group, while being a highly reactive dienophile, is not indefinitely stable and can undergo isomerization to its unreactive cis-cyclooctene (CCO) form.[11] This isomerization renders the molecule incapable of participating in the desired iEDDA reaction.

Factors Affecting TCO Stability:

  • Long-term Storage: Long-term storage of TCO-containing compounds is generally not recommended due to the potential for isomerization.[11] For optimal performance, it is best to use the reagent reasonably fresh.

  • Presence of Thiols: The presence of thiols can promote the isomerization of TCO to CCO.

  • Serum Stability: Some TCO derivatives have shown a half-life of approximately 0.67 days when conjugated to a monoclonal antibody in vivo, with the primary deactivation pathway being isomerization to the cis-isomer.

It is recommended to store this compound at -20°C and desiccated to minimize degradation.[6]

Experimental Protocols

The following section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of a protein with this compound.

Materials
  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Protocol for Protein Labeling
  • Preparation of Protein: Ensure the protein solution is in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and must be avoided.[9] The protein concentration should ideally be between 1-5 mg/mL.

  • Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[10] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[9]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% to avoid protein denaturation.[8]

    • Incubate the reaction mixture for 1 hour at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching the Reaction: To stop the labeling reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[10] Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and the quenching agent from the labeled protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) conjugation Add TCO-NHS to Protein (10-20x molar excess) Incubate 1h RT or 2h on ice protein_prep->conjugation tco_prep Prepare 10 mM TCO-GK-PEG4-NHS in DMSO/DMF tco_prep->conjugation quench Quench Reaction with Tris Buffer conjugation->quench purify Remove Excess Reagent (Desalting Column/Dialysis) quench->purify product TCO-Labeled Protein purify->product

Caption: Workflow for protein labeling with this compound.

Signaling Pathways and Logical Relationships

The core reaction facilitated by this compound involves two key steps: the NHS ester-amine coupling and the TCO-tetrazine click reaction.

NHS Ester-Amine Coupling

The NHS ester of the crosslinker reacts with primary amines on a biomolecule to form a stable amide bond.

nhs_reaction cluster_reaction Amide Bond Formation tco_nhs TCO-GK-PEG4-NHS reaction pH 7-9 tco_nhs->reaction protein Protein-NH2 (Primary Amine) protein->reaction tco_protein TCO-GK-PEG4-Protein (Stable Amide Bond) reaction->tco_protein nhs_leaving NHS (Leaving Group) reaction->nhs_leaving

Caption: Reaction of this compound with a primary amine.

TCO-Tetrazine Bioorthogonal Reaction

The TCO group on the now-modified biomolecule can undergo a highly specific and rapid inverse-electron-demand Diels-Alder reaction with a tetrazine-functionalized molecule.

tco_tetrazine_reaction cluster_reaction iEDDA Click Reaction tco_protein TCO-Labeled Protein reaction Bioorthogonal Cycloaddition tco_protein->reaction tetrazine_probe Tetrazine-Probe tetrazine_probe->reaction conjugated_product Conjugated Product reaction->conjugated_product n2_gas N2 Gas reaction->n2_gas

Caption: TCO-tetrazine inverse-electron-demand Diels-Alder reaction.

Conclusion

This compound is a valuable tool for bioconjugation, offering a balance of reactivity and enhanced aqueous solubility. A thorough understanding of its solubility and stability characteristics is paramount for designing and executing successful experiments. Researchers should pay close attention to the pH-dependent hydrolysis of the NHS ester and the potential for TCO group isomerization to ensure high yields and reproducible results in their applications.

References

Methodological & Application

Application Notes and Protocols: TCO-GK-PEG4-NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of TCO-GK-PEG4-NHS ester to antibodies, a critical step in the development of site-specific antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The inclusion of a hydrophilic PEG4 spacer and a cleavable glycine-lysine (GK) linker offers significant advantages in terms of solubility, steric hindrance, and controlled payload release.

The trans-cyclooctene (B1233481) (TCO) group facilitates a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with tetrazine-modified molecules.[1][2][3] This catalyst-free reaction proceeds rapidly under mild, physiological conditions, making it ideal for working with sensitive biological molecules like antibodies.[1][2][4] The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the side chains of lysine (B10760008) residues on an antibody, to form stable amide bonds.[5][6]

Recent studies have highlighted that direct conjugation of hydrophobic TCO moieties to antibodies can result in a significant fraction of non-reactive TCO groups, likely due to hydrophobic interactions with the antibody surface.[7] The incorporation of a hydrophilic PEG linker, as in this compound, helps to mitigate this issue by extending the TCO group away from the antibody, thereby improving its accessibility and reactivity for subsequent ligation with a tetrazine-modified payload.[5][6][7]

Applications:
  • Antibody-Drug Conjugates (ADCs): Precise attachment of potent cytotoxic drugs to tumor-targeting antibodies.[2][8]

  • Molecular Imaging: Labeling antibodies with imaging agents (e.g., PET or SPECT isotopes, fluorescent dyes) for in vivo tracking and diagnostic purposes.[4][9]

  • Immunoassays: Development of highly sensitive and specific diagnostic assays, such as ELISA.[3][10]

  • Targeted Drug Delivery: Site-specific delivery of therapeutic agents to diseased tissues.[4]

Experimental Protocols

Antibody Preparation

Prior to labeling, it is crucial to remove any amine-containing substances and stabilizing proteins from the antibody solution, as these will compete with the NHS ester reaction.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Amicon® Ultra Centrifugal Filter Units (or similar) with an appropriate molecular weight cutoff (e.g., 30-50 kDa)

  • Microcentrifuge

Protocol:

  • If the antibody solution contains stabilizers like BSA, glycine, or Tris, it must be purified.

  • Pre-wet the membrane of the centrifugal filter unit with PBS.

  • Add the antibody solution to the filter unit and fill with PBS.

  • Centrifuge according to the manufacturer's instructions to concentrate the antibody.

  • Discard the flow-through.

  • Wash the antibody by adding fresh PBS to the filter unit and repeating the centrifugation step. Perform at least three wash cycles.

  • After the final wash, recover the purified antibody by inverting the filter unit into a clean collection tube and centrifuging.

  • Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280).

Antibody Labeling with this compound

This protocol describes the covalent attachment of the this compound to the primary amines of the antibody.

Materials:

  • Purified antibody (1-5 mg/mL)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5[7][11]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0[6][12]

  • Zeba™ Spin Desalting Columns (or equivalent)[7][10]

Protocol:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[6]

  • Dilute the purified antibody to a final concentration of 1-5 mg/mL in the reaction buffer.

  • Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody, but a starting point of 10- to 30-fold molar excess is recommended.[8][9][10]

  • Incubate the reaction mixture for 60-90 minutes at room temperature or 37°C.[9][10]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[12]

Purification of the TCO-labeled Antibody

Excess, unreacted this compound is removed from the antibody conjugate using size-exclusion chromatography.

Protocol:

  • Equilibrate a Zeba™ Spin Desalting Column with PBS according to the manufacturer's instructions.

  • Load the quenched reaction mixture onto the column.

  • Centrifuge the column to elute the purified TCO-labeled antibody.

  • Determine the concentration and Degree of Labeling (DOL) of the purified conjugate. The DOL can be quantified using mass spectrometry.[13]

Data Presentation: Quantitative Parameters for Antibody Labeling

The following table summarizes typical quantitative parameters for the this compound antibody labeling protocol. Note that optimal conditions may vary depending on the specific antibody and its concentration.

ParameterRecommended RangeReference
Antibody Concentration 1 - 5 mg/mL[8]
Reaction Buffer 0.1 M Sodium Bicarbonate or Borate, pH 8.5[7][11]
Molar Excess of TCO-Ester 5 - 1000 equivalents[7][10]
Reaction Temperature Room Temperature to 37°C[9][10]
Reaction Time 60 - 180 minutes[7][9][10]
Quenching Agent 50-100 mM Tris or Glycine[6][12]

Table 1: Summary of quantitative data for the this compound antibody labeling protocol.

Visualizations

Chemical Reaction

The following diagram illustrates the reaction between the this compound and a primary amine on the antibody surface.

Caption: Reaction of this compound with an antibody's primary amine.

Experimental Workflow

The following diagram outlines the key steps in the this compound antibody labeling protocol.

A 1. Antibody Purification (Remove interfering substances) C 3. Antibody Labeling Reaction (pH 8.5, RT-37°C, 60-90 min) A->C B 2. Prepare TCO-GK-PEG4-NHS Ester Stock Solution (10 mM in DMSO) B->C D 4. Quench Reaction (Tris or Glycine) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterize Conjugate (Concentration, DOL) E->F

Caption: Workflow for this compound antibody labeling.

References

Application Notes and Protocols for Protein Conjugation with TCO-GK-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with custom moieties is a cornerstone of modern biotechnology, enabling the development of advanced diagnostics, therapeutics, and research tools such as antibody-drug conjugates (ADCs). The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz), offers a highly specific and efficient method for labeling proteins under mild, physiological conditions.[1][2][3] This "click chemistry" reaction proceeds rapidly without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological systems.[1][3]

This document provides a detailed protocol for the initial and crucial step in this process: the conjugation of a TCO-GK-PEG4-NHS ester to a protein of interest. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the side chains of lysine (B10760008) residues on the protein surface, to form a stable amide bond.[1][3][4] The inclusion of a PEG4 spacer enhances water solubility and minimizes steric hindrance, while the GK (glycine-lysine) linker can be designed for specific enzymatic cleavage in targeted applications.[5][6][7][8]

Chemical Principle

The conjugation process involves a two-step mechanism. First, the this compound is introduced to the protein in an amine-free buffer. The NHS ester is a highly reactive group that specifically targets primary amines on the protein. The reaction results in the formation of a stable amide bond, covalently linking the TCO moiety to the protein.

The fundamental reaction is as follows:

Protein-NH₂ + TCO-GK-PEG4-NHS → Protein-NH-CO-PEG4-GK-TCO + NHS

This TCO-modified protein is then ready for a subsequent, highly specific click reaction with a tetrazine-labeled molecule of interest.[1][9]

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, 100 mM sodium phosphate (B84403) buffer pH 7.5, or 100 mM carbonate/bicarbonate buffer pH 8.0-8.5.[1][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218).[1][4]

  • Desalting spin columns or dialysis cassettes for purification.[1][4]

Protocol for this compound Conjugation to a Protein

This protocol is a general guideline and may require optimization for specific proteins and applications.

1. Protein Preparation:

  • Dissolve the protein of interest in the chosen amine-free reaction buffer at a concentration of 1-5 mg/mL.[1][4]

  • If the protein solution contains primary amines (e.g., from Tris or glycine buffers), a buffer exchange must be performed using a desalting spin column or dialysis against the reaction buffer.[1][11]

2. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[10][11][12]

  • Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[1][4]

3. Labeling Reaction:

  • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[1][4] The optimal molar ratio may need to be determined empirically for each protein.

  • Incubate the reaction for 1 hour at room temperature or for 2 hours on ice, with gentle mixing.[1][10][11]

4. Quenching the Reaction:

  • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[1][4]

  • Incubate for 15-30 minutes at room temperature.[11] This step ensures that any unreacted NHS ester is consumed.

5. Purification of the TCO-labeled Protein:

  • Remove the excess, unreacted this compound and quenching buffer components by using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).[1][4]

  • The purified TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule or can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Data Presentation

The following tables summarize key quantitative parameters for the conjugation of this compound to a protein.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Protein Concentration1 - 5 mg/mLHigher concentrations can improve conjugation efficiency.[1][4][10]
Reaction BufferAmine-free buffers (e.g., PBS, Borate, Carbonate)Avoid buffers containing Tris or glycine.[1][10][12]
pH7.0 - 8.5A slightly basic pH is optimal for the reaction with primary amines.[1][4]
TCO-NHS Ester:Protein Molar Ratio10:1 to 20:1This should be optimized for each specific protein.[1][4][12]
Reaction TemperatureRoom Temperature or 4°CIncubation on ice may be preferred for sensitive proteins.[10][11]
Incubation Time30 - 120 minutesLonger incubation times do not always lead to higher conjugation efficiency and may increase protein degradation.[1][10]
Quenching AgentTris-HCl or GlycineFinal concentration of 50-100 mM.[1][4]

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of TCO-NHS esterAllow reagent to warm to room temperature before opening. Prepare stock solution immediately before use.[10][11][12]
Presence of primary amines in the bufferPerform buffer exchange into an amine-free buffer.[1][4][12]
Suboptimal molar ratioTitrate the molar excess of the TCO-NHS ester.
Protein Precipitation High concentration of organic solventEnsure the volume of DMSO/DMF does not exceed 10% of the total reaction volume.[12]
Protein instabilityPerform the reaction at a lower temperature (4°C).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein Preparation (1-5 mg/mL in amine-free buffer) labeling Labeling Reaction (10-20x molar excess, 1 hr at RT) protein_prep->labeling reagent_prep TCO-NHS Ester Preparation (10 mM in anhydrous DMSO/DMF) reagent_prep->labeling quenching Quenching (50-100 mM Tris-HCl) labeling->quenching purification Purification (Desalting column or Dialysis) quenching->purification final_product TCO-labeled Protein purification->final_product

Caption: Workflow for this compound conjugation to a protein.

Chemical Reaction Pathway

reaction_pathway protein Protein-NH₂ (Primary Amine) tco_protein TCO-labeled Protein (Stable Amide Bond) protein->tco_protein + tco_nhs This compound tco_nhs->tco_protein nhs_leaving_group NHS (Leaving Group)

Caption: Reaction of TCO-NHS ester with a primary amine on a protein.

References

Application Notes and Protocols: A Step-by-Step Guide for TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific conjugation of biomolecules in complex biological environments.[1][2] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between an electron-deficient tetrazine and a strained, electron-rich TCO.[1][3] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product.[1][3]

Key features of the TCO-tetrazine ligation include its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[3][4] The reaction is catalyst-free, proceeding efficiently under physiological conditions, and the reacting moieties are abiotic, preventing cross-reactivity with native biological functional groups.[5][6] These characteristics make it an invaluable tool for a wide range of applications, including antibody-drug conjugation, live-cell imaging, and the development of theranostics.[4][6][7]

Data Presentation: Reaction Kinetics and Conditions

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the reactants and the reaction conditions. The following table summarizes key quantitative data for this bioorthogonal reaction.

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsSource(s)
General TCO-Tetrazineup to 1 x 10⁶Not Specified[2][5]
Hydrogen-substituted tetrazines with TCOup to 30,000Aqueous Media[2][8]
TCO conjugated to CC49 antibody and [¹¹¹In]In-labeled-Tz(13 ± 0.08) × 10³PBS at 37 °C[9]
3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene~2000Methanol/Water (9:1) at 25°C[8]
Methyl-substituted tetrazines with TCO~1000Aqueous Media[2][8]
ATTO-tetrazines with TCOup to 1000Not Specified[10]
General TCO-Tetrazine> 800Not Specified[4]
Reaction pH RangeN/APBS buffer, pH 6-9[2][5]
Reaction Temperature RangeN/A4°C, 25°C, or 37°C[2][10]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with TCO-NHS Ester

This protocol describes the activation of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which targets primary amines like lysine (B10760008) residues.

Materials:

  • Protein of interest

  • TCO-PEG-NHS ester

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[11] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[2]

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[11]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[11]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[11]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[11]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column.[11] The TCO-labeled protein is now ready for ligation.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol details the conjugation of a TCO-activated protein with a tetrazine-activated protein.

Materials:

  • TCO-activated Protein A (from Protocol 1)

  • Tetrazine-activated Protein B (prepared similarly to Protocol 1 using a Tetrazine-NHS ester)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.[6]

  • Reaction Setup: Mix the TCO-activated protein and the tetrazine-activated protein in a 1:1 molar ratio.[2] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[12]

  • Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C with gentle rotation.[2][12] Longer incubation times may be required at 4°C.[2]

  • Monitoring the Reaction (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[5]

  • Purification (Optional): The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[12]

  • Storage: Store the final conjugate at 4°C.[12]

Visualizations

TCO-Tetrazine Ligation Mechanism

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_products Products TCO trans-Cyclooctene (TCO) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine Tetrazine Tetrazine->Intermediate Dihydropyridazine Dihydropyridazine (Stable Conjugate) Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen Elimination

Caption: Mechanism of the TCO-Tetrazine Ligation.

Experimental Workflow for Protein-Protein Conjugation

Protein_Conjugation_Workflow cluster_activation Protein Activation cluster_ligation TCO-Tetrazine Ligation cluster_purification Purification and Analysis ProteinA Protein A ActivatedA TCO-Activated Protein A ProteinA->ActivatedA + TCO_NHS TCO-NHS Ester TCO_NHS->ActivatedA Mix Mix Activated Proteins ActivatedA->Mix ProteinB Protein B ActivatedB Tetrazine-Activated Protein B ProteinB->ActivatedB + Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->ActivatedB ActivatedB->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Size-Exclusion Chromatography (Optional) Incubate->Purify Conjugate Protein A - Protein B Conjugate Purify->Conjugate

References

Application Notes and Protocols for TCO-GK-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TCO-GK-PEG4-NHS ester in the development of antibody-drug conjugates (ADCs). This bifunctional linker enables a two-step conjugation strategy, offering precise control over the conjugation process and the drug-to-antibody ratio (DAR).

The workflow involves the initial modification of a monoclonal antibody (mAb) with the this compound, followed by a highly efficient and bioorthogonal "click chemistry" reaction with a tetrazine-modified cytotoxic payload. This methodology is instrumental in creating stable and effective ADCs for targeted cancer therapy.

Introduction to this compound

This compound is a heterobifunctional linker designed for the development of ADCs. It comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues present on the surface of antibodies.

  • trans-Cyclooctene (TCO): This strained alkene is a key component for bioorthogonal click chemistry. It reacts specifically and rapidly with a tetrazine-functionalized molecule in a reaction known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[1][2]

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting ADC in aqueous media. It also provides a flexible connection between the antibody and the payload, which can minimize steric hindrance and improve the accessibility of the payload to its target.

The use of this compound in ADC development offers several advantages, including high reaction efficiency under mild conditions, excellent selectivity, and the ability to assemble the final ADC in a controlled, stepwise manner.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol outlines the procedure for conjugating the this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 2-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing substances like Tris or glycine.

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column: Zeba™ Spin Desalting Columns (or equivalent)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to the reaction buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2.5 mg/mL in the reaction buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Gently mix the reaction solution by pipetting or brief vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the TCO-Modified Antibody:

    • Remove the excess, unreacted this compound and other small molecules using a desalting column according to the manufacturer's instructions.

    • Collect the purified TCO-modified antibody.

  • Characterization:

    • Determine the concentration of the purified TCO-modified antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL), or the number of TCO linkers per antibody, can be determined using methods such as MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.

Protocol 2: Conjugation of Tetrazine-Payload to TCO-Modified Antibody

This protocol describes the bioorthogonal click reaction between the TCO-modified antibody and a tetrazine-functionalized cytotoxic payload.

Materials:

  • Purified TCO-modified antibody

  • Tetrazine-modified cytotoxic payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system: Size-exclusion chromatography (SEC)

Procedure:

  • Reaction Setup:

    • Dissolve the tetrazine-modified payload in a minimal amount of a compatible solvent (e.g., DMSO) and then dilute in PBS.

    • In a reaction vessel, combine the TCO-modified antibody with a 1.5 to 3-fold molar excess of the tetrazine-payload solution.

  • Click Reaction:

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid.

  • Purification of the ADC:

    • Purify the resulting ADC from the excess, unreacted tetrazine-payload and other impurities using size-exclusion chromatography (SEC).

    • Collect the fractions containing the purified ADC.

  • Characterization of the Final ADC:

    • Determine the final concentration of the ADC.

    • Characterize the drug-to-antibody ratio (DAR) of the purified ADC using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxic potential of the newly synthesized ADC on cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • The purified ADC, unconjugated antibody, and free cytotoxic payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the prepared solutions to the respective wells. Include untreated cells as a control.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for the ADC, unconjugated antibody, and free payload on both cell lines.

Data Presentation

The following tables are examples of how to structure quantitative data obtained from the characterization and in vitro evaluation of an ADC developed using the this compound.

Table 1: Characterization of a TCO-Modified Antibody and the Final ADC

ParameterTCO-Modified AntibodyFinal ADC
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) 3.8 TCOs/mAb3.5 drugs/mAb
Protein Concentration (mg/mL) 1.51.2
Purity by SEC (%) >98%>95%
Aggregation by SEC (%) <2%<5%

Table 2: In Vitro Cytotoxicity of an ADC Targeting HER2

CompoundCell LineAntigen ExpressionIC50 (nM)
Final ADC SK-BR-3HER2-positive5.2
MDA-MB-468HER2-negative>1000
Unconjugated Antibody SK-BR-3HER2-positiveNo significant effect
MDA-MB-468HER2-negativeNo significant effect
Free Cytotoxic Payload SK-BR-3HER2-positive0.8
MDA-MB-468HER2-negative1.1

Visualizations

Experimental Workflow

ADC_Development_Workflow cluster_antibody_modification Step 1: Antibody Modification cluster_payload_conjugation Step 2: Payload Conjugation (Click Chemistry) cluster_characterization Step 3: Characterization & Evaluation mAb Monoclonal Antibody (mAb) reaction1 NHS Ester Reaction (pH 8.3-8.5) mAb->reaction1 linker This compound linker->reaction1 tco_mAb TCO-Modified mAb reaction1->tco_mAb purification1 Purification (Desalting Column) tco_mAb->purification1 reaction2 iEDDA Click Reaction (pH 7.4) purification1->reaction2 tz_payload Tetrazine-Modified Payload tz_payload->reaction2 adc Antibody-Drug Conjugate (ADC) reaction2->adc purification2 Purification (Size-Exclusion Chromatography) adc->purification2 characterization DAR, Purity, Aggregation purification2->characterization evaluation In Vitro Cytotoxicity Assay (IC50 Determination) purification2->evaluation

Caption: ADC Development Workflow using this compound.

HER2 Signaling Pathway

The following diagram illustrates a simplified HER2 signaling pathway, a common target for ADCs in breast and gastric cancers.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 Receptor HER3->Dimer PI3K PI3K Dimer->PI3K RAS Ras Dimer->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for Cell Surface Labeling with TCO-GK-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-GK-PEG4-NHS ester is a heterobifunctional crosslinker that enables the covalent attachment of a trans-cyclooctene (B1233481) (TCO) moiety to the surface of living cells. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on cell surface proteins. The introduced TCO group can then undergo a rapid and highly specific bioorthogonal "click" reaction with a tetrazine-labeled molecule of interest. This two-step labeling strategy is a powerful tool for a wide range of applications, including cell tracking, targeted drug delivery, and immunotherapy research.

The this compound features a polyethylene (B3416737) glycol (PEG) spacer that increases its solubility in aqueous solutions and a cleavable dipeptide (GK) linker. The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on cell surface proteins, to form stable amide bonds. This process is most efficient at a slightly alkaline pH. The subsequent inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO and a tetrazine is exceptionally fast and bioorthogonal, meaning it does not interfere with native biological processes.

Data Presentation

Recommended Labeling Parameters
ParameterRecommended RangeNotes
This compound Concentration 10 - 200 µMOptimal concentration is cell type-dependent and should be determined empirically. Start with a concentration titration to find the best balance between labeling efficiency and cell viability.
Incubation Time 15 - 60 minutesLonger incubation times may increase labeling but can also lead to decreased cell viability.
Incubation Temperature Room Temperature or 37°CLabeling at 37°C may be more efficient but could also increase endocytosis of the labeled proteins.
Cell Density 1 x 10^6 to 1 x 10^7 cells/mLAdjust based on cell type and experimental needs.
pH of Labeling Buffer 7.2 - 8.5A slightly basic pH is optimal for the NHS ester reaction with primary amines.
Cell Viability
Cell TypeThis compound Concentration (µM)Incubation Time (min)Viability (%)
Jurkat5030>95%
HeLa5030>95%
Primary T-cells2520>90%

Note: The data presented in this table are representative examples. It is crucial to perform a cell viability assay (e.g., Trypan Blue exclusion or a fluorescence-based assay) for your specific cell type and experimental conditions.

Experimental Protocols

Reagent Preparation
  • Prepare a Stock Solution of this compound:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

    • Dissolve the ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.

    • Note: The NHS ester is moisture-sensitive. Prepare the stock solution immediately before use and discard any unused portion. Do not store the reconstituted reagent.

  • Prepare Labeling Buffer:

    • Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES-buffered saline.

    • Adjust the pH of the buffer to 8.0 - 8.5.

  • Prepare Quenching Solution:

Labeling Protocol for Suspension Cells
  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold, amine-free PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in the labeling buffer at a concentration of 1-10 x 10^6 cells/mL.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 50 µM).

    • Incubate the cells for 15-30 minutes at room temperature with gentle rotation.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 100 mM.

    • Incubate for 5-10 minutes at room temperature.

  • Washing:

    • Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents. Centrifuge at 300 x g for 5 minutes for each wash.

    • The TCO-labeled cells are now ready for the subsequent click reaction with a tetrazine-modified molecule.

Labeling Protocol for Adherent Cells
  • Cell Preparation:

    • Grow cells to a confluent monolayer in a culture plate.

    • Gently wash the cells twice with warm, amine-free PBS.

  • Labeling Reaction:

    • Dilute the this compound stock solution to the desired final concentration in the labeling buffer.

    • Remove the PBS and add the labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Quenching:

    • Aspirate the labeling solution and add the quenching solution to the cells.

    • Incubate for 5-10 minutes at room temperature.

  • Washing:

    • Aspirate the quenching solution and wash the cells three times with PBS containing 1% BSA.

    • The TCO-labeled cells are now ready for the subsequent click reaction.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_click_reaction Click Reaction reagent_prep Prepare this compound Stock Solution labeling Incubate Cells with this compound reagent_prep->labeling cell_prep Prepare Cell Suspension cell_prep->labeling quenching Quench Reaction with Glycine or Tris labeling->quenching washing Wash Cells to Remove Excess Reagent quenching->washing click Incubate with Tetrazine-labeled Molecule washing->click

Caption: Experimental workflow for labeling cells with this compound.

signaling_pathway TCO_Ester This compound TCO_Cell TCO-labeled Cell TCO_Ester->TCO_Cell Amide Bond Formation (pH 7.2-8.5) PrimaryAmine Primary Amine (e.g., Lysine on cell surface protein) PrimaryAmine->TCO_Cell Labeled_Cell Specifically Labeled Cell TCO_Cell->Labeled_Cell Inverse Electron Demand Diels-Alder Cycloaddition (Click Reaction) Tetrazine Tetrazine-labeled Molecule of Interest Tetrazine->Labeled_Cell

Caption: Chemical principle of two-step cell labeling.

Application Notes and Protocols for T-CO-GK-PEG4-NHS Ester in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-GK-PEG4-NHS ester is a heterobifunctional linker that enables a powerful two-step labeling strategy for live-cell imaging based on bioorthogonal chemistry. This approach combines the specificity of antibody-based targeting with the rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) moiety.[1][2] This method is particularly advantageous for studying cell surface proteins and their dynamic processes, such as receptor trafficking and dimerization, in a minimally perturbative manner.

The this compound reagent features three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent conjugation of the linker to primary amines (e.g., lysine (B10760008) residues) on proteins, such as antibodies.

  • trans-Cyclooctene (TCO): A strained alkene that serves as the reactive handle for the "click chemistry" reaction with a tetrazine-conjugated molecule (e.g., a fluorophore). The TCO-tetrazine reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts.[3]

  • GK-PEG4 Linker: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer incorporating a Glycine-Lysine (GK) dipeptide. The PEG spacer enhances water solubility and minimizes steric hindrance, while the GK dipeptide can serve as a potential cleavage site for specific enzymes, a feature often utilized in the design of antibody-drug conjugates (ADCs).[4]

This document provides detailed protocols for using this compound to label and visualize cell surface proteins in live cells, using the human epidermal growth factor receptor 2 (HER2) as an exemplary target.

Data Presentation

The following tables summarize key quantitative parameters relevant to the application of TCO-tetrazine chemistry in live-cell imaging.

ParameterTypical Value/RangeNotes
Antibody Conjugation
Molar Excess of TCO-NHS Ester to Antibody10 to 20-foldThe optimal ratio should be determined empirically for each antibody to achieve a sufficient degree of labeling without compromising antibody function.[5]
Reaction pH8.0 - 8.5Slightly basic pH is required for efficient reaction of the NHS ester with primary amines.[6]
Reaction Time1 - 2 hours at room temperatureIncubation time can be adjusted based on the specific antibody and desired degree of labeling.
Live-Cell Labeling
TCO-Antibody Concentration1 - 10 µg/mLThe optimal concentration depends on the expression level of the target protein and should be titrated to maximize signal and minimize background.
Tetrazine-Fluorophore ConcentrationLow micromolar range (e.g., 1-5 µM)Titration is recommended to find the lowest effective concentration that provides a good signal-to-noise ratio.
Incubation Time (TCO-Antibody)1 - 2 hours at 37°CAllows for specific binding of the antibody to the cell surface receptor.[5]
Incubation Time (Tetrazine-Fluorophore)30 - 60 minutes at 37°CThe TCO-tetrazine reaction is very rapid.[1]
Performance Metrics
Cell Viability>95%TCO-tetrazine ligation is generally considered highly biocompatible with minimal cytotoxicity at typical working concentrations.[5]
Labeling EfficiencyHighThe TCO-tetrazine reaction is highly efficient, often approaching quantitative yields.[2]
Signal-to-Noise Ratio (SNR)HighThe fluorogenic nature of some tetrazine dyes (fluorescence is quenched until reaction with TCO) can lead to a high signal-to-noise ratio.[2]

Experimental Protocols

Protocol 1: Conjugation of an Antibody with this compound

This protocol describes the covalent attachment of the TCO moiety to a primary antibody targeting a cell surface protein (e.g., anti-HER2 antibody like Trastuzumab).

Materials:

  • Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted this compound using a desalting column equilibrated with an appropriate storage buffer for the antibody (e.g., PBS).

  • Characterization (Optional):

    • The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry.

Protocol 2: Live-Cell Labeling and Imaging of HER2

This protocol describes the two-step labeling of live cells expressing HER2 for fluorescence microscopy.

Materials:

  • HER2-expressing cells (e.g., SK-BR-3 or BT-474 breast cancer cell lines).

  • TCO-conjugated anti-HER2 antibody (from Protocol 1).

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-AF488).

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F12 with HEPES).

  • Phosphate-Buffered Saline (PBS).

  • Glass-bottom imaging dishes.

Procedure:

  • Cell Preparation:

    • Seed the HER2-expressing cells onto glass-bottom imaging dishes and culture until they reach the desired confluency.

  • Primary Labeling with TCO-Antibody:

    • Wash the cells twice with pre-warmed PBS.

    • Dilute the TCO-conjugated anti-HER2 antibody in live-cell imaging medium to a final concentration of 1-10 µg/mL.

    • Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing:

    • Remove the antibody solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound antibody.

  • Secondary Labeling with Tetrazine-Fluorophore:

    • Prepare a solution of the tetrazine-fluorophore in live-cell imaging medium at a concentration in the low micromolar range (e.g., 1-5 µM).

    • Add the tetrazine-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washing:

    • Remove the tetrazine-fluorophore solution and wash the cells three times with pre-warmed live-cell imaging medium.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualization

G cluster_0 Step 1: Antibody Conjugation cluster_1 Step 2: Live-Cell Labeling Antibody Anti-HER2 Antibody TCO_Ab TCO-conjugated Antibody Antibody->TCO_Ab NHS Ester Reaction (pH 8.3) TCO_NHS This compound TCO_NHS->TCO_Ab TCO_Ab_cell TCO-Ab bound to HER2 on Live Cell TCO_Ab->TCO_Ab_cell Incubation with Live Cells Labeled_Cell Fluorescently Labeled Live Cell TCO_Ab_cell->Labeled_Cell iEDDA Click Reaction (37°C) Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Labeled_Cell

Caption: Experimental workflow for two-step live-cell imaging.

HER2_Signaling HER2 Heterodimerization and Downstream Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HER2_monomer HER2 (Monomer) HER2_dimer HER2-HER3 Dimer (Activated) HER2_monomer->HER2_dimer HER3_monomer HER3 (Monomer) HER3_monomer->HER2_dimer PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway upon heterodimerization.

References

Application Notes and Protocols for TCO-GK-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The TCO-GK-PEG4-NHS ester is a heterobifunctional crosslinker designed for a two-step biomolecule conjugation process, widely utilized in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics or imaging agents.[1][][3] This linker features three key components:

  • An N-hydroxysuccinimide (NHS) ester , which reacts efficiently with primary amines (-NH₂) on proteins, antibodies, or other biomolecules to form a stable amide bond.[4][5]

  • A trans-cyclooctene (TCO) group, which serves as a highly reactive dienophile for bioorthogonal "click chemistry".[6][7]

  • A hydrophilic PEG4 spacer (polyethylene glycol) that enhances solubility, reduces aggregation, and provides a flexible connection to minimize steric hindrance during ligation.[6][8]

The conjugation strategy involves first labeling a biomolecule with the TCO moiety via the NHS ester reaction. The resulting TCO-labeled biomolecule can then be rapidly and specifically conjugated to a second molecule bearing a tetrazine (Tz) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[9][10] This TCO-tetrazine ligation is exceptionally fast, highly selective, and proceeds under mild, biocompatible conditions without the need for a catalyst.[7][10][11]

Principle of the Two-Step Conjugation Reaction

The overall process can be visualized as a sequential two-step workflow. The first step involves the acylation of a primary amine on a biomolecule of interest. The second step is a highly efficient bioorthogonal click reaction.

G cluster_step2 Step 2: TCO-Tetrazine Ligation (Click Chemistry) Biomolecule Biomolecule (Protein, Antibody) with Primary Amine (-NH₂) TCO_Biomolecule TCO-Labeled Biomolecule Biomolecule->TCO_Biomolecule pH 7.2-8.5 Amine-free buffer TCO_Linker This compound TCO_Linker->TCO_Biomolecule Tetrazine_Payload Tetrazine-Payload (Drug, Fluorophore, etc.) Final_Conjugate Final Conjugate Tetrazine_Payload->Final_Conjugate pH 6-9 Room Temp Catalyst-free

Caption: Overall workflow for the two-step conjugation using this compound.

Application Notes: Optimizing Reaction Conditions

Step 1: NHS Ester Reaction with Primary Amines

The success of the initial labeling step is critically dependent on several parameters that balance the reactivity of the primary amine with the stability of the NHS ester.

The Critical Role of pH: The pH of the reaction buffer is the most crucial factor. The reacting species is the deprotonated primary amine (-NH₂), which acts as a nucleophile.[12] However, the NHS ester is susceptible to hydrolysis, which is accelerated at higher pH.[4][12] Therefore, an optimal pH is a compromise that maximizes amine reactivity while minimizing hydrolysis.[12][13]

G Influence of pH on NHS Ester Reaction cluster_pH Influence of pH on NHS Ester Reaction Low_pH Low pH (<7.0) Amine_Protonated Amine is Protonated (-NH₃⁺) (Non-nucleophilic) Low_pH->Amine_Protonated Optimal_pH Optimal pH (7.2-8.5) Amine_Deprotonated Amine is Deprotonated (-NH₂) (Nucleophilic) Optimal_pH->Amine_Deprotonated Ester_Stable NHS Ester is Relatively Stable Optimal_pH->Ester_Stable High_pH High pH (>9.0) Ester_Hydrolysis Rapid NHS Ester Hydrolysis High_pH->Ester_Hydrolysis Low_Yield Low Conjugation Yield Amine_Protonated->Low_Yield High_Yield Optimal Conjugation Yield Amine_Deprotonated->High_Yield Ester_Stable->High_Yield Ester_Hydrolysis->Low_Yield

Caption: Logical relationship between reaction pH and the efficiency of NHS ester conjugation.

The following table summarizes the key parameters for the NHS ester reaction.

ParameterRecommended ConditionNotes
pH 7.2 - 8.5[4]The optimal pH is often cited as 8.3-8.5 to maximize the availability of deprotonated primary amines while minimizing rapid hydrolysis of the NHS ester.[12][13]
Buffer Composition Amine-free buffers such as Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, or Borate.[4][5][12]Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the target biomolecule for reaction with the NHS ester.[5][12]
Reagent Preparation Dissolve this compound in an anhydrous organic solvent (DMSO or DMF) immediately before use.[12][13]The NHS ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions. Do not prepare aqueous stock solutions for storage.[5]
Molar Excess 5- to 20-fold molar excess of NHS ester over the biomolecule.[12]The optimal ratio should be determined empirically to achieve the desired degree of labeling (DoL) without causing protein aggregation or loss of function.[5]
Biomolecule Conc. 1 - 10 mg/mL.[12][13]Higher concentrations can improve reaction efficiency.
Reaction Temperature Room temperature (20-25°C) or 4°C.[4][12]
Reaction Time 30 minutes to 2 hours at room temperature; 2 to 4 hours at 4°C.[4][8]Longer incubation times may be required at 4°C.
Quenching Add an amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM.[12][14]This step terminates the reaction by consuming any unreacted NHS ester.
Step 2: TCO-Tetrazine Ligation

This bioorthogonal reaction is highly efficient and robust, proceeding readily under a wide range of conditions.

ParameterRecommended ConditionNotes
pH 6.0 - 9.0.[9][15]The reaction is largely insensitive to pH within this range, making it compatible with most biological buffers.
Buffer Composition Standard biological buffers (e.g., PBS).The reaction is highly chemoselective and does not react with other functional groups found in biological systems.[7][9]
Stoichiometry 1.1 to 1.5 molar equivalents of the tetrazine-payload per equivalent of TCO-labeled biomolecule.[16]A slight excess of the tetrazine component is often used to ensure complete consumption of the TCO-labeled biomolecule.
Reaction Temperature Room temperature (20-25°C) or 4°C.[9][16]The reaction is extremely fast, with rate constants reported to be as high as 1x10⁶ M⁻¹s⁻¹.[9]
Reaction Time 30 minutes to 2 hours.[8]Reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.[9][16]
Catalyst Not required.[9][10]This is a key advantage for biological applications, avoiding the cytotoxicity associated with copper catalysts used in other click chemistry reactions.[10]

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol describes the modification of a stock antibody solution with the TCO linker.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[12]

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis equipment[12][14]

Procedure:

  • Antibody Preparation: a. If the antibody solution contains stabilizers like BSA or amine-containing buffers like Tris or glycine, it must be purified first. Exchange the antibody into the Reaction Buffer using a desalting column or dialysis.[5] b. Adjust the antibody concentration to 2-5 mg/mL in cold Reaction Buffer.[12]

  • NHS Ester Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][14] b. Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO.[14] Do not store the solution.[5]

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.[5][12] Add the DMSO solution dropwise while gently vortexing to ensure mixing. The final concentration of DMSO in the reaction mixture should ideally be below 10%. b. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[4][12]

  • Quenching the Reaction: a. Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[12][14] b. Incubate for 15-30 minutes at room temperature.[12]

  • Purification: a. Remove excess, unreacted this compound and quenching reagents by running the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[12][14] b. Collect the purified TCO-labeled antibody. The conjugate is now ready for the subsequent ligation step or can be stored at 4°C (short-term) or -20°C (long-term).

Protocol 2: Ligation of TCO-Labeled Antibody with a Tetrazine-Payload

This protocol describes the final "click" reaction step.

Materials:

  • Purified TCO-labeled antibody (from Protocol 1)

  • Tetrazine-activated payload (e.g., drug, fluorophore)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: a. Ensure the TCO-labeled antibody is in a suitable reaction buffer at a known concentration. b. Dissolve the tetrazine-payload in a compatible solvent (e.g., DMSO, water) to a known concentration.

  • Ligation Reaction: a. Add 1.5 molar equivalents of the tetrazine-payload solution to the TCO-labeled antibody solution.[16] b. Incubate the mixture for 1-2 hours at room temperature with gentle mixing.[8][16]

  • Purification (Optional): a. If necessary, remove any excess unreacted tetrazine-payload. The appropriate method will depend on the size and properties of the payload. b. For small molecule payloads, a desalting column or dialysis used in Protocol 1 is typically sufficient to purify the final antibody conjugate.[16]

  • Characterization and Storage: a. Characterize the final conjugate to determine the degree of labeling (DoL) and confirm its integrity using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry, HPLC). b. Store the final purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable storage buffer containing a cryoprotectant if necessary.

References

Application Notes and Protocols for Peptide Bioconjugation with TCO-GK-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutics and diagnostics such as Antibody-Drug Conjugates (ADCs), radiolabeled imaging agents, and targeted drug delivery systems. The TCO-GK-PEG4-NHS ester is a heterobifunctional linker that facilitates a highly efficient, two-stage conjugation strategy. This process leverages the robust and well-characterized N-hydroxysuccinimide (NHS) ester chemistry for initial peptide labeling, followed by the exceptionally rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) moiety.[1]

This linker features several key components:

  • NHS Ester: An amine-reactive group for covalent attachment to primary amines on the peptide (N-terminus or lysine (B10760008) side chains).[2][3]

  • PEG4 Spacer: A tetraethylene glycol linker that enhances aqueous solubility, reduces steric hindrance, and provides a flexible connection between the peptide and the conjugated molecule.[4]

  • GK Linker: A Glycine-Lysine dipeptide sequence. In many advanced applications, such as ADCs, such dipeptide linkers are designed to be cleavable by lysosomal proteases (e.g., Cathepsin B), allowing for the specific release of a payload within the target cell.[5]

  • TCO (trans-cyclooctene): A strained alkene that serves as the reactive handle for the subsequent, ultra-fast "click chemistry" ligation with a tetrazine-modified molecule.[1][6]

The primary advantage of this system lies in the speed and selectivity of the TCO-tetrazine reaction, which proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for conjugating sensitive biomolecules, even at low concentrations.[1][6]

Data Presentation: Reaction Kinetics and Efficiency

The performance of the TCO-tetrazine ligation is quantitatively superior to many other bioorthogonal "click" reactions. The second-order rate constant (k₂) is a direct measure of reaction speed.

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) *800 - 30,000 (up to 10⁷)[6]10 - 10⁴~1
Biocompatibility Excellent (copper-free)[6]Limited in vivo due to copper cytotoxicityExcellent (copper-free)
Reaction Conditions Aqueous media, room temp, catalyst-free[1]Requires copper catalyst and reducing agentsAqueous media, room temp, catalyst-free
Typical Yield High to QuantitativeHighModerate to High

Note: Actual rates depend on the specific tetrazine and TCO derivatives and reaction conditions.

Experimental Protocols

Protocol 1: Modification of Peptides with this compound

This protocol details the first stage of the conjugation: labeling a peptide containing a primary amine with the TCO moiety.

Materials:

  • Peptide of interest (with at least one primary amine)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5. Other suitable buffers include 0.1 M phosphate (B84403) buffer or 0.1 M HEPES buffer at the same pH. Avoid buffers containing primary amines (e.g., Tris).[2][3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., RP-HPLC system or desalting columns)

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[3] Ensure the peptide is fully dissolved.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[7]

    • Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Calculation of Reagents:

    • Calculate the required mass of the NHS ester. A 5 to 20-fold molar excess of the this compound over the peptide is recommended to ensure efficient labeling. The optimal ratio may need to be determined empirically.[2][3]

    • Formula:mg of NHS ester = (molar excess) x (mg of peptide) x (MW of NHS ester) / (MW of peptide)

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the peptide solution.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction for at least 4 hours at room temperature, or overnight at 4°C.[2] Protect from light if any components are light-sensitive.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of TCO-labeled Peptide:

    • Purify the TCO-labeled peptide from excess reagent and byproducts.

    • For high purity: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[8]

    • For rapid buffer exchange: Gel filtration or desalting spin columns (e.g., Zeba™ Spin Desalting Columns) can be used to remove small molecule impurities.

    • Verify the final product by mass spectrometry (MS) to confirm successful conjugation.

Protocol 2: TCO-Tetrazine Ligation (Click Reaction)

This protocol describes the second stage: reacting the purified TCO-labeled peptide with a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled peptide

  • Tetrazine-functionalized molecule (e.g., a fluorescent dye, a toxin, or another biomolecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other physiological buffer.

Procedure:

  • Reagent Preparation:

    • Dissolve the purified TCO-labeled peptide in the Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., Reaction Buffer, DMSO).

  • Ligation Reaction:

    • Combine the TCO-labeled peptide and the tetrazine-functionalized molecule in the Reaction Buffer. A 1.5 to 2-fold molar excess of the tetrazine component is often used to ensure complete consumption of the TCO-labeled peptide.

    • The reaction is typically complete within minutes to an hour at room temperature.[9][10]

    • Reaction progress can be monitored by the disappearance of the characteristic pink/red color and UV-Vis absorbance of the tetrazine moiety (typically around 520-540 nm).[1][11]

  • Final Purification:

    • Purify the final peptide bioconjugate using an appropriate method based on its properties, such as RP-HPLC, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[12][13]

    • Characterize the final conjugate by MS and/or HPLC to confirm purity and identity.

Visualizations

Bioconjugation_Pathway cluster_stage1 Stage 1: Peptide Labeling cluster_stage2 Stage 2: Bioorthogonal Ligation Peptide Peptide (with -NH2 group) TCO_Peptide TCO-labeled Peptide Peptide->TCO_Peptide pH 8.3-8.5 (Amine Reaction) TCO_Ester This compound TCO_Ester->TCO_Peptide NHS_byproduct NHS byproduct TCO_Peptide->NHS_byproduct releases TCO_Peptide_ref TCO-labeled Peptide TCO_Peptide->TCO_Peptide_ref Purify & Transfer Tetrazine_Molecule Tetrazine-Molecule (e.g., Dye, Drug) Final_Conjugate Final Peptide Bioconjugate Tetrazine_Molecule->Final_Conjugate pH 7.4 (iEDDA Reaction) N2_gas N2 gas Final_Conjugate->N2_gas releases

Caption: Chemical pathway for two-stage peptide bioconjugation.

Experimental_Workflow start Start prep_peptide Dissolve Peptide in Conjugation Buffer (pH 8.3-8.5) start->prep_peptide prep_tco Dissolve TCO-Ester in Anhydrous DMSO start->prep_tco combine Combine Peptide and TCO-Ester prep_peptide->combine prep_tco->combine incubate Incubate (4h @ RT or O/N @ 4°C) combine->incubate quench Quench Reaction (Optional) incubate->quench purify1 Purify TCO-Peptide (e.g., RP-HPLC) quench->purify1 characterize1 Characterize (e.g., Mass Spec) purify1->characterize1 ligate Combine TCO-Peptide with Tetrazine-Molecule characterize1->ligate incubate2 Incubate (~30 min @ RT) ligate->incubate2 purify2 Purify Final Conjugate (e.g., RP-HPLC, SEC) incubate2->purify2 characterize2 Final Characterization (HPLC, MS) purify2->characterize2 end End characterize2->end

Caption: Experimental workflow for peptide bioconjugation.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with TCO-GK-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostic tools, and novel therapeutic agents. The use of heterobifunctional linkers, such as TCO-GK-PEG4-NHS ester, provides a versatile and efficient method for conjugating nanoparticles with a wide range of biomolecules. This linker incorporates a Trans-Cyclooctene (TCO) group for bioorthogonal "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility, and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on the nanoparticle surface.

The TCO group participates in an inverse electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified molecule. This bioorthogonal reaction is exceptionally fast and specific, allowing for the efficient conjugation of targeting ligands, imaging agents, or therapeutic payloads to the nanoparticle surface in a controlled manner, even in complex biological environments.[1][2] The PEG4 spacer increases the hydrophilicity of the nanoparticles, which can help to reduce non-specific protein binding and improve their circulation time in vivo.[1][3] The NHS ester reacts with primary amine groups on the surface of nanoparticles to form stable amide bonds.[3]

These application notes provide an overview of the applications, experimental protocols, and key considerations for the surface modification of amine-functionalized nanoparticles using this compound.

Applications

Nanoparticles modified with this compound are well-suited for a variety of biomedical applications, primarily leveraging the capabilities of pre-targeted strategies.

  • Pre-targeted Imaging and Therapy: This two-step approach involves first administering the TCO-modified nanoparticles, which are designed to accumulate at a specific target site (e.g., a tumor). After a sufficient time for accumulation and clearance of unbound nanoparticles from circulation, a second component, a tetrazine-labeled imaging agent (e.g., a PET or SPECT probe) or a therapeutic agent, is administered.[4][5] The tetrazine rapidly "clicks" with the TCO on the nanoparticles at the target site, leading to a high local concentration of the imaging or therapeutic agent.[4][5] This strategy can significantly enhance the target-to-background signal ratio in imaging and reduce off-target toxicity in therapy.[6]

  • Modular Nanoparticle Functionalization: The TCO handle allows for a modular approach to nanoparticle design. A single batch of TCO-modified nanoparticles can be conjugated with various tetrazine-labeled molecules, enabling the rapid development and testing of different targeting ligands, drugs, or imaging agents without the need to re-synthesize the entire nanoparticle conjugate each time.

  • Controlled Surface Density: The efficiency of the NHS ester reaction allows for a degree of control over the density of TCO groups on the nanoparticle surface by adjusting the reaction stoichiometry.[3] This is crucial as the density of targeting ligands can influence the binding affinity and cellular uptake of the nanoparticles.

Quantitative Data

The following tables summarize key quantitative data from studies involving TCO-modified nanoparticles and related systems.

Table 1: Physicochemical Characterization of Modified Nanoparticles

Nanoparticle SystemModification StepHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Iron Oxide NanoparticlesUncoated15.4-+35.2[7]
Iron Oxide NanoparticlesPEG-coated25.8-+28.7[7]
Zn0.3MnxFe2.7-xO4 NanoparticlesUncoated~10-20 (TEM)--[8]
Zn0.3MnxFe2.7-xO4 NanoparticlesPEG-coated---[8]

Table 2: Quantification of Surface Modification

Nanoparticle SystemAnalytical MethodParameter MeasuredResultReference
PEG-coated Fe3O4 NanoparticlesThermogravimetric Analysis (TGA)Weight loss of PEG coat18.13%[7]
Uncoated Fe3O4 NanoparticlesThermogravimetric Analysis (TGA)Weight loss10.4%[7]
PEG-coated Zn0.3MnxFe2.7-xO4 NPsThermogravimetric Analysis (TGA)Weight loss of PEG coat-[8]

Table 3: In Vivo Performance of Pre-targeted Systems

Targeting SystemImaging ModalityTargetTumor-to-Muscle RatioTime PointReference
CC49-TCO + ¹¹¹In-tetrazineSPECT/CTTAG-7213:13 h post-tetrazine[6]
TCO-anti-A33 mAb + ¹⁸F-tetrazinePET/CTA33 antigen-3 h post-tetrazine[6]
TCO-NPs + ⁶⁴Cu-tetrazinePET--1 h and 24 h post-tetrazine[6]

Experimental Protocols

The following protocols provide a general framework for the surface modification of amine-functionalized nanoparticles with this compound and their subsequent reaction with a tetrazine-modified molecule. Optimization of reaction conditions (e.g., molar ratios, incubation times, and purification methods) is recommended for specific nanoparticle systems and applications.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the conjugation of this compound to nanoparticles possessing primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminosilane-coated silica (B1680970) or iron oxide nanoparticles)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or Sodium Borate buffer (50 mM, pH 8.5).[9] Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Purification system: Centrifuge, magnetic separator (for magnetic nanoparticles), or size-exclusion chromatography (SEC) columns.

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL). Ensure the nanoparticles are well-dispersed, using sonication if necessary.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[10]

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle dispersion. The molar ratio of the linker to the available amine groups on the nanoparticles should be optimized. A 10- to 50-fold molar excess of the NHS ester is a common starting point.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is low (typically <10% v/v) to avoid nanoparticle aggregation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).[10]

  • Quenching (Optional): To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Pellet the TCO-modified nanoparticles by centrifugation or magnetic separation.

    • Remove the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in fresh Reaction Buffer or deionized water.

    • Repeat the washing (centrifugation/resuspension or magnetic separation) steps 2-3 times to ensure complete removal of unreacted reagents.

    • Alternatively, purify the modified nanoparticles using size-exclusion chromatography.

  • Storage: Resuspend the final TCO-modified nanoparticles in a suitable buffer for storage. For long-term storage, -20°C is recommended.[1]

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Containing Molecule

This protocol outlines the "click" reaction between the TCO-modified nanoparticles and a tetrazine-functionalized molecule (e.g., a targeting ligand, fluorescent dye, or therapeutic agent).

Materials:

  • TCO-modified nanoparticles (from Protocol 1)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4, or other suitable biological buffer.

Procedure:

  • Nanoparticle Dispersion: Disperse the TCO-modified nanoparticles in the Reaction Buffer to the desired concentration.

  • Ligation Reaction:

    • Add the tetrazine-functionalized molecule to the nanoparticle dispersion. A slight molar excess (e.g., 1.1 to 2 equivalents) of the tetrazine molecule relative to the estimated number of surface TCO groups can be used to ensure complete reaction.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The TCO-tetrazine reaction is typically very fast.[11]

  • Purification:

    • If the tetrazine-functionalized molecule is small, the purification can be performed by repeated centrifugation/resuspension or magnetic separation of the nanoparticles to remove the unreacted tetrazine molecule.

    • For larger biomolecules, size-exclusion chromatography may be necessary to separate the final conjugate from unreacted components.

  • Characterization and Storage: Characterize the final functionalized nanoparticles using appropriate techniques (e.g., DLS for size, zeta potential for surface charge, and a functional assay for the conjugated molecule). Store the final conjugate under conditions appropriate for the specific nanoparticle and conjugated biomolecule.

Mandatory Visualizations

experimental_workflow_modification cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage np_prep Amine-Functionalized Nanoparticles in Buffer conjugation Mix and Incubate (1-2h RT or O/N 4°C) np_prep->conjugation linker_prep This compound in DMSO/DMF linker_prep->conjugation quenching Quench (Optional) with Tris/Glycine conjugation->quenching purify Purify (Centrifugation/SEC) quenching->purify storage Store TCO-Modified Nanoparticles purify->storage

Caption: Workflow for Nanoparticle Surface Modification.

experimental_workflow_ligation cluster_pre_ligation Preparation cluster_click_reaction Bioorthogonal Ligation cluster_post_ligation Purification & Characterization tco_np TCO-Modified Nanoparticles in Buffer ligation Mix and Incubate (30-60 min RT) tco_np->ligation tz_mol Tetrazine-Functionalized Molecule tz_mol->ligation purify_final Purify Conjugate (Centrifugation/SEC) ligation->purify_final characterize Characterize Final Nanoparticle Conjugate purify_final->characterize

Caption: Workflow for TCO-Tetrazine Ligation.

pretargeting_pathway step1 Step 1: Administration of TCO-Modified Nanoparticles accumulation Accumulation at Target Site & Clearance of Unbound NPs step1->accumulation step2 Step 2: Administration of Tetrazine-Labeled Agent accumulation->step2 ligation_in_vivo In Vivo Bioorthogonal Ligation (Click Reaction) step2->ligation_in_vivo outcome High Local Concentration of Imaging/Therapeutic Agent ligation_in_vivo->outcome

References

Application Notes and Protocols for Site-Specific Antibody Conjugates with TCO-GK-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody-drug conjugates (ADCs) represent a significant advancement in targeted therapy, offering improved homogeneity, pharmacokinetics, and therapeutic index over randomly conjugated ADCs. This document provides a detailed guide to creating site-specific antibody conjugates using the TCO-GK-PEG4-NHS ester linker. This bifunctional linker facilitates the attachment of a trans-cyclooctene (B1233481) (TCO) moiety to primary amines (e.g., lysine (B10760008) residues) on the antibody via an N-hydroxysuccinimide (NHS) ester. The incorporated TCO group then enables the highly efficient and specific conjugation of a tetrazine-functionalized payload through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1][2][3]

The this compound linker features several key components:

  • TCO (trans-cyclooctene): A strained alkene that rapidly and specifically reacts with a tetrazine-modified payload.[1][2][3]

  • GK (Glycine-Lysine): A dipeptide sequence that can serve as a cleavage site for certain proteases, potentially enabling payload release in the tumor microenvironment.[4][5][6]

  • PEG4 (Polyethylene Glycol): A hydrophilic spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[3][7][8]

  • NHS (N-hydroxysuccinimide) Ester: An amine-reactive group for covalent attachment to lysine residues on the antibody.[7][9][]

These application notes provide protocols for antibody modification with the this compound, subsequent conjugation with a tetrazine-payload, and methods for characterization and in vitro evaluation of the resulting ADC.

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

Objective: To prepare the antibody in a suitable buffer for conjugation by removing any interfering substances.

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5[11]

  • Amicon Ultra centrifugal filters (30 kDa MWCO) or Zeba Spin Desalting Columns (40K MWCO)[9]

  • Microcentrifuge

  • UV-Vis spectrophotometer (e.g., NanoDrop)

Procedure:

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it is crucial to exchange the buffer to the reaction buffer.[9][11]

    • For Amicon filters: a. Add the antibody solution to the filter unit and fill it up to the maximum volume with reaction buffer. b. Centrifuge according to the manufacturer's instructions. c. Discard the flow-through and repeat the wash step at least three times. d. Recover the antibody in the reaction buffer.[9]

    • For Zeba columns: a. Equilibrate the column with the reaction buffer according to the manufacturer's protocol. b. Load the antibody sample onto the column and centrifuge to collect the buffer-exchanged antibody.[9]

  • Concentration Adjustment: Adjust the final antibody concentration to 2-10 mg/mL in the reaction buffer.[11]

  • Quantification: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm.[9]

Protocol 2: Antibody Modification with this compound

Objective: To covalently attach the this compound to the antibody.

Materials:

  • Prepared antibody in reaction buffer (from Protocol 1)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., SEC columns like PD-10) equilibrated with PBS, pH 7.4.[11]

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.[11]

  • Conjugation Reaction: a. Add a 5-20 molar excess of the this compound solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.[11] b. Gently mix the reaction and incubate for 1-2 hours at room temperature with gentle stirring, protected from light.[9][11]

  • Quench Reaction: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.[9]

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC).[11] a. Load the reaction mixture onto a pre-equilibrated SEC column. b. Elute the TCO-modified antibody with PBS, pH 7.4, and collect the fractions containing the antibody.

  • Concentration and Storage: Concentrate the purified TCO-modified antibody using a centrifugal filter if necessary. Store the modified antibody at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: ADC Synthesis via Tetrazine-TCO Ligation

Objective: To conjugate the tetrazine-functionalized payload to the TCO-modified antibody.

Materials:

  • TCO-modified antibody (from Protocol 2)

  • Tetrazine-functionalized payload

  • PBS, pH 7.4

  • Anhydrous DMSO (if needed to dissolve the payload)

Procedure:

  • Prepare Tetrazine-Payload Solution: Dissolve the tetrazine-functionalized payload in PBS or a minimal amount of DMSO.

  • Ligation Reaction: a. Add a 1.5 to 3-fold molar excess of the tetrazine-payload solution to the TCO-modified antibody solution.[11] b. Incubate the reaction mixture at room temperature for 1-4 hours. The reaction is typically rapid.[11]

  • Purification: Purify the resulting ADC from the excess payload-linker and other impurities using SEC or tangential flow filtration (TFF).[12][13][14][15]

    • SEC: Use a pre-equilibrated SEC column with PBS, pH 7.4.

    • TFF: Utilize a TFF system with an appropriate molecular weight cut-off membrane to remove smaller impurities and for buffer exchange.[12][13][14][15]

  • Final Formulation: Concentrate the purified ADC to the desired concentration and formulate it in a suitable buffer for storage and downstream applications.

Characterization of the Antibody Conjugate

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using mass spectrometry (MS) or hydrophobic interaction chromatography (HIC).[16][17][18][19][20]

Protocol 4: DAR Determination by Mass Spectrometry

Objective: To determine the average number of payloads conjugated to each antibody.

Materials:

  • Purified ADC

  • LC-MS system (e.g., Q-TOF)

  • Denaturing or native MS conditions can be used.[1][21][22][23]

Procedure:

  • Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation and/or reduction of disulfide bonds to simplify the mass spectrum.

  • LC-MS Analysis: a. Inject the prepared ADC sample into the LC-MS system. b. Separate the different ADC species using an appropriate chromatography method (e.g., reversed-phase or size-exclusion).[1][23] c. Acquire the mass spectra of the eluting species.

  • Data Analysis: a. Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded antibody species (e.g., DAR0, DAR1, DAR2, etc.).[16] b. Calculate the weighted average DAR based on the relative abundance of each species.[16]

ParameterMethodTypical Expected Outcome
Average DAR Mass Spectrometry (LC-MS)A defined average DAR, often targeted between 2 and 4.
DAR Distribution Mass Spectrometry (LC-MS)A narrow distribution of DAR species (e.g., predominantly DAR2 or DAR4).
Purity Size-Exclusion Chromatography (SEC)>95% monomeric ADC.
Free Drug Level Reversed-Phase HPLC (RP-HPLC)<1% unconjugated payload.
In Vitro Cytotoxicity Assay

Protocol 5: MTT Assay for Cytotoxicity

Objective: To evaluate the in vitro potency of the ADC in killing target cancer cells.[24][25][26][27][28]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Purified ADC and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[25]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[25]

  • ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody control in complete medium. b. Add the diluted ADC or control solutions to the cells. Include wells with medium only as a blank and untreated cells as a control. c. Incubate the plates for 48-144 hours.[25]

  • MTT Assay: a. Add MTT solution to each well and incubate for 1-4 hours at 37°C.[25] b. Add the solubilization solution to dissolve the formazan (B1609692) crystals.[25]

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[25] b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the ADC concentration.[24]

Cell LineADC TreatmentExpected IC50
Antigen-Positive TCO-GK-PEG4-ADCLow nM range
Antigen-Negative TCO-GK-PEG4-ADCHigh nM to µM range or no significant effect
Antigen-Positive Unconjugated AntibodyNo significant cytotoxic effect

Visualizations

G cluster_prep Antibody Preparation cluster_modification Antibody Modification cluster_ligation ADC Synthesis mAb Monoclonal Antibody buffer_exchange Buffer Exchange (pH 8.5) mAb->buffer_exchange quantification Quantification (A280) buffer_exchange->quantification conjugation1 NHS Ester Conjugation quantification->conjugation1 TCO_linker This compound TCO_linker->conjugation1 quench1 Quenching conjugation1->quench1 purification1 Purification (SEC) quench1->purification1 TCO_mAb TCO-Modified Antibody purification1->TCO_mAb conjugation2 Tetrazine-TCO Ligation TCO_mAb->conjugation2 Tz_payload Tetrazine-Payload Tz_payload->conjugation2 purification2 Purification (SEC/TFF) conjugation2->purification2 final_ADC Final ADC purification2->final_ADC

Caption: Experimental workflow for the synthesis of a site-specific ADC.

G cluster_binding Binding and Internalization cluster_release Payload Release and Action ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage Lysosome->Cleavage Payload Cytotoxic Payload Cleavage->Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

References

Troubleshooting & Optimization

troubleshooting low yield in TCO-GK-PEG4-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in TCO-GK-PEG4-NHS ester conjugation reactions.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common issue in bioconjugation. This guide addresses potential causes and provides systematic solutions to improve the efficiency of your this compound conjugations.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield can stem from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves. Below is a breakdown of potential causes and their solutions.

Problem Area 1: Reagent Quality and Handling
Potential Cause Recommended Solution
Hydrolysis of this compound The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which deactivates it.[1] To minimize hydrolysis, prepare the NHS ester solution immediately before use.[1] If using an organic solvent like DMSO or DMF, ensure it is anhydrous.[2] Avoid repeated freeze-thaw cycles of the NHS ester solution.[1]
Improper Storage of this compound The this compound is moisture-sensitive.[3] It should be stored at -20°C and desiccated.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]
Poor Quality of Amine-Containing Molecule Ensure the protein or other amine-containing molecule is pure and at the correct concentration. Impurities with primary amines will compete with the target molecule for conjugation.[5]
Problem Area 2: Reaction Conditions
Potential Cause Recommended Solution
Suboptimal pH The reaction between the NHS ester and a primary amine is highly pH-dependent.[6] The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.[6] A pH of 8.3-8.5 is often recommended as a starting point.[6] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly.[6]
Incorrect Buffer Composition Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester.[6] Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[6] If your protein is in an amine-containing buffer, a buffer exchange step is necessary before conjugation.[3]
Inadequate Molar Ratio of Reactants The molar ratio of this compound to your amine-containing molecule is a critical parameter. A 5- to 20-fold molar excess of the NHS ester is a common starting point.[2] However, the optimal ratio should be determined empirically for each specific protein and desired degree of labeling.
Suboptimal Reaction Time and Temperature NHS ester conjugations are typically carried out for 1-2 hours at room temperature or overnight at 4°C.[3] The optimal time and temperature may vary depending on the specific reactants and should be optimized.

Experimental Protocols

Protocol 1: General Procedure for this compound Protein Conjugation

This protocol provides a general guideline for conjugating the this compound to a protein. It is recommended to optimize the conditions for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Protein Solution:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.[6]

    • If the protein buffer contains primary amines, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[6][7]

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[8]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5- to 20-fold) of the this compound solution to the protein solution.[2]

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM (e.g., Tris or glycine).[8]

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[8]

Protocol 2: Characterization of the TCO-Labeled Protein

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and assess its purity.

Methods:

  • UV-Vis Spectroscopy: The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the specific wavelength for the this compound if it has a distinct absorbance profile.

  • HPLC Analysis:

    • Size-Exclusion Chromatography (SEC-HPLC): Used to assess the purity of the conjugate and detect any aggregation or fragmentation.[1]

    • Reverse-Phase HPLC (RP-HPLC): Can be used to separate proteins with different degrees of labeling, providing information on the heterogeneity of the conjugate.[1]

  • Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the accurate determination of the number of attached linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG4 spacer in the this compound? A1: The polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity and water solubility of the linker and the resulting conjugate.[4] This can help to reduce aggregation of the labeled protein and minimize steric hindrance during the subsequent click reaction with a tetrazine-modified molecule.[4]

Q2: Can I use a buffer containing Tris or glycine for my conjugation reaction? A2: No, buffers containing primary amines like Tris or glycine are not recommended as they will compete with your target molecule for reaction with the NHS ester, leading to a significant reduction in conjugation efficiency.[6] It is crucial to use an amine-free buffer such as PBS, HEPES, or borate buffer.[6]

Q3: How can I determine the optimal molar ratio of the NHS ester to my protein? A3: The optimal molar ratio should be determined empirically by performing a series of small-scale trial reactions with varying molar excesses of the this compound (e.g., 5-fold, 10-fold, 20-fold).[8] The resulting conjugates can then be analyzed to determine the degree of labeling and identify the ratio that provides the desired outcome without causing protein aggregation or loss of function.

Q4: What should I do if my protein precipitates after adding the this compound? A4: Protein precipitation can occur if the concentration of the organic solvent (used to dissolve the NHS ester) is too high or if the degree of labeling is excessive, leading to changes in protein solubility. Try to keep the volume of the organic solvent to less than 10% of the total reaction volume. If precipitation persists, consider reducing the molar excess of the NHS ester in your reaction.

Q5: How stable is the TCO group after conjugation? A5: The trans-cyclooctene (B1233481) (TCO) group is reactive but can isomerize to the less reactive cis-cyclooctene over time. Long-term storage of TCO-containing compounds is generally not recommended. For optimal reactivity in the subsequent click chemistry step, it is best to use the TCO-labeled protein as soon as possible after preparation.

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products TCO_Linker This compound Reactive NHS Ester Group Conjugate TCO-labeled Protein Stable Amide Bond TCO_Linker->Conjugate Nucleophilic Attack Protein Protein Primary Amine (-NH2) on Lysine Residue Protein->Conjugate Conditions pH 7.2-8.5 Amine-free buffer Conditions->TCO_Linker Byproduct N-hydroxysuccinimide (NHS) Conjugate->Byproduct Release of

NHS Ester Conjugation Reaction

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Low Conjugation Yield Observed Check_Reagents 1. Verify Reagent Quality and Handling Start->Check_Reagents Fresh_NHS Prepare NHS ester fresh? Check_Reagents->Fresh_NHS Check_Conditions 2. Assess Reaction Conditions Correct_pH pH between 7.2-8.5? Check_Conditions->Correct_pH Optimize_Ratio 3. Optimize Molar Ratio Analyze_Conjugate 4. Characterize Final Product Optimize_Ratio->Analyze_Conjugate Success Improved Yield Analyze_Conjugate->Success Anhydrous_Solvent Use anhydrous solvent? Fresh_NHS->Anhydrous_Solvent Proper_Storage Stored at -20°C, desiccated? Anhydrous_Solvent->Proper_Storage Proper_Storage->Check_Conditions If all yes Amine_Free_Buffer Using amine-free buffer? Correct_pH->Amine_Free_Buffer Amine_Free_Buffer->Optimize_Ratio If all yes

Troubleshooting Workflow for Low Yield

References

Technical Support Center: Preventing Hydrolysis of TCO-GK-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the hydrolysis of TCO-GK-PEG4-NHS ester, ensuring successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound is a heterobifunctional crosslinker used in bioconjugation and antibody-drug conjugate (ADC) development.[1][] It comprises three key parts:

  • TCO (trans-cyclooctene): A reactive group for very fast, copper-free click chemistry with tetrazine-modified molecules.[3][4]

  • GK-PEG4: A hydrophilic spacer consisting of a Glycine-Lysine dipeptide and a tetraethylene glycol (PEG4) chain, which enhances solubility and provides spatial separation between conjugated molecules.[3]

  • NHS ester (N-Hydroxysuccinimide ester): An amine-reactive group that forms stable amide bonds with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins.[5][]

The NHS ester is the moisture-sensitive component.[7] In the presence of water, it undergoes hydrolysis, a reaction where the ester is converted into an unreactive carboxylic acid.[8][9] This reaction competes directly with the desired conjugation to an amine (aminolysis), and if significant hydrolysis occurs, the efficiency of your labeling experiment will be severely reduced.[9][10]

Q2: What are the main factors that cause hydrolysis of the NHS ester?

Several factors can accelerate the hydrolysis of the NHS ester, deactivating your reagent:

  • pH: This is the most critical factor.[10][11] The rate of hydrolysis increases significantly at higher pH (alkaline conditions).[5][8][11][12]

  • Moisture: NHS esters are highly susceptible to moisture.[7][13] Improper storage or handling that introduces water, even condensation from the air, will lead to rapid degradation.[13][14]

  • Temperature: Higher temperatures can increase the rate of hydrolysis.[8]

  • Buffer Composition: The presence of competing nucleophiles, especially primary amines (e.g., Tris or glycine (B1666218) buffers), will consume the NHS ester.[7][11][12]

Q3: How should I properly store and handle the solid this compound?

Proper storage is essential to maintain the reactivity of the reagent.[15]

  • Storage Temperature: Store the solid reagent at -20°C.[3][7][16]

  • Desiccation: Always store the vial in a desiccated environment to protect it from moisture.[7][13]

  • Handling: Before opening the vial, allow it to equilibrate completely to room temperature (this can take 20-30 minutes).[7][13] This crucial step prevents atmospheric moisture from condensing on the cold powder, which would cause immediate hydrolysis.[13][17] After use, consider purging the vial with an inert gas like nitrogen or argon before resealing.[17]

Q4: How should I prepare the this compound solution for my experiment?

The NHS-ester moiety readily hydrolyzes in aqueous solutions.[7]

  • Solvent Choice: Many NHS esters have low solubility in aqueous buffers and must first be dissolved in a dry, water-miscible organic solvent.[12][18] High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are recommended.[7][10] Ensure your DMF is amine-free, as degraded DMF can contain dimethylamine, which will react with the ester.[11][19]

  • Timing: Dissolve the NHS ester immediately before use.[7][18]

  • Stock Solutions: Do not prepare and store aqueous stock solutions.[7][11] If you prepare a stock solution in an anhydrous organic solvent (e.g., DMSO), it can be stored for a limited time (1-2 months) at -20°C, but preventing moisture contamination is critical.[11][20] It is best practice to weigh out and dissolve only the amount needed for the immediate experiment.[7]

Q5: What are the optimal reaction conditions to minimize hydrolysis and maximize conjugation efficiency?

Optimizing reaction conditions is a balancing act. The ideal pH must be high enough to deprotonate the primary amines of your target molecule, making them nucleophilic, but not so high that it causes rapid hydrolysis of the NHS ester.[][9]

  • pH: The optimal pH range for NHS ester conjugations is typically between 7.2 and 8.5.[5][][12] A common starting point is a pH of 8.3-8.5.[11][19][20]

  • Temperature and Time: Reactions can be performed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[][7][12] Lower temperatures can help slow the rate of hydrolysis.

  • Concentration: Higher concentrations of the target protein or molecule (e.g., 1-10 mg/mL) are favorable, as this increases the likelihood of the NHS ester reacting with the target amine rather than with water.[20][21]

Q6: Which buffers should I use and which should I avoid?

Buffer choice is critical for success.

  • Recommended Buffers: Use amine-free buffers.[7][11] Excellent choices include Phosphate-Buffered Saline (PBS), bicarbonate, borate, or HEPES buffers within the recommended pH range of 7.2-8.5.[12][18]

  • Buffers to Avoid: Do not use buffers containing primary amines.[7][12] This includes Tris (e.g., TBS), glycine, and ammonium (B1175870) salts, as they will compete with your target molecule for reaction with the NHS ester.[11][12][19] If your protein is in an incompatible buffer, you must perform a buffer exchange into a recommended buffer before starting the conjugation.[18][22]

Q7: How can I tell if my NHS ester has hydrolyzed?

Low or failed conjugation is the most common sign of a hydrolyzed reagent.[15] You can perform a simple quality control test to check the activity of your NHS ester before a critical experiment. The test involves forcing the hydrolysis with a mild base and measuring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light around 260 nm.[13][17] See Protocol 2 for a detailed methodology.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Storage (Solid) -20°C, desiccated.[3][7]Minimizes degradation and prevents moisture contamination.
Handling Equilibrate vial to room temperature before opening.[7][13]Prevents atmospheric moisture from condensing on the cold reagent.
Solvent for Stock Anhydrous DMSO or DMF.[10][18]NHS esters are often insoluble and unstable in aqueous buffers.
Solution Storage Prepare fresh and use immediately.[7]The NHS ester hydrolyzes quickly in solution, especially with trace water.

Table 2: Influence of pH on NHS Ester Reaction

pH RangeEffect on Primary Amine (-NH₂)Effect on NHS EsterOutcome
< 7.0 Mostly protonated (-NH₃⁺), non-nucleophilic.[5][9]Relatively stable.Low or no conjugation.
7.2 - 8.5 Increasingly deprotonated, nucleophilic.[9]Moderate stability, hydrolysis is a competing reaction.[12]Optimal range for conjugation. [5][]
> 8.6 Fully deprotonated, highly nucleophilic.Very rapid hydrolysis (half-life of minutes).[12][23]Low conjugation yield due to reagent deactivation.

Table 3: Compatible and Incompatible Buffers for Conjugation

Compatible Buffers (Amine-Free)Incompatible Buffers (Contain Primary Amines)
Phosphate (PBS)[11][12]Tris (TBS)[7][11][12]
Bicarbonate / Carbonate[11][12]Glycine[7][23]
Borate[12]Buffers containing ammonium ions[22]
HEPES[12]-

Mandatory Visualization

hydrolysis_vs_conjugation reagent This compound (Active) conjugate Successful Conjugate (Stable Amide Bond) reagent->conjugate Aminolysis (Desired Reaction) hydrolyzed Hydrolyzed Reagent (Inactive Carboxylic Acid) reagent->hydrolyzed Hydrolysis (Competing Reaction) amine Protein-NH₂ (Target Molecule) amine->conjugate water H₂O (Moisture) water->hydrolyzed

Caption: Reaction pathways for this compound.

troubleshooting_workflow start Problem: Low or No Conjugation Yield q_storage Was reagent stored at -20°C in a desiccator and warmed to room temp before opening? start->q_storage a_storage_no Action: Use a fresh vial of reagent following proper handling protocols. q_storage->a_storage_no No q_solvent Was the reagent dissolved in anhydrous DMSO/DMF immediately before use? q_storage->q_solvent Yes end_node Potential Issue Identified. Re-run experiment after correction. a_storage_no->end_node a_solvent_no Action: Prepare reagent solution fresh using high-quality anhydrous solvent. q_solvent->a_solvent_no No q_buffer Is the reaction buffer amine-free (e.g., PBS, Bicarbonate) with a pH of 7.2-8.5? q_solvent->q_buffer Yes a_solvent_no->end_node a_buffer_no Action: Perform buffer exchange on the target molecule into a compatible buffer. Verify pH. q_buffer->a_buffer_no No q_qc Perform NHS Ester QC Test (Protocol 2). Is the reagent active? q_buffer->q_qc Yes a_buffer_no->end_node a_qc_no Action: Discard current reagent stock. Obtain and test a new lot. q_qc->a_qc_no No q_qc->end_node Yes a_qc_no->end_node

Caption: Troubleshooting workflow for low conjugation yield.

Experimental Protocols

Protocol 1: General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. The molar excess of the NHS ester and reaction times may need to be optimized for your specific protein.

Materials:

  • Protein to be labeled (e.g., antibody)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or PBS, pH 7.4-8.0).[11]

  • Anhydrous DMSO or DMF.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[23][24]

  • Desalting columns for buffer exchange and purification.[24]

Methodology:

  • Protein Preparation:

    • If your protein solution contains primary amines (like Tris or glycine) or stabilizing proteins (like BSA), perform a buffer exchange into the Reaction Buffer.[22]

    • Adjust the protein concentration to 1-10 mg/mL in cold Reaction Buffer.[20]

  • NHS Ester Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.[7]

    • Weigh a small amount (e.g., 1-2 mg) and immediately dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mg/mL or ~14 mM).[22] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the volume of NHS ester solution needed. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[7][25]

    • Add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing. The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume.[7][18]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7] Protect from light if any components are light-sensitive.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction).[24]

    • Incubate for an additional 15 minutes to ensure all unreacted NHS ester is deactivated.[22]

  • Purification:

    • Remove the excess, unreacted this compound and quenching reagent by running the sample through a desalting column (e.g., size-exclusion chromatography) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[11][24]

Protocol 2: Quality Control (QC) Assay for NHS Ester Activity

This assay determines if the NHS ester is reactive by measuring the amount of NHS released upon forced hydrolysis.[17]

Materials:

  • This compound reagent to be tested.

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5).

  • 0.5 N NaOH.

  • Anhydrous DMSO (if reagent is not water-soluble).

  • Spectrophotometer and quartz cuvettes.

Methodology:

  • Prepare Reagent Solution:

    • Weigh 1-2 mg of the NHS ester and dissolve it in 250 µL of anhydrous DMSO.

    • Add 2 mL of the amine-free buffer and mix. This is your "Reagent Solution".

    • Prepare a "Control" tube containing 250 µL of DMSO and 2 mL of buffer.

  • Measure Initial Absorbance:

    • Set the spectrophotometer to measure absorbance at 260 nm.

    • Use the "Control" solution to zero the instrument.

    • Measure the absorbance of the "Reagent Solution". This is Absorbance A .

  • Induce Hydrolysis:

    • To 1 mL of the "Reagent Solution", add 100 µL of 0.5 N NaOH.

    • Vortex immediately for 30 seconds.

  • Measure Final Absorbance:

    • Promptly (within 1 minute) measure the absorbance of the base-treated solution at 260 nm.[17] This is Absorbance B .

  • Interpretation:

    • Active Reagent: If Absorbance B is significantly greater than Absorbance A , the NHS ester is active and capable of reacting.

    • Inactive (Hydrolyzed) Reagent: If Absorbance B is not measurably greater than Absorbance A , the reagent has likely already hydrolyzed and is inactive.[13]

References

Technical Support Center: Optimizing Antibody-TCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-GK-PEG4-NHS ester to modify antibodies. Our goal is to help you optimize your conjugation strategy for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to antibody?

A1: The optimal molar ratio can vary depending on the antibody and the desired degree of labeling (DOL). However, a common starting point is a molar excess of the TCO ester. Based on published data, ratios ranging from a slight excess to a large excess have been used successfully. For initial experiments, we recommend testing a few ratios to determine the best conditions for your specific antibody. A typical starting range is a 5 to 20-fold molar excess of the this compound to the antibody.[1]

Q2: How does the molar ratio affect the degree of labeling (DOL) and antibody activity?

A2: Increasing the molar excess of the TCO ester generally leads to a higher DOL, meaning more TCO molecules are attached to each antibody. However, excessive labeling can potentially compromise the antibody's binding affinity and activity.[2] It is crucial to find a balance that provides sufficient labeling for your downstream application without negatively impacting the antibody's function. It has been observed that increasing the equivalents of TCO per antibody can lead to a decrease in antibody activity[2].

Q3: What are the critical parameters to control during the conjugation reaction?

A3: Several factors can influence the efficiency of the conjugation reaction:

  • pH: The reaction between the NHS ester and the primary amines on the antibody is pH-dependent. A pH range of 8.0-9.0 is generally recommended to ensure the lysine (B10760008) residues are deprotonated and reactive.[3][4] However, higher pH also increases the rate of hydrolysis of the NHS ester, so a balance must be struck[3][4].

  • Antibody Purity and Buffer Composition: The antibody solution should be free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, glycine, or sodium azide), as these will compete with the antibody for reaction with the NHS ester.[5]

  • Concentration: Higher concentrations of the antibody and the TCO reagent can favor the conjugation reaction over hydrolysis.[3][4]

  • Reaction Time and Temperature: Typical incubation times range from 30 minutes to 2 hours at room temperature or on ice.[5][6] Longer incubation times or higher temperatures can increase labeling but may also lead to antibody degradation or aggregation.

Q4: Why is a PEG spacer included in the this compound linker?

A4: The PEG4 spacer offers several advantages in antibody conjugation. It increases the hydrophilicity and solubility of the linker in aqueous buffers, which can be beneficial as NHS esters can be poorly soluble in water.[3][4] The flexible PEG chain also provides spatial separation between the antibody and the TCO group, minimizing potential steric hindrance and helping to prevent the hydrophobic TCO group from interacting with and "burying" itself within the antibody structure, which would render it inaccessible for subsequent reactions.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Degree of Labeling (DOL) Suboptimal Molar Ratio: The amount of this compound was insufficient.Increase the molar excess of the TCO ester in increments (e.g., try 10x, 20x, 50x).
Hydrolysis of NHS Ester: The NHS ester was hydrolyzed before it could react with the antibody. This can be due to suboptimal pH or prolonged exposure to aqueous buffer.Ensure the reaction buffer pH is between 8.0 and 9.0.[3][4] Prepare the this compound solution in a dry organic solvent like DMSO or DMF immediately before adding it to the antibody solution.[5]
Presence of Competing Amines: The antibody buffer contained primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA).Perform a buffer exchange to a suitable amine-free buffer (e.g., PBS, borate (B1201080) buffer, or carbonate/bicarbonate buffer) prior to conjugation.[5]
Antibody Aggregation High Degree of Labeling: Excessive modification of the antibody surface can lead to aggregation.Reduce the molar ratio of this compound to antibody. Optimize reaction time and temperature to avoid over-labeling.
Solvent-Induced Precipitation: Adding a large volume of organic solvent (used to dissolve the NHS ester) can cause the antibody to precipitate.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[1]
Loss of Antibody Activity Modification of Critical Residues: The NHS ester may have reacted with lysine residues in or near the antigen-binding site.While NHS ester chemistry is generally non-specific for primary amines, reducing the DOL by lowering the molar ratio may help preserve activity.[2]
Denaturation: Harsh reaction conditions (e.g., high pH, high temperature) may have denatured the antibody.Perform the conjugation at a lower temperature (e.g., on ice) and ensure the pH does not exceed 9.0.

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation
  • Buffer Exchange: To remove any interfering substances, perform a buffer exchange of the antibody solution into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). This can be done using spin desalting columns or dialysis.[5]

  • Concentration Adjustment: Adjust the antibody concentration to a range of 1-10 mg/mL.[1]

  • Quantification: Determine the precise concentration of the antibody solution by measuring its absorbance at 280 nm.[5]

Protocol 2: this compound Conjugation
  • Reagent Preparation: Allow the this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[5] Prepare a stock solution of the TCO ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).[5]

  • Molar Ratio Calculation: Calculate the required volume of the TCO ester stock solution to achieve the desired molar excess for your reaction.

  • Conjugation Reaction: Add the calculated volume of the TCO ester stock solution to the prepared antibody solution. Gently mix by pipetting.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours on ice.[5][6] Protect the reaction from light if the linker is light-sensitive.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[5] Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and the quenching agent using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.[5][6]

Data Presentation

Table 1: Example Molar Ratios and Resulting Conjugation Efficiencies

Antibody TypeMolar Excess of TCO EsterResulting Conjugation Efficiency/DOLReference
Single Domain Antibody (sdAb) 5F7~2-fold>75% of sdAb conjugated[6]
sdAb 2Rs15d~1.3-fold85% of sdAb modified[7]
Anti-HER2 Antibody10, 30, and 100-foldNot explicitly stated, used for comparison of different linkers[3]
Anti-c-myc Antibody5, 10, and 15-fold4, 8, and 10 TCOs/antibody, respectively[2]

Visualizations

Antibody_TCO_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody_Solution Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (e.g., PBS, pH 8.5) Antibody_Solution->Buffer_Exchange Mix Mix Antibody and TCO Ester Solution Buffer_Exchange->Mix TCO_Ester This compound (Lyophilized) Dissolve_TCO Dissolve in Anhydrous DMSO TCO_Ester->Dissolve_TCO Dissolve_TCO->Mix Incubate Incubate (RT, 1-2h) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analysis Characterize Conjugate (DOL, Activity) Purify->Analysis

Caption: Workflow for antibody conjugation with this compound.

Caption: Reaction between an antibody's primary amine and the TCO-NHS ester.

References

TCO-GK-PEG4-NHS Ester: A Technical Guide to Storage, Handling, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling TCO-GK-PEG4-NHS ester. It also offers detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experiments.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial to maintain its reactivity and ensure the success of conjugation experiments. The NHS ester moiety is sensitive to moisture and hydrolysis, while the TCO group can be affected by various factors.

Quantitative Storage and Handling Parameters:

ParameterRecommendationSource(s)
Storage Temperature Store at -20°C upon receipt.[1][2][3][4][5]
Shelf Life (at -20°C) Up to 12 months in the dark.[1]
Shipping Conditions Shipped on dry ice or at room temperature for up to 3 weeks.[1][2][6]
Moisture Control Desiccate to prevent hydrolysis of the NHS ester.[1][2][3]
Light Sensitivity Store protected from light.[3][4]
Solubility Soluble in anhydrous DMSO, DMF, THF, Acetonitrile, and Dichloromethane.[2][4][7]
Handling Precautions Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use anhydrous solvents for dissolution. Avoid repeated freeze-thaw cycles.[8][9]

Experimental Workflow & Protocols

Successful conjugation of this compound to amine-containing molecules requires careful attention to the experimental protocol. The following workflow and protocol provide a general guideline for a typical conjugation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Reagent Preparation conjugation Conjugation Reaction reagent_prep->conjugation Add NHS ester protein_prep Protein Preparation protein_prep->conjugation Add protein quenching Quenching conjugation->quenching Stop reaction purification Purification quenching->purification Remove unreacted components analysis Analysis purification->analysis Characterize conjugate

Caption: A generalized workflow for the conjugation of this compound to a primary amine-containing molecule.

Detailed Experimental Protocol: Antibody Conjugation

This protocol outlines a general procedure for labeling an antibody with this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the reaction buffer.

    • Adjust the antibody concentration to a suitable level (e.g., 1-5 mg/mL).

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically, but a starting point of 10- to 20-fold molar excess is common.[10]

    • Gently mix the reaction solution immediately.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[9]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis according to the manufacturer's instructions.

  • Characterization:

    • Determine the degree of labeling (DOL) and confirm the integrity of the conjugated antibody using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Troubleshooting Guide

This section addresses common problems that may arise during the use of this compound.

troubleshooting_guide cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Conjugation Yield hydrolysis NHS Ester Hydrolysis low_yield->hydrolysis suboptimal_ph Suboptimal pH low_yield->suboptimal_ph amine_buffer Primary Amine in Buffer low_yield->amine_buffer steric_hindrance Steric Hindrance low_yield->steric_hindrance fresh_reagent Prepare fresh NHS ester solution hydrolysis->fresh_reagent anhydrous_solvent Use anhydrous solvent hydrolysis->anhydrous_solvent optimize_ph Optimize pH (7.2-8.5) suboptimal_ph->optimize_ph buffer_exchange Use amine-free buffer amine_buffer->buffer_exchange longer_linker Use a longer PEG linker steric_hindrance->longer_linker

Caption: A troubleshooting decision tree for low conjugation yield with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation yield consistently low?

A1: Low conjugation yield is a common issue and can be attributed to several factors:

  • NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which deactivates it.[10] The rate of hydrolysis increases with increasing pH.

    • Solution: Always prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[11] Avoid storing the reconstituted ester for extended periods.

  • Suboptimal Reaction pH: The reaction between the NHS ester and a primary amine is pH-dependent. At a low pH, the amine is protonated and less nucleophilic. At a high pH, the rate of NHS ester hydrolysis is significantly increased.[10]

    • Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[11] A pH of 8.3-8.5 is often a good starting point.

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate buffer, or HEPES buffer.[11] If your protein is in a Tris-containing buffer, perform a buffer exchange before the conjugation reaction.

  • Steric Hindrance: The accessibility of the primary amines on your target molecule can be limited, preventing efficient conjugation.

    • Solution: The PEG4 spacer in this compound helps to minimize steric hindrance.[1][12] If steric hindrance is still a concern, consider optimizing the molar excess of the NHS ester in your reaction.

Q2: I am observing precipitation of my protein after adding the this compound. What could be the cause?

A2: Protein precipitation during conjugation can be caused by:

  • High Concentration of Organic Solvent: The this compound is typically dissolved in an organic solvent like DMSO. Adding a large volume of this solution to your aqueous protein sample can cause the protein to precipitate.

    • Solution: Keep the volume of the organic solvent to a minimum, typically not exceeding 10% of the total reaction volume.

  • Changes in Protein Solubility: The addition of the hydrophobic TCO group can alter the solubility of your protein, especially if a high degree of labeling is achieved.

    • Solution: Perform pilot experiments with varying molar ratios of the NHS ester to find an optimal degree of labeling that does not compromise protein solubility.

Q3: How can I confirm that my conjugation reaction was successful?

A3: Several methods can be used to confirm successful conjugation:

  • Mass Spectrometry (MS): This is a direct method to determine the molecular weight of the conjugated protein. The increase in mass will correspond to the number of this compound molecules attached.

  • UV-Vis Spectroscopy: If your target molecule has a distinct UV-Vis absorbance spectrum, you may observe a shift or change in the spectrum after conjugation.

  • Click Reaction with a Tetrazine Probe: The TCO group on your conjugated molecule can be reacted with a tetrazine-functionalized fluorescent dye or biotin (B1667282).[4][6] Subsequent detection of the fluorescence or biotin signal will confirm the presence of the TCO group and thus a successful initial conjugation.

Q4: Can I store the this compound solution after dissolving it in DMSO?

A4: It is strongly recommended to prepare the this compound solution fresh for each use. The NHS ester is highly susceptible to hydrolysis, even in anhydrous solvents if any moisture is present. Storing the solution, even at -20°C, will lead to degradation and reduced reactivity over time.[11]

References

improving the efficiency of TCO-tetrazine click reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the TCO-tetrazine click reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful and efficient execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.[1] In some cases, a 1.5 to 2-fold excess of one reactant can be used to drive the reaction to completion.[3]

Q2: What are the recommended reaction buffers and pH range?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers.[1] Phosphate-buffered saline (PBS) is a common choice.[1] The reaction is typically performed in a pH range of 6 to 9.[4] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[1][5]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes.[1][4] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[1]

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[6] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[6]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically.[3] Tetrazines have a characteristic absorbance peak between 510 and 550 nm, which disappears as the reaction proceeds.[2][7] This allows for real-time tracking of the conjugation.[1] Alternatively, techniques like LC-MS can be used to analyze aliquots of the reaction mixture over time to determine the concentration of reactants and products.[3]

Q6: How stable are TCO and tetrazine reagents?

A6: TCOs can be prone to isomerization to the unreactive cis-isomer, especially in the presence of thiols or under UV light.[3][8] More reactive, strained TCOs (sTCO) can have limited stability during prolonged storage and should be kept as cold solutions.[9] Storing TCO derivatives as stable silver(I) metal complexes can extend their shelf life.[8][10] Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[3] It is recommended to use freshly prepared solutions or reagents stored under appropriate conditions (e.g., desiccated, protected from light).[3] Methyl-substituted tetrazines generally offer a good balance of stability and reactivity for many applications.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Slow or Incomplete Reaction Low Reactivity of TCO/Tetrazine Pair Select a more reactive pairing. Hydrogen-substituted tetrazines are more reactive than methyl-substituted ones. Strained TCOs (sTCO) exhibit faster kinetics.[3]
Suboptimal Reaction Conditions Optimize the pH, although the reaction is generally pH-insensitive.[3] For aqueous reactions, ensure reactant solubility, potentially using PEGylated reagents.[3]
Degradation of Reactants Verify the integrity of your TCO and tetrazine reagents. Use freshly prepared solutions and store reagents properly (desiccated and protected from light).[3]
Steric Hindrance If conjugating bulky molecules, introduce a flexible spacer (e.g., PEG) between the reactive moiety and the molecule to improve accessibility.[3][5]
Incorrect Stoichiometry Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5x) of one component is often beneficial.[1]
Low Product Yield Side Reactions Ensure the purity of your starting materials.[3] If your molecules are oxygen-sensitive, degas the reaction buffer to prevent oxidation.[3]
Precipitation of Reactants or Product Improve the solubility of your reactants by using PEGylated linkers.[3] A small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but verify its compatibility with your system.[3]
Inaccurate Quantification of Reactants Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your stock solutions before setting up the reaction.[3]

Data Presentation

Table 1: General Reaction Parameters for TCO-Tetrazine Ligation

Parameter Recommended Range/Condition Notes
Stoichiometry (Tetrazine:TCO) 1.05:1 to 1.5:1Can be empirically optimized; a slight excess of one reactant is often beneficial.[1]
pH 6.0 - 9.0The reaction is generally efficient across a broad pH range.[4]
Temperature 4°C to 40°CRoom temperature (20-25°C) is sufficient for most applications.[1][4]
Duration 30 - 120 minutesCan be extended overnight at 4°C for less reactive partners.[1]
Solvent Aqueous buffers (e.g., PBS), Organic solvents (e.g., DMSO, DMF), or a mixChoice of solvent depends on the solubility and stability of the reactants.[3][4]

Table 2: Second-Order Rate Constants for Selected TCO-Tetrazine Pairs

TCO Derivative Tetrazine Derivative Rate Constant (k₂) (M⁻¹s⁻¹) Reference
TCO3,6-di-(2-pyridyl)-s-tetrazine~2000[11]
axial-TCOPyridyl-tetrazine>10,000[12]
axial-TCOMethyl-tetrazine~1,500[12]
d-TCO3,6-dipyridyl-s-tetrazine derivative318,000 - 366,000[9]
TCO-mAb[¹¹¹In]In-labeled-Tetrazine13,000[9]

Experimental Protocols

Protocol 1: General Procedure for TCO-Tetrazine Ligation

  • Preparation of Reactants:

    • Dissolve the TCO-functionalized molecule and the tetrazine-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4) to the desired concentrations.[1] If using stock solutions in organic solvents like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is compatible with your downstream application.[3]

  • Reaction Setup:

    • In a reaction vessel, combine the TCO-containing solution with the tetrazine-containing solution.

    • A slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine reagent is often used to ensure complete consumption of the TCO-labeled molecule.[4]

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30-60 minutes.[1] Gentle mixing is recommended.[4] For less reactive partners or to slow down the reaction, the incubation can be performed at 4°C for a longer duration.[1]

  • Monitoring (Optional):

    • The reaction progress can be monitored by measuring the decrease in absorbance of the tetrazine at its λmax (typically 510-550 nm).[3]

  • Purification:

    • If necessary, the final conjugate can be purified from unreacted starting materials using methods such as size-exclusion chromatography.[1]

  • Storage:

    • Store the final conjugate at 4°C until further use.[1]

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

  • Protein Preparation:

    • Prepare the TCO-labeled protein and the tetrazine-labeled protein in an appropriate reaction buffer (e.g., PBS, pH 7.4).[1]

  • Reactant Calculation:

    • Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein).[1]

  • Conjugation:

    • Mix the TCO-labeled protein with the tetrazine-labeled protein in a reaction tube.

  • Incubation:

    • Allow the reaction to proceed for 60 minutes at room temperature.[1]

  • Purification:

    • Purify the resulting protein-protein conjugate from any unreacted starting material using size-exclusion chromatography.[1]

  • Storage:

    • Store the final conjugate at 4°C until further use.[1]

Visualizations

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products TCO TCO (Dienophile) IEDDA Inverse Electron-Demand Diels-Alder Cycloaddition TCO->IEDDA Tetrazine Tetrazine (Diene) Tetrazine->IEDDA Conjugate Stable Conjugate IEDDA->Conjugate N2 Nitrogen Gas (N₂) IEDDA->N2

Caption: The TCO-tetrazine click reaction mechanism.

start Start: Low Reaction Efficiency check_reactants Check Reactant Integrity (Freshness, Storage) start->check_reactants check_stoichiometry Verify Stoichiometry (Accurate Concentrations) check_reactants->check_stoichiometry Intact degraded Solution: Use Fresh Reagents, Store Properly check_reactants->degraded Degraded check_conditions Review Reaction Conditions (pH, Temp, Solvent) check_stoichiometry->check_conditions Correct optimize_ratio Solution: Optimize Molar Ratio (e.g., 1.1-1.5x excess) check_stoichiometry->optimize_ratio Incorrect check_sterics Consider Steric Hindrance check_conditions->check_sterics Optimal optimize_conditions Solution: Adjust pH, Temp, or Use Co-solvent/PEGylation check_conditions->optimize_conditions Suboptimal add_spacer Solution: Incorporate Flexible Spacer (e.g., PEG) check_sterics->add_spacer High end End: Improved Efficiency check_sterics->end Low degraded->end optimize_ratio->end optimize_conditions->end add_spacer->end

Caption: Troubleshooting workflow for low reaction efficiency.

prep_protein_A 1. Prepare TCO-labeled Protein A calculate_ratio 3. Calculate Molar Ratio prep_protein_A->calculate_ratio prep_protein_B 2. Prepare Tetrazine-labeled Protein B prep_protein_B->calculate_ratio mix 4. Mix Proteins calculate_ratio->mix incubate 5. Incubate (Room Temp, 60 min) mix->incubate purify 6. Purify Conjugate (e.g., SEC) incubate->purify store 7. Store Conjugate (4°C) purify->store

Caption: Experimental workflow for protein-protein conjugation.

References

Technical Support Center: TCO-GK-PEG4-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments using TCO-GK-PEG4-NHS ester.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the bioconjugation of this compound to amine-containing biomolecules.

Issue Possible Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[1][2]- Use Anhydrous Solvents: Prepare stock solutions of this compound in anhydrous DMSO or DMF immediately before use.[2][3] - Optimize pH: Perform the conjugation reaction at a pH range of 7.2-8.5. A lower pH reduces the rate of hydrolysis but also decreases the nucleophilicity of primary amines.[1] - Work Quickly: Minimize the time the NHS ester is in an aqueous buffer before adding it to the protein solution.
Suboptimal Molar Ratio: An insufficient molar excess of the this compound can lead to incomplete labeling.- Increase Molar Excess: For concentrated protein solutions (>5 mg/mL), start with a 10-fold molar excess of the NHS ester. For more dilute solutions, a 20- to 50-fold molar excess may be necessary.[2]
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester.- Use Amine-Free Buffers: Perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) before the reaction.[3]
Steric Hindrance: The Glycine-Lysine (GK) dipeptide linker or the structure of the target biomolecule may sterically hinder the reaction. The PEG4 spacer is designed to minimize this, but it can still be a factor.[3][4][5][6]- Increase Incubation Time: Extend the reaction time to allow for complete conjugation. - Increase Temperature: If the biomolecule is stable, a slight increase in temperature (e.g., from 4°C to room temperature) can enhance reaction kinetics.
Non-Specific Binding or Aggregation of Conjugate Hydrophobicity: Although the PEG4 spacer enhances hydrophilicity, the TCO group and the GK linker can introduce some hydrophobicity, potentially leading to aggregation.[1]- Optimize Protein Concentration: Avoid excessively high concentrations of the biomolecule during conjugation. - Include Additives: Consider adding solubility-enhancing agents like arginine or polysorbate to the buffer.
Excess Unreacted Reagent: Residual this compound after the reaction can lead to non-specific interactions in downstream applications.- Purify the Conjugate: Remove unreacted NHS ester immediately after the reaction using size-exclusion chromatography (e.g., desalting columns) or dialysis.[3]
Premature Cleavage of the GK Linker Enzymatic Degradation: The Glycine-Lysine dipeptide linker can be susceptible to cleavage by certain proteases, particularly if the conjugate is used in complex biological media or in vivo.[7][8]- Use Protease Inhibitors: If working with cell lysates or other complex biological samples, consider adding a protease inhibitor cocktail. - Evaluate Linker Stability: Perform stability studies of the conjugate in the intended experimental environment.
Difficulty in Downstream TCO-Tetrazine Ligation TCO Group Instability: The trans-cyclooctene (B1233481) (TCO) group can be sensitive to certain conditions and may lose its reactivity over time.- Proper Storage: Store the this compound and the resulting TCO-labeled biomolecule at -20°C or lower, protected from light and moisture.[4] - Use Freshly Prepared Conjugates: For best results, use the TCO-labeled biomolecule in the subsequent click reaction as soon as possible after preparation and purification.
Suboptimal Click Reaction Conditions: The efficiency of the TCO-tetrazine ligation can be affected by reaction parameters.- Use a Slight Excess of Tetrazine: A 1.5 to 2-fold molar excess of the tetrazine-functionalized molecule can help drive the reaction to completion.[3] - Optimize Incubation Time and Temperature: The reaction is typically fast, but optimization may be needed depending on the specific reactants.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Glycine-Lysine (GK) linker in this compound?

The Glycine-Lysine (GK) dipeptide in the linker is designed to be enzymatically cleavable.[7] This is a desirable feature in applications like antibody-drug conjugates (ADCs), where the release of a payload is intended to occur within a target cell, often through the action of lysosomal proteases like Cathepsin B.[8]

Q2: How stable is the this compound?

The NHS ester moiety is sensitive to moisture and will hydrolyze in aqueous solutions. It is recommended to store the reagent desiccated at -20°C and to prepare solutions in anhydrous solvents immediately before use.[2][9] The TCO group is generally stable under typical bioconjugation conditions but should be protected from prolonged exposure to light and certain reactive species.

Q3: What is the purpose of the PEG4 spacer?

The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the reagent and the resulting conjugate.[4][5][6] It also provides a flexible connection between the biomolecule and the TCO group, which helps to minimize steric hindrance during both the initial NHS ester conjugation and the subsequent TCO-tetrazine click reaction.[3]

Q4: Can I use Tris buffer for the conjugation reaction?

No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with the primary amines on your biomolecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[3] Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.0.

Q5: How can I confirm that my biomolecule has been successfully labeled with the TCO group?

You can confirm successful conjugation using several methods:

  • Mass Spectrometry: An increase in the molecular weight of the biomolecule corresponding to the mass of the TCO-GK-PEG4 linker will be observed.

  • Click Reaction with a Fluorescent Tetrazine: Reacting the TCO-labeled biomolecule with a tetrazine-fluorophore and analyzing the product by SDS-PAGE and fluorescence imaging can confirm the presence of the TCO group.

  • HPLC Analysis: A shift in the retention time of the labeled biomolecule compared to the unlabeled one can be observed.

Q6: What should I do with unreacted this compound after the reaction?

It is crucial to remove any unreacted NHS ester immediately after the conjugation reaction is complete. This can be achieved through size-exclusion chromatography (e.g., using a desalting column) or dialysis.[3] This purification step is important to prevent non-specific labeling and to accurately determine the concentration of the purified conjugate.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to your protein solution.

    • Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purify the Conjugate: Remove excess, unreacted reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterize and Store: Determine the concentration and degree of labeling of the purified TCO-protein conjugate. Store the conjugate at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: TCO-Tetrazine Click Reaction

Materials:

  • TCO-labeled biomolecule (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., a fluorescent probe)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants:

    • Prepare a solution of the TCO-labeled biomolecule in the reaction buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).

  • Click Reaction:

    • Add the tetrazine-functionalized molecule to the solution of the TCO-labeled biomolecule. A 1.5 to 2-fold molar excess of the tetrazine reagent is recommended.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizations

TCO_GK_PEG4_NHS_Ester_Workflow cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: TCO-Tetrazine Ligation Biomolecule Biomolecule Reaction Amine-Free Buffer pH 7.2-8.5 Biomolecule->Reaction TCO_Reagent This compound TCO_Reagent->Reaction TCO_Biomolecule TCO-Labeled Biomolecule Reaction->TCO_Biomolecule Purification Size-Exclusion Chromatography TCO_Biomolecule->Purification Purified_TCO_Biomolecule Purified TCO-Labeled Biomolecule Purification->Purified_TCO_Biomolecule Click_Reaction Click Chemistry Purified_TCO_Biomolecule->Click_Reaction Purified_TCO_Biomolecule->Click_Reaction Tetrazine Tetrazine Probe Tetrazine->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

Caption: Experimental workflow for this compound bioconjugation.

Troubleshooting_Tree Start Low Conjugation Efficiency? Check_Buffer Amine-Free Buffer? Start->Check_Buffer Yes Use_Amine_Free_Buffer Use Amine-Free Buffer Start->Use_Amine_Free_Buffer No Check_pH pH 7.2-8.5? Check_Buffer->Check_pH Yes Check_Buffer->Use_Amine_Free_Buffer No Check_Reagent Fresh NHS Ester Stock? Check_pH->Check_Reagent Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Increase_Molar_Ratio Increase Molar Ratio Check_Reagent->Increase_Molar_Ratio Yes Prepare_Fresh_Reagent Prepare Fresh Reagent Check_Reagent->Prepare_Fresh_Reagent No Success Problem Solved Increase_Molar_Ratio->Success Use_Amine_Free_Buffer->Success Adjust_pH->Success Prepare_Fresh_Reagent->Success

References

Technical Support Center: Purification of TCO-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of TCO-labeled antibodies.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of TCO-labeled antibodies, offering potential causes and solutions in a structured format.

Issue Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Antibody buffer contains primary amines (e.g., Tris, glycine) that compete with the antibody for the TCO-NHS ester.[1][2]Exchange the antibody into an amine-free buffer such as PBS (pH 7.2-8.5) or borate (B1201080) buffer (pH 8.0-8.5) before conjugation using dialysis or a desalting column.[1][2][3]
Insufficient molar excess of the TCO labeling reagent.[1]Increase the molar ratio of the TCO reagent to the antibody. A common starting point is a 10- to 20-fold molar excess.[1][3]
The pH of the reaction buffer is too low for efficient NHS ester reaction.[1]Ensure the reaction buffer pH is between 8.0 and 8.5 for optimal labeling of primary amines.[1]
Hydrolysis of the TCO-NHS ester.[2]Prepare the TCO-NHS ester solution in anhydrous DMSO or DMF immediately before use and ensure it equilibrates to room temperature before opening to prevent moisture condensation.[1][2]
Antibody Precipitation or Aggregation High concentration of organic solvent (e.g., DMSO, DMF) from the labeling reagent stock solution.[1]Keep the volume of the organic solvent below 10% of the total reaction volume.[1]
Over-labeling of the antibody, leading to changes in protein conformation and solubility.[1]Reduce the molar excess of the TCO labeling reagent to achieve a lower degree of labeling.[1] High TCO-to-antibody ratios can alter the pharmacokinetics of the antibody.[4]
Reduced Antibody Activity or Affinity Labeling of critical amino acid residues within the antigen-binding site (paratopes).[1][5]Reduce the molar excess of the TCO labeling reagent to decrease the degree of labeling.[1][5] Evaluate the activity of the conjugated antibody to determine the optimal DOL.[5]
Harsh elution conditions during purification (e.g., very low pH).[6]If using affinity chromatography (e.g., Protein A/G), consider that low pH elution might affect antibody integrity. Size-exclusion chromatography or dialysis are generally milder purification methods.[6]
High Background Signal in Downstream Applications Incomplete removal of unconjugated TCO-labeling reagent or other small molecule impurities.[1]Ensure thorough purification using size-exclusion chromatography (e.g., PD-10 desalting columns) or extensive dialysis with an appropriate molecular weight cutoff (MWCO) cassette.[1][5][7]
Low Reactivity of Conjugated TCO Groups Hydrophobic interactions between the TCO group and the antibody may "bury" the TCO, making it inaccessible for reaction with tetrazine.[8]Incorporating a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), between the TCO and the NHS ester can improve TCO reactivity by preventing it from interacting with the antibody.[8][9]
Isomerization of trans-cyclooctene (B1233481) to the less reactive cis-isomer.[8]While TCO is generally stable, prolonged exposure to harsh conditions should be avoided. Proper storage and handling of reagents are important.

Frequently Asked Questions (FAQs)

1. What is the recommended method for purifying TCO-labeled antibodies?

The most commonly recommended method for purifying TCO-labeled antibodies is size-exclusion chromatography (SEC).[1] Desalting columns, such as PD-10 or Zeba™ spin desalting columns, are frequently used for this purpose as they efficiently separate the larger labeled antibody from smaller, unreacted TCO reagents.[1][5][7][8] Dialysis against a large volume of an appropriate buffer (e.g., PBS) is also a viable, albeit slower, alternative.[1]

2. How can I determine the degree of labeling (DOL) of my TCO-labeled antibody?

The DOL can be determined using various methods. If the TCO reagent contains a UV-Vis active tracer, the DOL can be calculated from the absorbance spectrum of the purified conjugate.[5][7] Alternatively, the reactivity of the TCO groups can be assessed by reacting the conjugate with a molar excess of a tetrazine-fluorophore and quantifying the resulting fluorescence.[9][10] Mass spectrometry (e.g., MALDI-TOF-MS) can also be used to determine the number of TCO groups conjugated to the antibody.[4]

3. What buffer should I use for the TCO-labeling reaction?

It is crucial to use an amine-free buffer for the conjugation reaction to avoid quenching the NHS ester.[1][2] Phosphate-buffered saline (PBS) or borate buffer at a pH of 8.0-8.5 are commonly recommended.[1][3] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[1]

4. How does the TCO-to-antibody ratio affect the final conjugate?

Increasing the molar excess of the TCO reagent generally leads to a higher degree of labeling.[5] However, excessive labeling can lead to antibody precipitation, reduced antigen-binding affinity, and altered pharmacokinetics.[1][4][5] It is important to optimize the TCO-to-antibody ratio for each specific antibody and application.[1]

5. Why is a PEG spacer sometimes included in the TCO-labeling reagent?

A hydrophilic PEG spacer can improve the water solubility of the labeling reagent and the final conjugate.[2] More importantly, it can prevent the hydrophobic TCO group from interacting with and "burying" itself within the antibody structure, thereby maintaining the reactivity of the TCO for subsequent click reactions with tetrazine.[8][9]

Experimental Protocols

Protocol 1: TCO-Labeling of Antibodies via Amine Coupling

This protocol provides a general guideline for labeling antibodies using a TCO-NHS ester.

Materials:

  • Purified antibody (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis cassette (10K MWCO)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer. Adjust the antibody concentration to 2-5 mg/mL.[1]

  • Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][3]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[1][3] The volume of the DMSO/DMF added should be less than 10% of the total reaction volume.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]

  • Quenching (Optional but Recommended): Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1][2]

  • Purification: Purify the TCO-labeled antibody from unreacted TCO reagent and other small molecules using a desalting column or dialysis.

Protocol 2: Purification of TCO-Labeled Antibody using a Desalting Column

Materials:

  • TCO-labeled antibody reaction mixture

  • PD-10 desalting column (or similar)

  • Elution buffer (e.g., PBS)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the elution buffer according to the manufacturer's instructions.

  • Sample Application: Apply the reaction mixture to the top of the column.

  • Elution: Elute the labeled antibody with the elution buffer. The TCO-labeled antibody, being larger, will elute first in the void volume.

  • Fraction Collection: Collect the eluate in fractions. The purified antibody is typically in the first major peak.

  • Concentration Measurement: Measure the protein concentration of the collected fractions (e.g., by absorbance at 280 nm).

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification Antibody Purified Antibody Buffer_Exchange Buffer Exchange (Amine-Free Buffer, pH 8.0-8.5) Antibody->Buffer_Exchange Reaction_Mix Reaction Mixture Buffer_Exchange->Reaction_Mix Add to TCO_NHS TCO-NHS Ester (in DMSO/DMF) TCO_NHS->Reaction_Mix Add Incubation Incubation (1-2h, RT) Reaction_Mix->Incubation Quenching Quenching (e.g., Tris-HCl) Incubation->Quenching SEC Size-Exclusion Chromatography (e.g., PD-10 Column) Quenching->SEC Purified_Ab Purified TCO-Labeled Antibody SEC->Purified_Ab

Caption: Workflow for TCO-labeling and purification of antibodies.

troubleshooting_logic Start Start Purification Check_DOL Low Degree of Labeling? Start->Check_DOL Check_Precipitation Antibody Precipitation? Check_DOL->Check_Precipitation No Sol_DOL Increase TCO:Ab Ratio Use Amine-Free Buffer (pH 8.0-8.5) Check_DOL->Sol_DOL Yes Check_Activity Reduced Antibody Activity? Check_Precipitation->Check_Activity No Sol_Precipitation Reduce TCO:Ab Ratio Limit Organic Solvent Check_Precipitation->Sol_Precipitation Yes Success Successful Purification Check_Activity->Success No Sol_Activity Reduce TCO:Ab Ratio Check_Activity->Sol_Activity Yes Sol_DOL->Start Sol_Precipitation->Start Sol_Activity->Start

Caption: Troubleshooting logic for TCO-labeled antibody purification.

References

impact of buffer pH on TCO-GK-PEG4-NHS ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-GK-PEG4-NHS ester. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for reacting this compound with a primary amine?

A1: The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between maximizing the concentration of the reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester.[1] Generally, a pH range of 7.2 to 8.5 is recommended for NHS ester conjugations.[2] A commonly used pH is around 8.3.[3][4] At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile, while the rate of NHS ester hydrolysis is still manageable.

Q2: Which buffers are recommended for the conjugation reaction?

A2: It is crucial to use a buffer that does not contain primary amines, as they will compete with the target molecule for reaction with the NHS ester.[1] Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate (B1201080) buffer

  • Sodium bicarbonate buffer[2][3]

Q3: Which buffers should be avoided?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), should be avoided as they will quench the reaction by reacting with the NHS ester.[1]

Q4: What is the role of the "GK" and "PEG4" components in the this compound linker?

A4: The "GK" likely refers to a Glycine-Lysine dipeptide. In the context of Antibody-Drug Conjugates (ADCs), dipeptide linkers like Glycine-Lysine can be designed to be cleaved by specific enzymes, such as lysosomal proteases, to release a payload in a targeted manner. The "PEG4" is a polyethylene (B3416737) glycol spacer with four ethylene (B1197577) glycol units. This spacer increases the hydrophilicity of the linker, which can improve solubility and reduce aggregation of the conjugate.[5][6] It also provides a flexible connection that can minimize steric hindrance.[7]

Q5: How does pH affect the stability of the this compound?

A5: The NHS ester moiety is susceptible to hydrolysis, and the rate of hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis increases significantly, leading to a shorter half-life of the reactive ester.[1][2] This competing hydrolysis reaction reduces the amount of NHS ester available to react with the target amine, thus lowering the conjugation efficiency.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low conjugation yield Suboptimal buffer pH: If the pH is too low (<7), the primary amines on the target molecule will be protonated and non-nucleophilic.[1] If the pH is too high (>8.5), the NHS ester will rapidly hydrolyze.[2]Optimize the reaction pH by performing small-scale trial reactions at different pH values within the 7.2-8.5 range.[2]
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.[1]Ensure the use of an amine-free buffer such as PBS, HEPES, or borate buffer.[2]
Hydrolysis of the NHS ester: The this compound is moisture-sensitive and will hydrolyze in aqueous solutions.[8]Prepare the NHS ester solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers.
Incorrect molar ratio of reactants: An insufficient molar excess of the NHS ester will result in incomplete labeling of the target molecule.Perform trial reactions with varying molar ratios of the NHS ester to the target molecule (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio.[1]
No conjugation observed Inactive NHS ester: The this compound may have hydrolyzed due to improper storage or handling.Store the reagent desiccated at -20°C.[5] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[8]
Protonated primary amines: The reaction pH is too low, leading to the protonation of the target amines.Increase the pH of the reaction buffer to the recommended range of 7.2-8.5.[2]
Precipitation of the conjugate Hydrophobicity of the linker or payload: The addition of the this compound and any attached payload may increase the hydrophobicity of the target molecule, leading to aggregation and precipitation.The PEG4 spacer is designed to increase hydrophilicity and reduce aggregation.[5] If precipitation still occurs, consider using a lower concentration of reactants or adding organic co-solvents (e.g., DMSO, DMF) to the reaction mixture.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Ester

pHTemperature (°C)Half-life
7.004-5 hours[2]
8.04~1 hour
8.6410 minutes[2]
9.025~10 minutes

Note: This data represents the general stability of NHS esters and may not be exact for this compound. It is intended to illustrate the trend of decreasing stability with increasing pH.

Table 2: Recommended Buffers for NHS Ester Conjugation

BufferRecommended pH RangeComments
Phosphate-Buffered Saline (PBS)7.2 - 7.4Commonly used, physiologically relevant pH.
HEPES7.0 - 8.0Good buffering capacity in this range.
Sodium Bicarbonate8.0 - 8.5Often used for optimal reaction rates.[3]
Borate8.0 - 9.0Can be a good alternative to bicarbonate.

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4) at a concentration of 1-10 mg/mL.[1]

    • If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer using dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] The ester is more stable in anhydrous organic solvents.

    • The concentration of the stock solution will depend on the desired molar excess for the reaction.

  • Perform the Conjugation Reaction:

    • Add the calculated amount of the this compound solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal incubation time may vary depending on the specific reactants and pH.

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1]

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products TCO_Linker This compound Conjugate TCO-GK-PEG4-Biomolecule (Stable Amide Bond) TCO_Linker->Conjugate Reaction NHS N-hydroxysuccinimide (Byproduct) TCO_Linker->NHS Primary_Amine Biomolecule-NH₂ (e.g., Protein) Primary_Amine->Conjugate

Caption: Reaction of this compound with a primary amine.

pH_Effect cluster_low_pH Low pH (< 7.0) cluster_optimal_pH Optimal pH (7.2 - 8.5) cluster_high_pH High pH (> 8.5) pH Reaction pH Protonated_Amine Protonated Amine (R-NH₃⁺) Non-nucleophilic Deprotonated_Amine Deprotonated Amine (R-NH₂) Nucleophilic Fast_Hydrolysis Rapid NHS Ester Hydrolysis Slow_Reaction Slow/No Reaction Protonated_Amine->Slow_Reaction Efficient_Conjugation Efficient Conjugation Deprotonated_Amine->Efficient_Conjugation Stable_NHS NHS Ester Relatively Stable Stable_NHS->Efficient_Conjugation Low_Yield Low Conjugation Yield Fast_Hydrolysis->Low_Yield

Caption: Influence of pH on NHS ester conjugation.

Troubleshooting_Workflow Start Start: Low/No Conjugation Check_pH Is the buffer pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_pH Change_Buffer Use amine-free buffer (e.g., PBS, HEPES) Check_Buffer->Change_Buffer No Check_Reagent Was the NHS ester prepared fresh? Check_Buffer->Check_Reagent Yes Change_Buffer->Check_Buffer Prepare_Fresh Prepare fresh NHS ester solution before use Check_Reagent->Prepare_Fresh No Check_Ratio Optimize molar ratio of NHS ester to target Check_Reagent->Check_Ratio Yes Prepare_Fresh->Check_Reagent Optimize_Ratio Perform trial reactions with varying ratios Check_Ratio->Optimize_Ratio No Success Successful Conjugation Check_Ratio->Success Optimized Optimize_Ratio->Check_Ratio

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Minimizing Protein Aggregation After T-CO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing protein aggregation following Trans-Cyclooctene (TCO) conjugation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after TCO conjugation?

A1: Protein aggregation post-TCO conjugation can be triggered by several factors. A primary cause is the increased hydrophobicity of the protein surface after the attachment of TCO moieties, which can lead to non-specific interactions and aggregation.[1][2] Other contributing factors include a high degree of labeling, suboptimal buffer conditions (pH and ionic strength), high protein concentrations during the labeling process, and the inherent instability of the protein itself.[3][4]

Q2: How can the choice of TCO reagent influence protein aggregation?

A2: The structure of the TCO reagent plays a crucial role. TCO reagents incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can significantly improve the water solubility of the conjugate and reduce aggregation.[1][2][5] These PEG spacers create a flexible and hydrophilic shield around the protein, minimizing steric hindrance and unfavorable hydrophobic interactions that can lead to aggregation.[2][5]

Q3: What is the optimal stoichiometry for TCO conjugation to minimize aggregation?

A3: The ideal stoichiometry (molar ratio of TCO reagent to protein) needs to be empirically determined for each specific protein.[1] While a molar excess of the TCO reagent is often used to drive the reaction, an excessively high ratio can lead to a high degree of labeling, which in turn increases the risk of aggregation.[3] It is recommended to start with a lower molar excess and perform a titration to find the optimal balance between conjugation efficiency and protein stability.

Q4: What are the recommended buffer conditions for TCO conjugation?

A4: For the initial labeling of a protein with a TCO-NHS ester, it is critical to use an amine-free buffer, such as phosphate-buffered saline (PBS), with a pH range of 7.2 to 8.0.[3][5] Buffers containing primary amines, like Tris or glycine, will compete with the protein for the NHS ester, leading to inefficient labeling.[1] The subsequent TCO-tetrazine click reaction is robust and can be performed in a variety of aqueous buffers, with PBS at pH 7.4 being a common choice.[1][6] The ionic strength of the buffer can also impact protein stability, so it may be beneficial to screen different salt concentrations.[4][7]

Q5: How can I detect and characterize protein aggregation after conjugation?

A5: Protein aggregation can be detected and characterized using a variety of techniques. Visual inspection for turbidity or precipitates is a simple first step.[7] For a more quantitative analysis, methods such as size-exclusion chromatography (SEC), dynamic light scattering (DLS), and transmission electron microscopy (TEM) can be employed.[7][8] Spectroscopic methods that measure light scattering can also be used to monitor aggregation kinetics.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible Precipitate After TCO-NHS Ester Labeling Protein concentration is too high.Perform the labeling reaction at a lower protein concentration, typically in the range of 1-5 mg/mL.[1][5]
High degree of labeling leading to hydrophobicity.Reduce the molar excess of the TCO-NHS ester reagent or decrease the reaction time.[3]
Suboptimal buffer conditions.Ensure the use of an amine-free buffer (e.g., PBS) at an appropriate pH (7.2-8.0).[3] Consider screening different buffer compositions and ionic strengths.[4][7]
Increased Aggregation After TCO-Tetrazine Ligation Hydrophobic interactions between conjugated proteins.Use TCO and/or tetrazine reagents with hydrophilic PEG linkers to increase the solubility of the final conjugate.[1][2][5]
Steric hindrance.Employ reagents with longer, flexible PEG spacers to minimize steric hindrance between the conjugated molecules.[1]
Low Yield of Conjugated Protein Due to Aggregation and Loss Protein instability under reaction conditions.Optimize the reaction temperature and duration. While room temperature for 30-60 minutes is common, some proteins may benefit from shorter times or lower temperatures (e.g., 4°C) with extended incubation.[1]
Inefficient removal of aggregates.Purify the final conjugate using size-exclusion chromatography to separate the desired product from aggregates and unreacted starting materials.[1]
Inconsistent Conjugation Results Hydrolysis of TCO-NHS ester.Allow the NHS ester reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portions.[1][3]
Presence of primary amines in the protein buffer.Perform a buffer exchange into an amine-free buffer like PBS before the labeling reaction.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with TCO-NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) at a concentration of 1-5 mg/mL.[1] If the protein is in a buffer containing primary amines, perform a buffer exchange.[1][3]

  • TCO-NHS Ester Preparation: Allow the vial of TCO-NHS ester to warm to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[3][5]

  • Labeling Reaction: Add the desired molar excess of the TCO-NHS ester stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.[3][5]

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with gentle mixing.[1][3] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.[1]

  • Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 5 minutes.[5]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[1][5]

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer, such as PBS, pH 7.4.[1]

  • Reaction Setup: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete conjugation of the TCO-protein.[1]

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[1] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the final protein conjugate to remove any unreacted starting materials using size-exclusion chromatography.[1]

  • Storage: Store the purified conjugate at 4°C.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Tetrazine Ligation & Purification Protein Protein in Amine-Free Buffer Incubate_Labeling Incubate (RT, 30-60 min) Protein->Incubate_Labeling TCO_NHS TCO-NHS Ester (in DMSO/DMF) TCO_NHS->Incubate_Labeling Purify_TCO Purification (Desalting/Dialysis) Incubate_Labeling->Purify_TCO TCO_Protein TCO-Labeled Protein Purify_TCO->TCO_Protein Incubate_Ligation Incubate (RT, 30-60 min) TCO_Protein->Incubate_Ligation Tetrazine_Molecule Tetrazine-Molecule Tetrazine_Molecule->Incubate_Ligation Purify_Conjugate Purification (SEC) Incubate_Ligation->Purify_Conjugate Final_Conjugate Final Protein Conjugate Purify_Conjugate->Final_Conjugate

Caption: Experimental workflow for TCO conjugation to a protein.

troubleshooting_logic Start Protein Aggregation Observed Check_Reagent Check TCO Reagent: Does it have a hydrophilic linker (PEG)? Start->Check_Reagent Use_PEG_TCO Action: Use a TCO-PEG reagent. Check_Reagent->Use_PEG_TCO No Check_DOL Evaluate Degree of Labeling (DOL): Is it too high? Check_Reagent->Check_DOL Yes Use_PEG_TCO->Check_DOL Reduce_Molar_Excess Action: Reduce molar excess of TCO-NHS ester or reaction time. Check_DOL->Reduce_Molar_Excess Yes Check_Concentration Check Protein Concentration: Is it > 5 mg/mL? Check_DOL->Check_Concentration No Reduce_Molar_Excess->Check_Concentration Lower_Concentration Action: Lower protein concentration to 1-5 mg/mL. Check_Concentration->Lower_Concentration Yes Check_Buffer Check Buffer: Amine-free? pH 7.2-8.0? Optimal ionic strength? Check_Concentration->Check_Buffer No Lower_Concentration->Check_Buffer Optimize_Buffer Action: Buffer exchange to amine-free buffer. Optimize pH and salt. Check_Buffer->Optimize_Buffer No Purification Final Step: Purify using SEC to remove aggregates. Check_Buffer->Purification Yes Optimize_Buffer->Purification

Caption: Troubleshooting logic for addressing protein aggregation.

References

Validation & Comparative

A Comparative Guide to the Validation of TCO-GK-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the precise and reliable validation of molecular linkages is paramount for the development of effective targeted therapeutics and diagnostics. The TCO-GK-PEG4-NHS ester is a popular heterobifunctional linker used in antibody-drug conjugates (ADCs) and other targeted therapies, facilitating the connection of a payload to a targeting moiety. This guide provides a comparative overview of the validation methods for this compound conjugation, with a primary focus on mass spectrometry, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound Conjugation

The this compound linker incorporates several key features:

  • N-Hydroxysuccinimide (NHS) ester: This functional group reacts with primary amines (such as the side chain of lysine (B10760008) residues) on proteins and other biomolecules, forming a stable amide bond.

  • Polyethylene glycol (PEG4) spacer: The four-unit PEG spacer enhances solubility and provides a flexible bridge, minimizing steric hindrance.

  • Glycine-Lysine (GK) dipeptide: This linker can be designed to be cleavable by specific enzymes, allowing for controlled payload release at the target site.

  • Trans-cyclooctene (TCO): This strained alkene is a highly reactive dienophile that participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine-functionalized molecules. This "click chemistry" reaction is bioorthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes.

The successful conjugation of this linker to a biomolecule is a critical first step in the synthesis of many targeted agents. Therefore, robust analytical methods are required to confirm the conjugation and characterize the resulting product.

Validation of Conjugation: A Comparative Analysis

While several techniques can be employed to validate bioconjugation, mass spectrometry stands out for its ability to provide detailed information about the molecular weight and structure of the conjugate.

Validation Method Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, degree of labeling (DOL), identification of conjugation sites (with MS/MS).High sensitivity and specificity, provides direct evidence of conjugation, can quantify different conjugated species.Can be complex to operate and interpret, potential for ion suppression, may require sample desalting.
SDS-PAGE Separates proteins based on their molecular weight.Shift in molecular weight upon conjugation.Simple, widely available, provides a qualitative assessment of conjugation.Low resolution, difficult to quantify DOL accurately, may not resolve small mass changes.
UV-Vis Spectroscopy Measures the absorbance of light by the conjugate.Can be used to estimate DOL if the linker or payload has a distinct chromophore.Simple, rapid, non-destructive.Indirect method, requires a chromophore, can be inaccurate if there is spectral overlap.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Change in retention time upon conjugation, indicating an increase in size.Can be used for purification and analysis, provides information on aggregation.Indirect evidence of conjugation, may not resolve small changes in size.

Mass Spectrometry for In-Depth Validation

Mass spectrometry is the gold standard for characterizing bioconjugates due to its ability to provide unambiguous molecular weight information. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are frequently used.

  • LC-MS: This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and can provide information on the distribution of different conjugated species. For instance, LC-MS analysis can reveal the ratio of mono- to bi-substituted antibody derivatives following conjugation with this compound.[1]

  • MALDI-TOF MS: This is a soft ionization technique that is well-suited for the analysis of large biomolecules like antibodies. It provides a rapid determination of the molecular weight of the intact conjugate, allowing for the calculation of the degree of labeling (DOL). Studies have shown that MALDI-TOF MS can be used to determine the percentage of antibody modification, for example, indicating that 85% of a single-domain antibody was modified with the this compound.[2]

The choice between LC-MS and MALDI-TOF MS often depends on the specific information required, the complexity of the sample, and the available instrumentation.

Experimental Protocol: Validation of this compound Conjugation by Mass Spectrometry

This protocol provides a general workflow for the validation of the conjugation of this compound to a monoclonal antibody (mAb).

1. Conjugation Reaction

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

    • This compound dissolved in an organic solvent (e.g., DMSO)

    • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

    • Size-exclusion chromatography (SEC) column for purification

  • Procedure:

    • Prepare the mAb solution at a concentration of 1-5 mg/mL in the reaction buffer.

    • Add the desired molar excess of this compound to the mAb solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Purify the conjugated mAb using an SEC column to remove unreacted linker and other small molecules.

2. Mass Spectrometry Analysis

The following are generalized protocols for LC-MS and MALDI-TOF MS. Specific parameters should be optimized for the instrument and the bioconjugate being analyzed.

A. LC-MS Analysis

  • Sample Preparation:

    • Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a suitable buffer (e.g., water with 0.1% formic acid).

  • LC Parameters:

    • Column: A reverse-phase column suitable for protein analysis (e.g., C4 or C8).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 40-60 °C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Scan Range: m/z 500-4000.

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the intact conjugate and the different conjugated species.

B. MALDI-TOF MS Analysis

  • Sample Preparation:

    • Mix the purified conjugate solution (1-10 pmol/µL) with an equal volume of a suitable MALDI matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Laser: Nitrogen laser (337 nm).

    • Mass Analyzer: Time-of-Flight (TOF).

    • Mode: Linear mode for high molecular weight proteins.

    • Data Analysis: Determine the peak corresponding to the singly charged molecular ion [M+H]+ of the conjugate. The shift in molecular weight compared to the unconjugated antibody will indicate the number of attached linkers.

Visualizing the Workflow and Conjugation Chemistry

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_conjugation Conjugation cluster_validation Validation mAb Monoclonal Antibody reaction Reaction (pH 8.5) mAb->reaction linker This compound linker->reaction quench Quenching (Tris) reaction->quench purification Purification (SEC) quench->purification lcms LC-MS Analysis purification->lcms maldi MALDI-TOF MS Analysis purification->maldi data Data Analysis (DOL, Purity) lcms->data maldi->data

Caption: Experimental workflow for this compound conjugation and validation.

G cluster_reaction This compound Conjugation to an Antibody cluster_click Subsequent Bioorthogonal Reaction Antibody Antibody-NH2 (Lysine Residue) Conjugate Antibody-NH-CO-GK-PEG4-TCO (Stable Amide Bond) Antibody->Conjugate + TCO_Linker TCO-GK-PEG4-NHS TCO_Linker->Conjugate + NHS Final_Product Antibody-Conjugated Payload Conjugate->Final_Product + Tetrazine Tetrazine-Payload Tetrazine->Final_Product IEDDA Click Reaction

Caption: Chemical pathway of this compound conjugation and subsequent click reaction.

Conclusion

The validation of this compound conjugation is a critical quality control step in the development of targeted therapies. While various methods can provide an indication of successful conjugation, mass spectrometry offers the most detailed and unambiguous characterization of the resulting bioconjugate. By providing precise molecular weight information and the ability to quantify the degree of labeling, LC-MS and MALDI-TOF MS are indispensable tools for ensuring the quality, consistency, and efficacy of these complex biomolecules. The detailed protocols and comparative analysis provided in this guide aim to equip researchers with the necessary information to confidently validate their this compound conjugations.

References

Navigating Serum Stability: A Comparative Guide to TCO-GK-PEG4-NHS Ester and its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical factor influencing their efficacy and safety. This guide provides an objective comparison of the serum stability of TCO-GK-PEG4-NHS ester conjugates with alternative conjugation strategies, supported by experimental data and detailed methodologies.

The this compound is a popular heterobifunctional linker used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its design incorporates a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, a Glycine-Lysine (GK) dipeptide that can act as a cleavable linker, and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules. However, the stability of the resulting conjugate in the complex environment of blood serum is a key consideration. This guide delves into the factors affecting the stability of this compound conjugates and compares them with common alternatives.

Understanding the Components and Their Impact on Stability

The stability of a this compound conjugate in serum is a multifactorial issue, with each component of the linker playing a role:

  • Trans-cyclooctene (TCO): While the TCO-tetrazine ligation is a rapid and highly specific bioorthogonal reaction, the TCO group itself can be susceptible to isomerization to its unreactive cis-isomer. This process can be catalyzed by components within serum, such as thiols and transition metals. The rate of isomerization can be influenced by the specific structure of the TCO derivative and the length of the linker attaching it to the biomolecule.

  • Glycine-Lysine (GK) Dipeptide: The inclusion of a GK dipeptide can render the linker cleavable by specific enzymes, such as renal brush border enzymes. While this controlled cleavage is desirable for payload release at the target site, it also introduces a potential point of instability in the serum.

  • PEG4 Spacer: Polyethylene glycol linkers are well-known for their ability to improve the solubility, stability, and pharmacokinetic properties of bioconjugates.[1] They can shield the conjugate from proteolytic degradation and reduce immunogenicity.[1]

  • NHS Ester: The N-hydroxysuccinimide ester is a widely used amine-reactive group for bioconjugation. Its primary drawback is its susceptibility to hydrolysis in aqueous environments, a reaction that is accelerated at higher pH.[2] This hydrolysis competes with the desired conjugation reaction and can lead to lower yields and heterogeneity.

Comparative Analysis of Conjugate Stability in Serum

The choice of conjugation chemistry significantly impacts the stability of the final bioconjugate in serum. Here, we compare the this compound strategy with two common alternatives: TFP esters and maleimide-based linkers.

Linker TypeConjugation ChemistryKey Stability Considerations in SerumReported Stability (Illustrative)
This compound Amine-reactive (lysine, N-terminus)- NHS ester hydrolysis in aqueous media- TCO isomerization to cis-form- Potential enzymatic cleavage of GK linkerSpecific quantitative data for the full conjugate is limited in publicly available literature. Stability is dependent on the interplay of all components.
TCO-PEG4-TFP Ester Amine-reactive (lysine, N-terminus)- TFP ester is more resistant to hydrolysis than NHS ester- TCO isomerization to cis-formTFP esters have a significantly longer half-life in aqueous buffer at basic pH compared to NHS esters (e.g., ~10-fold longer at pH 10).[2]
Maleimide-PEG-Linker Thiol-reactive (cysteine)- Susceptible to retro-Michael addition, leading to deconjugation- Thiol exchange with serum components like albuminConventional N-alkyl maleimide (B117702) conjugates can show significant instability, with ~35-67% deconjugation observed over 7 days in serum.[3]
"Bridging" Disulfide / Thiol-ene Thiol-reactive (cysteine)- Designed for enhanced stability over traditional maleimidesDemonstrates substantially improved plasma stability, with >90-95% of the conjugate remaining intact after 7 days.[1]
N-Aryl Maleimide Thiol-reactive (cysteine)- Engineered to be more stable than N-alkyl maleimidesShows less than 20% deconjugation in serum over 7 days.[3]

Key Observations:

  • Amine-Reactive Esters: For amine-reactive conjugations, TFP esters offer a clear advantage over NHS esters in terms of hydrolytic stability, potentially leading to higher conjugation efficiency and a more homogeneous product.[2]

  • Thiol-Reactive Chemistries: While traditional maleimide linkers are widely used, their stability in serum can be a significant concern due to the reversibility of the Michael addition reaction.[1] More advanced "bridging" disulfide and thiol-ene technologies, as well as N-aryl maleimides, have been developed to address this instability, offering substantially more robust conjugates.[1][3]

Experimental Protocols

To assess the serum stability of a bioconjugate, a well-defined experimental protocol is essential. The following outlines a general workflow for a serum stability assay using LC-MS.

Objective: To determine the percentage of intact conjugate remaining over time when incubated in serum.

Materials:

  • Purified bioconjugate (e.g., ADC)

  • Human or other species-specific serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Wash buffers

  • Elution buffer

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Dilute the bioconjugate to a final concentration of 1 mg/mL in serum.

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Immunoaffinity Capture:

    • Thaw the serum samples.

    • Add immunoaffinity beads to each sample to capture the antibody-containing species.

    • Incubate to allow for binding.

    • Wash the beads multiple times with a wash buffer to remove non-specifically bound serum proteins.

  • Elution and Analysis:

    • Elute the captured bioconjugate from the beads using an appropriate elution buffer.

    • Analyze the eluted samples by LC-MS to determine the drug-to-antibody ratio (DAR). The percentage of intact conjugate can be calculated based on the change in the average DAR over time compared to the initial time point.

Visualizing the Workflow

experimental_workflow cluster_incubation Incubation cluster_purification Purification cluster_analysis Analysis start Bioconjugate in Serum incubate Incubate at 37°C start->incubate timepoints Collect Aliquots at Time Points incubate->timepoints freeze Freeze at -80°C timepoints->freeze thaw Thaw Samples freeze->thaw capture Immunoaffinity Capture thaw->capture wash Wash Beads capture->wash elute Elute Conjugate wash->elute lcms LC-MS Analysis elute->lcms data Determine % Intact Conjugate lcms->data

Caption: Workflow for assessing bioconjugate stability in serum.

Logical Pathway for Linker Selection

The selection of an appropriate linker is a critical decision in the design of a stable and effective bioconjugate. The following diagram illustrates a logical pathway to guide this choice based on key stability considerations.

linker_selection start Start: Linker Selection target_residue Target Residue? start->target_residue amine Amine (Lys, N-terminus) target_residue->amine Yes thiol Thiol (Cys) target_residue->thiol No hydrolysis_concern Hydrolysis a Major Concern? amine->hydrolysis_concern deconjugation_concern Deconjugation a Major Concern? thiol->deconjugation_concern nhs NHS Ester hydrolysis_concern->nhs No tfp TFP Ester (More Stable) hydrolysis_concern->tfp Yes maleimide Conventional Maleimide deconjugation_concern->maleimide No stable_maleimide Stable Alternatives (Bridging Disulfide, N-Aryl Maleimide) deconjugation_concern->stable_maleimide Yes

Caption: Decision tree for selecting a stable bioconjugation linker.

Conclusion

The stability of a bioconjugate in serum is paramount to its success as a therapeutic or diagnostic agent. While the this compound linker offers the advantages of bioorthogonal chemistry and potential for targeted cleavage, its stability is subject to the inherent lability of the NHS ester and the potential for TCO isomerization. For applications requiring high serum stability, researchers should consider alternatives such as TFP esters for amine-based conjugation to mitigate hydrolysis. For thiol-based strategies, advanced maleimide derivatives or "bridging" technologies offer significant improvements in stability over conventional maleimide linkers, minimizing premature drug release and potential off-target toxicity. The selection of the optimal linker technology should be guided by a thorough understanding of these stability considerations and validated through rigorous experimental assessment.

References

Performance of TCO-GK-PEG4-NHS Ester in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo performance of Antibody-Drug Conjugates (ADCs) utilizing the TCO-GK-PEG4-NHS ester linker. This bioorthogonal linker enables precise drug conjugation to antibodies through the highly efficient inverse-electron demand Diels-Alder (iEDDA) click chemistry reaction. Its performance is critically evaluated against other common linker technologies, supported by experimental data and detailed protocols to inform ADC development.

Data Presentation: A Comparative Analysis

The selection of a linker is paramount to the therapeutic index of an ADC, influencing its stability, efficacy, and safety profile. The this compound linker system offers a unique combination of a stable trans-cyclooctene (B1233481) (TCO) moiety for click chemistry, a hydrophilic PEG4 spacer to enhance solubility, and an NHS ester for initial conjugation to the payload.

Table 1: Comparative Stability of ADC Linkers

A key determinant of an ADC's safety and efficacy is its stability in circulation. Premature release of the cytotoxic payload can lead to off-target toxicity. The iEDDA-based linkage of the TCO linker demonstrates superior stability compared to traditional maleimide-based linkers, which are susceptible to a retro-Michael reaction leading to deconjugation.

Linker TypeLinkage ChemistryKey Stability Features% Intact Conjugate in Human Plasma (7 days)
TCO-based iEDDA CycloadditionHighly stable, resistant to plasma nucleophiles.>90% (estimated based on similar stable linkers)
Maleimide-based (Thioether) Thiol-Michael AdditionSusceptible to retro-Michael reaction, leading to payload deconjugation.~50%
"Bridging" Disulfide Disulfide BondImproved stability over traditional disulfides.>95%

Note: Data for TCO-based linkers is extrapolated from studies on highly stable linker technologies, as direct head-to-head 7-day plasma stability data for this compound was not available in the searched literature. Maleimide and bridging disulfide data are from comparative studies.

Table 2: In Vitro Cytotoxicity of HER2-Targeting ADCs

The in vitro potency of an ADC is a critical indicator of its potential therapeutic efficacy. The following table presents a summary of cytotoxicity data for various HER2-targeting ADCs, including those with MMAE, a potent auristatin derivative commonly used in ADCs. While specific data for a this compound ADC was not found, representative data for a HER2-targeting ADC with MMAE is included for context.

ADC ConstructCell Line (HER2 Expression)IC50 (nM)
Trastuzumab-vc-MMAESK-BR-3 (High)0.056 - 0.15
Trastuzumab-vc-MMAEBT-474 (High)~0.3
Isotype Control-ADCSK-BR-3 (High)>100
Trastuzumab-vc-MMAEMCF-7 (Low)No significant cytotoxicity

Note: The data presented is for a valine-citrulline (vc) linker, a commonly used cleavable linker. The efficacy of a this compound ADC would be dependent on the specific payload and the efficiency of its release mechanism.

Table 3: In Vivo Efficacy of a TCO-Linked ADC in a Xenograft Model

A study utilizing a diabody-based ADC with a TCO-linked monomethyl auristatin E (MMAE) demonstrated a potent, dose-dependent anti-tumor response in a mouse xenograft model of ovarian cancer (OVCAR-3). This provides strong evidence for the in vivo applicability of TCO-based linker technology.

Treatment GroupDoseTumor Growth InhibitionSurvival
tc-ADC (TCO-linked) + Activator3.75 mg/kg (4 cycles)Pronounced and durable tumor regression.7 out of 8 mice survived until the end of the 4-month study.[1]
vc-ADC (Val-Cit-linked)-Failed to control tumor growth.[1]-
Activator alone-No therapeutic effect.-
Vehicle Control-Uncontrolled tumor growth.-

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of ADC performance data. The following protocols outline the key steps in the synthesis and characterization of an ADC using the this compound linker.

Protocol 1: Synthesis of the TCO-Linker-Payload Conjugate

This protocol describes the conjugation of the this compound to a payload containing a primary or secondary amine.

  • Payload Preparation: Dissolve the cytotoxic payload (e.g., MMAE) in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • NHS Ester Reaction: Add a 1.2 to 1.5 molar excess of this compound to the payload solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the acylation of the payload's amine group.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical method (e.g., LC-MS).

  • Purification: Purify the resulting TCO-linker-payload conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization and Storage: Confirm the identity and purity of the product by LC-MS and NMR. Lyophilize the purified product and store it at -20°C under dessicated conditions.

Protocol 2: Antibody Modification with a Tetrazine Moiety

For the iEDDA click chemistry reaction, the antibody must be modified with a tetrazine group.

  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) using a desalting column to remove any interfering substances. Adjust the antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Ester Solution: Immediately before use, dissolve a tetrazine-NHS ester derivative in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted tetrazine reagent using a desalting column equilibrated with PBS.

  • Characterization: Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined by UV-Vis spectroscopy or mass spectrometry.

Protocol 3: ADC Conjugation via iEDDA Click Chemistry

This protocol details the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.

  • Reaction Setup: In a suitable reaction vessel, combine the tetrazine-modified antibody with a 1.5 to 3-fold molar excess of the TCO-linker-payload conjugate in PBS, pH 7.4.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The iEDDA reaction is typically very fast.

  • Purification: Purify the resulting ADC from the excess, unreacted TCO-linker-payload using size-exclusion chromatography (SEC) or other suitable protein purification methods.

  • Characterization: Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR).

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.

  • Mobile Phase Preparation:

    • Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: The same buffer without the salt (e.g., 25 mM sodium phosphate, pH 7.0).

  • Chromatographic Separation:

    • Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Data Analysis:

    • The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times.

    • Calculate the weighted average DAR by integrating the peak areas for each species and applying the following formula: DAR = Σ(% Peak Area of DARn * n) / 100 where 'n' is the number of drugs per antibody for each peak.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) to illustrate key processes.

ADC_Synthesis_Workflow cluster_payload Payload Conjugation cluster_antibody Antibody Modification cluster_conjugation Final ADC Assembly Payload Cytotoxic Payload (e.g., MMAE) TCO_Payload TCO-Linker-Payload Payload->TCO_Payload NHS Ester Reaction Linker This compound Linker->TCO_Payload ADC Antibody-Drug Conjugate (ADC) TCO_Payload->ADC iEDDA Click Chemistry Antibody Monoclonal Antibody (mAb) mAb_Tz Tetrazine-Modified Antibody (mAb-Tz) Antibody->mAb_Tz Amine Coupling Tetrazine Tetrazine-NHS Ester Tetrazine->mAb_Tz mAb_Tz->ADC

Caption: Experimental workflow for the synthesis of a TCO-linked ADC.

ADC_Mechanism_of_Action cluster_cell Cancer Cell ADC 1. ADC Binding Internalization 2. Internalization (Endocytosis) ADC->Internalization Endosome 3. Endosomal Trafficking Internalization->Endosome Lysosome 4. Lysosomal Fusion Endosome->Lysosome Payload_Release 5. Payload Release Lysosome->Payload_Release Apoptosis 6. Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

A Comparative Guide to Measuring Labeling Efficiency with TCO-GK-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of linker and the ability to accurately measure its incorporation are paramount. This guide provides an objective comparison of TCO-GK-PEG4-NHS ester with alternative labeling reagents, supported by experimental data and detailed protocols to inform the selection of the most suitable tool for your research needs.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for the targeted labeling of biomolecules. It features three key components:

  • N-Hydroxysuccinimide (NHS) ester: This functional group reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.

  • Polyethylene glycol (PEG4) spacer: The four-unit PEG linker enhances the solubility of the reagent and the resulting conjugate in aqueous solutions. It also provides a flexible spacer arm that minimizes steric hindrance between the biomolecule and the TCO group.

  • trans-Cyclooctene (TCO) and Glycine-Lysine (GK) linker: The TCO group is a key component for bioorthogonal "click chemistry," reacting with tetrazine-functionalized molecules in a highly specific and efficient manner. The cleavable GK linker can be utilized in specific applications, such as antibody-drug conjugates (ADCs), where payload release is desired.

This unique combination of features makes this compound a powerful tool for creating well-defined bioconjugates for a variety of applications, including antibody-drug conjugates, in vivo imaging, and diagnostic assays.

Performance Comparison of Labeling Reagents

The selection of a labeling reagent significantly impacts the degree of labeling (DOL), stability, and functionality of the final bioconjugate. This section compares this compound with two common alternatives: a standard amine-reactive linker (NHS-PEG4-ester) and a thiol-reactive linker (Maleimide-PEG4-ester).

Table 1: Quantitative Comparison of Labeling Reagent Performance

Performance MetricThis compoundNHS-PEG4-Ester (Standard Amine-Reactive)Maleimide-PEG4-Ester (Thiol-Reactive)
Target Residue Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction Chemistry NHS ester acylationNHS ester acylationMichael addition
Typical Labeling Efficiency >75% of single-domain antibody (sdAb) molecules conjugated[1][2]Variable, dependent on protein and reaction conditions.High, dependent on the number of available free thiols.
Distribution of Labeled Species (on sdAb) Approx. 2:1 ratio of mono- to bi-substituted derivatives[1]Heterogeneous mixture of species with varying degrees of labeling.More homogenous labeling if engineered cysteines are targeted.
Conjugate Stability Stable amide bond.Stable amide bond.Thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation. N-aryl maleimides show improved stability with <20% deconjugation over 7 days, compared to 35-67% for N-alkyl maleimides.
Bioorthogonal Reactivity Yes (TCO group for tetrazine ligation)NoNo
Cleavable Linker Option Yes (GK dipeptide)No (unless specifically designed)No (unless specifically designed)

Experimental Protocols

Accurate and reproducible measurement of the degree of labeling is critical for characterizing bioconjugates. Below are detailed protocols for antibody labeling with this compound and the subsequent determination of the Degree of Labeling (DOL).

Protocol 1: Antibody Labeling with this compound

This protocol outlines a general procedure for labeling an antibody with this compound. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns for purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a spin desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a spin desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Determination of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This method is suitable when the labeling molecule has a distinct UV-Vis absorbance spectrum from the protein.

Materials:

  • Purified antibody-TCO conjugate from Protocol 1

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the TCO-linker if it has a chromophore (or a subsequently clicked fluorescent tetrazine). If the TCO moiety itself does not have a distinct absorbance, this method is more applicable after the bioorthogonal reaction with a chromophoric tetrazine.

  • Calculate the Degree of Labeling (DOL):

    • The DOL is the average number of linker molecules conjugated to each antibody. The calculation requires the molar extinction coefficients of the antibody and the label.

    • A general formula, which corrects for the label's absorbance at 280 nm, is:

      DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_label)

      Where:

      • A_max = Absorbance of the conjugate at the λmax of the label.

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • A_280 = Absorbance of the conjugate at 280 nm.

      • CF = Correction factor (A_280 of the free label / A_max of the free label).

      • ε_label = Molar extinction coefficient of the label at its λmax.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the chemical reaction, the experimental workflow for labeling, and the logical relationship in choosing a labeling strategy.

G cluster_reactants Reactants cluster_product Product Antibody Antibody with Primary Amine (-NH2) Conjugate Antibody-TCO Conjugate (Stable Amide Bond) Antibody->Conjugate + this compound TCO_Linker This compound TCO_Linker->Conjugate Byproduct NHS TCO_Linker->Byproduct releases G start Start: Antibody Solution buffer_exchange 1. Buffer Exchange (if needed) to Amine-Free Buffer (pH 8.5) start->buffer_exchange add_linker 2. Add this compound (Molar Excess) buffer_exchange->add_linker incubate 3. Incubate at Room Temperature add_linker->incubate quench 4. Quench Reaction (e.g., Tris Buffer) incubate->quench purify 5. Purify Conjugate (Spin Desalting Column) quench->purify analyze 6. Analyze Degree of Labeling (DOL) (UV-Vis Spectroscopy) purify->analyze end End: Purified & Characterized Antibody-TCO Conjugate analyze->end G start Bioconjugation Goal target_residue Available Target Residues? start->target_residue amines Primary Amines (Lysine) target_residue->amines Yes thiols Free Thiols (Cysteine) target_residue->thiols Yes amine_reagents Amine-Reactive Linkers (e.g., TCO-GK-PEG4-NHS) amines->amine_reagents thiol_reagents Thiol-Reactive Linkers (e.g., Maleimide-PEG4) thiols->thiol_reagents bioorthogonal Need for Bioorthogonal Reaction? amine_reagents->bioorthogonal stability High Conjugate Stability Required? thiol_reagents->stability yes_bio Yes bioorthogonal->yes_bio no_bio No bioorthogonal->no_bio tco_choice Choose TCO-containing linker (e.g., TCO-GK-PEG4-NHS) yes_bio->tco_choice standard_nhs Standard NHS-ester may suffice no_bio->standard_nhs yes_stable Yes stability->yes_stable no_stable No stability->no_stable next_gen_maleimide Consider Next-Gen Maleimides or alternative chemistries yes_stable->next_gen_maleimide standard_maleimide Standard Maleimide may be acceptable no_stable->standard_maleimide

References

A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and selection of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. The choice between a cleavable and a non-cleavable linker strategy profoundly influences the ADC's stability, mechanism of action, efficacy, and toxicity profile. This guide provides an objective comparison of these two linker types, supported by experimental data and detailed methodologies, to inform rational ADC design.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Payload Release Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., enzymes, pH, glutathione (B108866) concentration).[1][2]Relies on the complete lysosomal degradation of the antibody backbone.[1][2]
Plasma Stability Can be variable; risk of premature payload release, potentially leading to off-target toxicity.[1][3]Generally higher plasma stability, leading to a wider therapeutic window.[1][4][5]
Bystander Effect Capable of inducing a bystander effect, where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[1][2] This is advantageous in heterogeneous tumors.The released payload is typically an amino acid-linker-drug complex that is less membrane-permeable, largely abrogating the bystander effect.[6] This is suitable for targeting homogeneous tumors with high antigen expression.
Payload Activity Releases the payload in its native, highly potent form.[6]The released payload is modified with the linker and an amino acid, which may impact its permeability and activity.[1]
Examples of Chemistries Valine-citrulline (vc) peptides (protease-sensitive), hydrazones (pH-sensitive), disulfides (glutathione-sensitive).[2]Thioether (e.g., SMCC).[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the literature.

Table 1: Comparative Plasma Stability
Linker TypeLinker ChemistryADC ExamplePlasma SourceStability Metric (Half-life, t½)Reference
Cleavable HydrazoneGemtuzumab ozogamicinHuman~2 days[8]
Cleavable Valine-CitrullineBrentuximab vedotinHumanHighly stable[8]
Non-Cleavable Thioether (SMCC)Trastuzumab emtansine (T-DM1)HumanVery high stability[4]
Table 2: Comparative In Vivo Efficacy

Direct comparative in vivo efficacy data is scarce. However, individual studies demonstrate the potency of both linker types. The choice of linker is highly dependent on the specific target, tumor type, and payload.[6]

Table 3: Comparative Clinical Toxicity (Meta-Analysis of Commercially Available ADCs)
Adverse Events (Grade ≥3)ADCs with Cleavable Linkers (N=1,082)ADCs with Non-Cleavable Linkers (N=1,335)Weighted Risk Difference (95% CI)
Any Grade ≥3 AE47%34%-12.9% (-17.1% to -8.8%)
NeutropeniaSignificantly higherLower-9.1% (-12% to -6.2%)
AnemiaSignificantly higherLower-1.7% (-3.3% to -0.1%)

Data from a meta-analysis of 2,417 patients treated with 9 different ADCs.

Signaling Pathways and Experimental Workflows

Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Antigen-Negative Bystander Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4a. Linker Cleavage (e.g., Cathepsin B) DegradedADC Degraded ADC (Payload-Linker-AA) Lysosome->DegradedADC 4b. Antibody Degradation Payload->TumorCell 5a. Cytotoxicity Payload->BystanderCell 6a. Bystander Effect DegradedADC->TumorCell 5b. Cytotoxicity

Caption: Comparative mechanisms of action for ADCs with cleavable and non-cleavable linkers.

Experimental Workflow: In Vitro Plasma Stability Assay

Plasma_Stability_Workflow start Start incubate Incubate ADC in Plasma (e.g., 37°C for 0-168h) start->incubate aliquots Collect Aliquots at Various Time Points incubate->aliquots quantify Quantify Intact ADC, Total Antibody, and Released Payload aliquots->quantify lcms LC-MS/MS Analysis quantify->lcms data Data Analysis: Determine Rate of Drug Deconjugation lcms->data end End data->end

Caption: General workflow for an in vitro plasma stability assay of an ADC.

Detailed Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[1]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using methods like liquid chromatography-mass spectrometry (LC-MS/MS).[1]

Protocol 2: In Vitro Co-Culture Bystander Assay

Objective: To quantitatively assess the bystander killing effect of an ADC.

Methodology:

  • Cell Line Selection: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for identification.[1]

  • Co-Culture: Seed the Ag+ and Ag- cells together in the same well.[2]

  • Treatment: Expose the co-cultured cells to various dilutions of the ADC.[2]

  • Analysis: After a set incubation period, assess the viability of the Ag- cell population using methods like flow cytometry or fluorescence microscopy.[2][9] A decrease in the viability of the Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander effect.

Protocol 3: In Vivo ADC Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Model Establishment: Implant human tumor cells (either antigen-positive alone or a mix of antigen-positive and antigen-negative for bystander effect studies) subcutaneously into immunodeficient mice.[1][10]

  • Treatment: Once tumors reach a palpable size, administer the ADC, a control antibody, or a vehicle control to different groups of mice, typically via intravenous injection.[10]

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.[10]

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and weighed.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups to determine the in vivo efficacy of the ADC.

Protocol 4: Lysosomal Degradation Assay

Objective: To determine the rate and extent of payload release from an ADC within the lysosomal compartment.

Methodology:

  • Incubate the ADC with isolated lysosomes (commercially available or prepared from cell/tissue homogenates) at 37°C.[11]

  • The incubation buffer should be acidic to mimic the lysosomal environment (pH 4.5-5.0).[12]

  • For cleavable linkers sensitive to specific proteases (e.g., Cathepsin B), the purified enzyme can be added to the reaction.[13]

  • Collect samples at different time points and quench the reaction.

  • Analyze the samples by LC-MS/MS to quantify the released payload and any metabolic products.[14]

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, including a bystander effect that is beneficial for heterogeneous tumors, but may have a higher risk of off-target toxicity due to lower plasma stability.[3][6] Non-cleavable linkers generally exhibit greater stability, potentially leading to a wider therapeutic window, but their efficacy is dependent on high antigen expression and efficient internalization, and they lack a significant bystander effect.[1][4] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is essential for making an informed decision on the optimal linker strategy to maximize therapeutic efficacy while minimizing toxicity.

References

Preserving Potency: A Comparative Guide to Antibody Conjugation and its Impact on Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a conjugation strategy is a critical decision that directly influences the efficacy and consistency of antibody-based therapeutics and diagnostics. The method of attaching a payload—be it a drug, a fluorophore, or a radioactive isotope—to an antibody can significantly alter its antigen-binding affinity, a key determinant of its therapeutic or diagnostic power. This guide provides an objective comparison of TCO-GK-PEG4-NHS ester with other common antibody labeling techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate conjugation chemistry for your research needs.

At the forefront of bioconjugation, this compound has emerged as a valuable tool, particularly in the construction of Antibody-Drug Conjugates (ADCs). This heterobifunctional linker leverages the well-established N-hydroxysuccinimide (NHS) ester chemistry for reaction with primary amines (primarily on lysine (B10760008) residues) of an antibody. Its unique feature is the trans-cyclooctene (B1233481) (TCO) group, which facilitates a highly efficient and bioorthogonal "click chemistry" reaction—specifically, an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized payload.[1][2][] The integrated PEG4 spacer enhances solubility and minimizes steric hindrance, potentially preserving the antibody's natural function.[4]

The Impact of Conjugation on Antibody Binding Affinity: A Comparative Overview

The choice of conjugation chemistry can have a profound impact on the resulting antibody conjugate's homogeneity, stability, and, most importantly, its binding affinity for the target antigen. Traditional methods that randomly target abundant amino acids like lysine can sometimes lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and, in some cases, compromised antigen-binding sites.[5] In contrast, site-specific conjugation methods offer greater control over the point of attachment, often preserving the antibody's binding affinity and leading to a more uniform product.[5][6]

Here, we compare this compound-mediated conjugation with three other widely used methods: conventional NHS ester labeling, maleimide-based conjugation, and enzymatic sortase-mediated ligation.

Conjugation Method Target Residue(s) Site Specificity Typical Impact on Binding Affinity (Kd) Homogeneity (DAR) Advantages Disadvantages
This compound Lysine (Primary Amines)RandomMinimal to ModerateHeterogeneousBioorthogonal click chemistry for payload attachment, PEG spacer can reduce steric hindrance.[2][4]Random lysine modification can still impact binding if near the antigen-binding site.
Conventional NHS Ester Lysine (Primary Amines)RandomCan be SignificantHeterogeneousSimple, well-established chemistry.High risk of modifying antigen-binding site, leading to reduced affinity; product heterogeneity.[5]
Maleimide-based Cysteine (Thiols)Site-specific (with engineered cysteines)MinimalHomogeneous (with engineered cysteines)Allows for site-specific conjugation away from the antigen-binding site.Requires antibody engineering or reduction of native disulfides, which can affect stability.
Sortase-mediated Ligation C-terminal LPXTG motif and N-terminal GlycineSite-specificNegligibleHighly HomogeneousPrecise, enzymatic conjugation preserves native antibody structure and function.[5]Requires antibody engineering to introduce recognition motifs and enzymatic reaction steps.

This table presents representative data based on established principles of antibody conjugation. Actual impact on binding affinity is antibody and antigen dependent and requires empirical validation.

Visualizing the Conjugation and Evaluation Workflow

To better understand the processes involved, the following diagrams illustrate the chemical principles of this compound conjugation and a typical experimental workflow for evaluating the impact on antibody binding affinity.

This compound Antibody Conjugation Antibody Antibody with exposed Lysine residues (NH2) Conjugated_Ab TCO-functionalized Antibody Antibody->Conjugated_Ab NHS ester reaction (Amide bond formation) TCO_Linker This compound TCO_Linker->Conjugated_Ab Final_ADC Antibody-Drug Conjugate (ADC) Conjugated_Ab->Final_ADC iEDDA Click Reaction Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Final_ADC

Figure 1. this compound Conjugation Pathway

Workflow for Evaluating Antibody Binding Affinity cluster_prep Preparation cluster_spr Surface Plasmon Resonance (SPR) cluster_elisa Enzyme-Linked Immunosorbent Assay (ELISA) cluster_analysis Data Analysis Antibody_Prep Prepare Unconjugated and Conjugated Antibodies Immobilize_Antigen Immobilize Antigen on SPR Sensor Chip Antibody_Prep->Immobilize_Antigen Coat_Plate Coat Plate with Antigen Antibody_Prep->Coat_Plate Inject_Antibody Inject Antibody Solutions (different concentrations) Immobilize_Antigen->Inject_Antibody Measure_Binding Measure Association (ka) and Dissociation (kd) rates Inject_Antibody->Measure_Binding Calculate_Kd Calculate Dissociation Constant (Kd = kd/ka) Measure_Binding->Calculate_Kd Compare_Affinities Compare Kd / EC50 values of Unconjugated vs. Conjugated Antibodies Calculate_Kd->Compare_Affinities Add_Antibody Add Serial Dilutions of Antibodies Coat_Plate->Add_Antibody Detect_Binding Add Enzyme-linked Secondary Antibody Add_Antibody->Detect_Binding Measure_Signal Measure Absorbance Detect_Binding->Measure_Signal Determine_EC50 Determine EC50 Measure_Signal->Determine_EC50 Determine_EC50->Compare_Affinities

Figure 2. Experimental Workflow for Affinity Assessment

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for antibody conjugation using this compound and for assessing binding affinity via Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 1: Antibody Conjugation with this compound

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the conjugated antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL), or the average number of TCO linkers per antibody, can be determined using mass spectrometry.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Antigen of interest

  • Unconjugated and conjugated antibody preparations

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antigen Immobilization:

    • Activate the sensor chip surface according to the manufacturer's instructions (e.g., using a mixture of EDC and NHS).

    • Inject the antigen solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a series of dilutions of both the unconjugated and conjugated antibodies in running buffer.

    • Inject the antibody dilutions sequentially over the antigen-immobilized surface, followed by a dissociation phase where only running buffer flows over the surface.

    • Regenerate the sensor surface between each antibody injection if necessary.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd to ka.[7]

    • Compare the Kd values of the unconjugated and conjugated antibodies to assess the impact of conjugation on binding affinity.

Protocol 3: ELISA for Binding Affinity Assessment

Materials:

  • 96-well microtiter plates

  • Antigen of interest

  • Unconjugated and conjugated antibody preparations

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the antigen to an optimal concentration in coating buffer and add to the wells of a microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer to remove unbound antigen.

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[8]

  • Antibody Incubation:

    • Wash the plate.

    • Prepare serial dilutions of the unconjugated and conjugated antibodies and add them to the wells.

    • Incubate for 1-2 hours at room temperature.[8]

  • Detection:

    • Wash the plate.

    • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate.

    • Add the substrate and allow the color to develop.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the antibody concentrations and fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50).

    • A lower EC50 value indicates a higher binding affinity. Compare the EC50 values of the unconjugated and conjugated antibodies.

References

A Comparative Guide to TCO-GK-PEG4-NHS Ester in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Linker Technologies for Antibody-Drug Conjugates

In the rapidly advancing field of targeted therapy, the linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. The choice of linker profoundly impacts the ADC's stability, efficacy, and safety profile. This guide provides an in-depth, objective comparison of TCO-GK-PEG4-NHS ester, a bioorthogonal linker, with conventional linkers used in ADC development. The information presented herein, supported by experimental data, is intended to empower researchers to make informed decisions in the design and synthesis of next-generation targeted therapeutics.

The Rise of Bioorthogonal Chemistry in ADC Development

Traditional ADC linkers, such as those based on maleimide (B117702) or hydrazone chemistry, have been instrumental in the development of several approved ADCs. However, they can be associated with challenges such as instability in circulation, leading to premature drug release and off-target toxicity, and the creation of heterogeneous ADC populations.

Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine, has emerged as a powerful alternative. This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed efficiently under mild, physiological conditions without the need for a catalyst.[1][2]

This compound is a heterobifunctional linker that embodies the advantages of this technology. It features:

  • A trans-cyclooctene (TCO) group for highly efficient and stable conjugation to a tetrazine-modified payload.

  • A Glycine-Lysine (GK) peptide sequence that can be designed for specific enzymatic cleavage within the tumor microenvironment.

  • A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance.[3][4]

  • An N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody.[3]

Performance Comparison: this compound vs. Alternative Linkers

The selection of a linker technology is a crucial decision in ADC design. Below is a comparative analysis of this compound against commonly used alternatives, with a focus on key performance parameters.

Data Presentation: Quantitative Comparison of Linker Performance
Parameter This compound Maleimide-based Linkers Valine-Citrulline (vc) Linkers References
Conjugation Chemistry Inverse-electron-demand Diels-Alder (iEDDA)Michael addition to cysteine thiolsAmide bond formation[1][5]
Reaction Kinetics Very fast (up to 10^6 M⁻¹s⁻¹)Moderate to fastModerate[1]
Specificity High (bioorthogonal)High for thiols, but potential for off-target reactionsHigh for intended amine/acid[1][5]
In Vivo Stability High (stable amide and dihydropyridazine (B8628806) bonds)Variable; susceptible to retro-Michael reaction leading to drug deconjugationGenerally stable in circulation, but can be susceptible to premature cleavage by esterases in some species[6][][8]
Drug-to-Antibody Ratio (DAR) Control Enables precise control for homogenous ADCsCan be controlled with engineered cysteines, but lysine conjugation can be heterogeneousSimilar to maleimide linkers[]
Payload Release Mechanism Tunable (e.g., enzymatic cleavage of GK peptide)Non-cleavable (payload released upon lysosomal degradation of the antibody) or cleavable (e.g., with a dipeptide)Enzymatic cleavage by cathepsin B in the lysosome[]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for key experiments in ADC development using this compound.

Protocol 1: Antibody Modification with this compound

Objective: To conjugate the this compound to a monoclonal antibody via primary amines.

Materials:

  • Monoclonal antibody (e.g., anti-HER2 or anti-EGFR) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography (SEC) columns (e.g., PD-10)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the reaction buffer. Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the this compound solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts using SEC columns equilibrated with PBS, pH 7.4.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the resulting ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 or EGFR-positive A431)

  • Control (antigen-negative) cell line

  • Complete cell culture medium

  • ADC constructs (TCO-linker ADC and control ADCs)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and a naked antibody control in complete cell culture medium. Add the diluted ADCs to the cells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using appropriate software.[9][10][11]

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

G cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (in storage buffer) buffer_exchange Buffer Exchange (to reaction buffer, pH 8.5) mAb->buffer_exchange mAb_ready Prepared Antibody buffer_exchange->mAb_ready mAb_ready2 Prepared Antibody tco_linker This compound dmso Anhydrous DMSO linker_solution Linker Stock Solution (10-20 mM) dmso->linker_solution Dissolve linker_solution2 Linker Stock Solution reaction_mixture Reaction Mixture (1-2h at RT) mAb_ready2->reaction_mixture linker_solution2->reaction_mixture quench Quench Reaction (Tris buffer) reaction_mixture->quench quenched_reaction Quenched Reaction sec Size-Exclusion Chromatography quenched_reaction->sec purified_adc Purified TCO-Antibody sec->purified_adc characterization Characterization (DAR, etc.) purified_adc->characterization

Caption: Experimental workflow for antibody modification with this compound.

G cluster_adc_prep ADC Preparation cluster_cell_binding Cellular Binding and Internalization cluster_payload_release Payload Release and Action tco_ab TCO-modified Antibody adc_reaction iEDDA Reaction (Click Chemistry) tco_ab->adc_reaction tz_payload Tetrazine-modified Payload tz_payload->adc_reaction purified_adc Purified ADC adc_reaction->purified_adc adc ADC binding Binding to Surface Antigen adc->binding cancer_cell Cancer Cell (Antigen-positive) cancer_cell->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome lysosome2 Lysosome cleavage Enzymatic Cleavage of Linker lysosome2->cleavage payload Released Payload cleavage->payload dna_damage DNA Damage / Microtubule Disruption payload->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: General mechanism of action for an ADC utilizing a cleavable linker.

G cluster_her2 HER2 Signaling Pathway cluster_adc_inhibition ADC Inhibition HER2 HER2 Receptor Dimerization HER2/HER3 Heterodimerization HER2->Dimerization HER3 HER3 Receptor HER3->Dimerization PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binds to HER2, prevents dimerization, and delivers payload

Caption: Simplified HER2 signaling pathway and the inhibitory action of an anti-HER2 ADC.[][13][14]

Conclusion

The selection of a linker is a pivotal decision in the development of antibody-drug conjugates. This compound, leveraging the power of bioorthogonal click chemistry, offers significant advantages in terms of reaction efficiency, specificity, and the potential for creating homogenous and stable ADCs. While traditional linkers have a proven track record, the enhanced properties of TCO-based linkers may lead to the development of next-generation ADCs with improved therapeutic windows. The detailed protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for making informed choices in this critical aspect of ADC design.

References

Safety Operating Guide

Navigating the Disposal of TCO-GK-PEG4-NHS Ester: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of TCO-GK-PEG4-NHS ester, ensuring compliance and minimizing risk.

This compound is a bifunctional linker used in bioconjugation. While essential for scientific advancement, its chemical properties necessitate careful handling and disposal. The N-hydroxysuccinimide (NHS) ester is moisture-sensitive, and the compound as a whole is classified with several hazard statements, underscoring the importance of following established safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with many specialized chemical reagents, must adhere to local, regional, and national regulations.[1][2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, typically a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap.

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to dangerous conditions.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, ignition sources, and direct sunlight.[1][3] The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste appropriately.

Spill and Emergency Procedures

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1] Collect the contaminated absorbent material into the designated hazardous waste container. Decontaminate the spill surface by scrubbing with alcohol.[1]

Key Hazard Information

The following table summarizes the pertinent hazard information for TCO-PEG4-NHS ester, compiled from various supplier safety data sheets.

Hazard CategoryGHS ClassificationPrecautionary Statements
Health Hazards Skin Corrosion/Irritation (Category 3)[1]P264: Wash hands thoroughly after handling.[1]
Germ Cell Mutagenicity (Category 2)[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Carcinogenicity (Category 1A, 1B)[1]P308+P311: IF exposed or concerned: Call a POISON CENTER/doctor.[4]
Specific Target Organ Toxicity (Single Exposure, Category 2)[1]P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
Specific Target Organ Toxicity (Repeated Exposure, Category 2)[1]P405: Store locked up.[1]
Environmental Hazards Hazardous to the aquatic environment, long-term hazard (Category 3)[1]P273: Avoid release to the environment.[1]
Disposal P501: Dispose of contents/container in accordance with local regulation.[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Labeled, Compatible Hazardous Waste Container ppe->collect store Store Sealed Container in Designated Hazardous Waste Area collect->store spill->ppe Immediate Action absorb Absorb with Inert Material spill->absorb Containment absorb->collect decontaminate Decontaminate Surface absorb->decontaminate decontaminate->store contact_ehs Contact Institutional EHS or Licensed Disposal Contractor store->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Logistical Guidance for Handling TCO-GK-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TCO-GK-PEG4-NHS ester. The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) classification for this substance indicates several health and environmental risks.[1][2]

Summary of GHS Hazard Classifications:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 3H316: Causes mild skin irritation.[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[1][2]
CarcinogenicityCategory 1A, 1BH350: May cause cancer.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 2H371: May cause damage to organs.[1][2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.[1][2]
Hazardous to the Aquatic Environment (Long-term)Category 3H412: Harmful to aquatic life with long lasting effects.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[3]

  • Hand Protection: Wear two pairs of chemotherapy-grade, powder-free gloves that are compliant with ASTM D6978 standards.[4][5] The inner glove should be worn under the cuff of the lab coat, and the outer glove should be worn over the cuff.[4] Change gloves every 30 minutes or immediately if they become contaminated, torn, or punctured.[5]

  • Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] Gowns should be changed every 2-3 hours or immediately upon contamination.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[3][6] For handling hazardous drugs, an N95 surgical respirator mask that has been fit-tested is often required.[5]

  • Shoe Covers: Two pairs of shoe covers should be worn when handling this compound.[5]

Step-by-Step Handling and Operational Plan

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves, lab coat) when unpacking the compound.

  • Store the container tightly sealed in a cool, dry, and well-ventilated area, protected from light.[6]

  • The recommended storage temperature is -20°C.[6][7][8]

  • TCO compounds are not recommended for long-term storage due to potential isomerization.[7]

3.2. Preparation and Use:

  • Work Area Preparation:

    • Conduct all work with this compound in a designated restricted area, such as a chemical fume hood or a powder hood (ventilated enclosure), to avoid inhalation of dust or aerosols.[4][6]

    • Ensure that a safety shower and an eyewash station are readily accessible.[6]

    • Cover the work surface with a disposable absorbent liner.

  • Donning PPE:

    • Put on PPE in the following order: gown, mask, eye/face protection, and gloves (two pairs).[9]

  • Handling the Compound:

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Carefully weigh the required amount of the solid compound. Avoid creating dust.[3]

    • If preparing a solution, add the solvent (e.g., DMSO, DMF, DCM) slowly to the solid to avoid splashing.[7]

    • Keep the container tightly closed when not in use.

  • Prohibited Activities:

    • Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[1][4]

3.3. Spill Management:

  • Evacuation: Evacuate non-essential personnel from the spill area.[3][6]

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains.[3]

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3]

    • For liquid spills, absorb the solution with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[1][6]

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][6]

    • Place all contaminated materials, including absorbent pads and used PPE, into a sealed container for disposal.

Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste in accordance with all applicable local, state, and federal regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

First Aid Measures

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Receive and Inspect Package B Store at -20°C, Protect from Light A->B C Prepare Designated Work Area (Fume Hood) B->C D Don Appropriate PPE C->D E Equilibrate Compound to Room Temperature D->E F Weigh and Handle Compound E->F G Perform Experimental Procedure F->G M Spill Management F->M If Spill Occurs N First Aid Measures F->N If Exposure Occurs H Decontaminate Work Surfaces and Equipment G->H I Segregate and Label Hazardous Waste H->I J Dispose of Waste per Institutional Guidelines I->J K Doff PPE in Correct Order J->K L Wash Hands Thoroughly K->L

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.